1-Ethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYRFWNGRMRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073346 | |
| Record name | Piperazine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-25-8 | |
| Record name | 1-Ethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5308-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005308258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5308-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2BW0V73G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Ethylpiperazine. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical synthesis sectors.
Chemical Identity and Structure
This compound, also known as N-ethylpiperazine, is a cyclic diamine with an ethyl group attached to one of the nitrogen atoms of the piperazine (B1678402) ring.[1][2] Its structure makes it a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[3]
-
IUPAC Name: this compound[2]
-
CAS Number: 5308-25-8[1]
-
EC Number: 226-166-6[1]
-
Molecular Formula: C₆H₁₄N₂[1]
-
SMILES: CCN1CCNCC1[1]
-
InChI Key: WGCYRFWNGRMRJA-UHFFFAOYSA-N[1]
The presence of two nitrogen atoms, one tertiary and one secondary, imparts basic properties to the molecule, allowing it to act as a nucleophile in chemical reactions.[1]
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound. These values are commonly cited in chemical literature and supplier specifications.
| Property | Value | Reference |
| Molecular Weight | 114.19 g/mol | [2] |
| Boiling Point | 157 °C (lit.) | [1][4] |
| Melting Point | -60 °C | [4][5] |
| Density | 0.899 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index | n20/D 1.469 (lit.) | [1][4] |
| Flash Point | 43 °C (closed cup) | |
| Water Solubility | Soluble | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
Experimental Protocols for Property Determination
3.1. Determination of Boiling Point (Micro-method)
This method is suitable for small sample volumes and is a common technique in organic chemistry labs.
-
Apparatus: Thiele tube or a melting point apparatus equipped for boiling point determination, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of this compound (a few drops) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil or in a melting point apparatus.
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.
-
3.2. Determination of Density
The density of a liquid can be determined accurately using a pycnometer or by direct mass and volume measurements.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and weighed again.
-
The weight of the this compound is determined by subtracting the weight of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
3.3. Determination of Water Solubility (Qualitative)
A straightforward method to assess the solubility of a substance in water.
-
Apparatus: Test tube, graduated cylinder or pipette.
-
Procedure:
-
Approximately 1 mL of deionized water is placed in a test tube.
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a short period.
-
The mixture is observed for the presence of a single, clear phase (soluble) or for the presence of two distinct layers, cloudiness, or droplets (insoluble or partially soluble).
-
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the mono-N-alkylation of piperazine with an ethylating agent, such as ethyl bromide. To control the reaction and minimize the formation of the disubstituted product (1,4-diethylpiperazine), an excess of piperazine is typically used.
Below is a logical workflow for this synthesis process.
References
- 1. This compound 98 5308-25-8 [sigmaaldrich.com]
- 2. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 4. This compound | 5308-25-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-Ethylpiperazine (CAS Number: 5308-25-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethylpiperazine (CAS No. 5308-25-8), a key chemical intermediate in various industrial and pharmaceutical applications. This document details its physicochemical properties, synthesis, analytical characterization, and safety information, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Physicochemical Properties
This compound is a cyclic organic compound featuring a piperazine (B1678402) ring substituted with an ethyl group.[1] It typically appears as a clear, colorless to pale yellow liquid with a distinct amine-like or ammonia-like odor.[1][2] This compound is soluble in water and common organic solvents, making it a versatile reagent in various chemical reactions.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5308-25-8 | [4] |
| Molecular Formula | C₆H₁₄N₂ | [1][4] |
| Molecular Weight | 114.19 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Odor | Amine-like, ammonia-like | [1][2] |
| Boiling Point | 157 °C | [4] |
| Melting Point | -60 °C | [2][5] |
| Density | 0.899 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.469 | [4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [4] |
| Water Solubility | Soluble | [2][3][6] |
| pKa | 9.27 ± 0.10 (Predicted) | [6] |
Synthesis of this compound
Several synthetic routes for this compound have been documented. A prevalent method involves the direct alkylation of piperazine.
Synthesis via Alkylation of Piperazine
One common laboratory and industrial-scale synthesis involves the reaction of piperazine with an ethylating agent, such as bromoethane (B45996). This method is noted for its relatively simple process and fewer by-products.[7]
Caption: Synthesis of this compound via Alkylation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine in a suitable polar solvent like ethanol.
-
Addition of Reagents: Add a base, such as potassium carbonate, to the mixture. Slowly add bromoethane to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by fractional distillation to yield pure this compound.[8]
Another reported method involves the reaction of piperazine with acetonitrile (B52724) or acetaldehyde.[7] An alternative synthesis route starts from ethylamine (B1201723) and ethylene (B1197577) oxide, which undergo addition and cyclization, though this often requires high reaction temperatures.[2][3]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~1.05 | triplet | 3H | -CH₃ |
| ¹H | ~2.40 | quartet | 2H | -CH₂-CH₃ |
| ¹H | ~2.45 | triplet | 4H | Piperazine ring protons adjacent to N-ethyl |
| ¹H | ~2.85 | triplet | 4H | Piperazine ring protons adjacent to -NH |
| ¹³C | ~12 | - | - | -CH₃ |
| ¹³C | ~46 | - | - | Piperazine ring carbons adjacent to -NH |
| ¹³C | ~52 | - | - | -CH₂-CH₃ |
| ¹³C | ~54 | - | - | Piperazine ring carbons adjacent to N-ethyl |
Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Prepare a solution of this compound (approximately 10-20 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm). Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H stretch (secondary amine) |
| 2970-2930 | Strong | C-H stretch (aliphatic, asymmetric) |
| 2850-2800 | Strong | C-H stretch (aliphatic, symmetric) |
| 1470-1440 | Medium | C-H bend (scissoring) |
| 1200-1000 | Strong | C-N stretch |
Note: Peak positions and intensities can vary based on the sampling method.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first and then the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Possible Fragment |
| 114 | [M]⁺ | Molecular ion |
| 99 | High | [M - CH₃]⁺ |
| 85 | High | [M - C₂H₅]⁺ |
| 70 | Base Peak | [C₄H₈N]⁺ |
| 56 | High | [C₃H₆N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Caption: Analytical workflow for this compound characterization.
Applications in Research and Drug Development
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[9] Notably, it is used in the production of antibiotics such as ciprofloxacin (B1669076) ethyl and enrofloxacin.[7][8] Its derivatives are also investigated for their potential in treating central nervous system disorders.[9]
-
Agrochemicals: It serves as a precursor for the synthesis of certain pesticides and plant protectants.[3][7]
-
Other Industrial Uses: this compound is also utilized in the synthesis of dyes and as a component in surfactants and fungicides.[3][7] In metal treatment, it can be used as an electroplating additive to enhance the quality of metal coatings.[9]
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed.[4] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction and respiratory irritation.[4]
Table 5: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | ❗ |
| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | corrosive |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | ❗ |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | ❗ |
Source:[4]
Handling and Storage Recommendations:
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Use in a well-ventilated area or under a fume hood.[10] Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5] It is recommended to store at 2-8°C.[2] The substance can be sensitive to air.[2]
This technical guide is intended to provide comprehensive information for professionals working with this compound. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scholars.direct [scholars.direct]
- 2. This compound(5308-25-8) 13C NMR spectrum [chemicalbook.com]
- 3. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(5308-25-8) 1H NMR [m.chemicalbook.com]
- 6. scholars.direct [scholars.direct]
- 7. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. hakon-art.com [hakon-art.com]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of N-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpiperazine is a cyclic diamine that serves as a crucial building block in the synthesis of a wide array of chemical compounds, most notably in the pharmaceutical industry. Its unique structural and chemical properties make it a versatile intermediate for the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of N-ethylpiperazine, detailed experimental protocols for their determination, and a summary of its key synthetic routes and biological relevance.
Physical Properties
N-Ethylpiperazine is a clear, colorless to light yellow liquid at room temperature with a characteristic sharp, pungent, amine-like odor.[1][2][3] It is a stable compound that can be stored for extended periods without significant decomposition.[1]
Table 1: Physical Properties of N-Ethylpiperazine
| Property | Value | References |
| Molecular Formula | C₆H₁₄N₂ | [1][4][5] |
| Molecular Weight | 114.19 g/mol | [1][4][6] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |
| Odor | Sharp, pungent, amine-like | [1][2] |
| Boiling Point | 156-158 °C | [7] |
| Melting Point | -52 °C to <-60 °C | [1][8] |
| Density | 0.895 - 0.903 g/cm³ at 20-25 °C | [9][10][11] |
| Flash Point | 43 - 54 °C (closed cup) | [4][7][8] |
| Refractive Index (n20/D) | 1.469 | [9][11] |
| Vapor Pressure | 2.48 hPa at 20 °C | [9] |
| Autoignition Temperature | 320 °C | [12][13] |
Chemical Properties
The chemical behavior of N-ethylpiperazine is primarily dictated by the presence of its two nitrogen atoms, one tertiary and one secondary amine, within the piperazine (B1678402) ring. This structure imparts basic properties and nucleophilic reactivity.
Table 2: Chemical and Solubility Properties of N-Ethylpiperazine
| Property | Value/Information | References |
| CAS Number | 5308-25-8 | [1][7][8] |
| pKa | 9.27 ± 0.10 (Predicted) | [2][9] |
| Solubility | Soluble in water, alcohol, and ether. | [1][2][9] |
| Stability | Stable under recommended storage conditions.[4] Air sensitive.[2][9] | [2][4][9] |
| Incompatibility | Strong oxidizing agents, acids.[4][14] | [4][14] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx) under fire conditions.[4] | [4] |
Experimental Protocols
Determination of Boiling Point
The boiling point of N-ethylpiperazine can be determined using standard laboratory distillation apparatus.
Methodology:
-
Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Place a small volume of N-ethylpiperazine and a few boiling chips into the round-bottom flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point.
Determination of Melting Point
As N-ethylpiperazine is a liquid at room temperature with a very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.
Methodology:
-
Place a small sample of N-ethylpiperazine in a capillary tube.
-
Place the capillary tube in a melting point apparatus equipped with a cooling system.
-
Cool the sample until it solidifies.
-
Slowly heat the sample while observing it through the magnified viewer.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of N-ethylpiperazine as it is titrated with a strong acid.
Methodology:
-
Prepare a standard solution of N-ethylpiperazine of known concentration (e.g., 0.1 M) in deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the N-ethylpiperazine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic Analysis
¹H NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving a small amount of N-ethylpiperazine in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
The resulting spectrum will show characteristic signals for the ethyl and piperazine protons.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of N-ethylpiperazine directly onto the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
The spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C-N stretches).
Electron Ionization (EI)-Mass Spectrometry Protocol:
-
Introduce a small amount of N-ethylpiperazine into the mass spectrometer, typically via a direct insertion probe or a gas chromatography inlet.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and elucidate the structure.
Synthesis and Reactivity
N-Ethylpiperazine is commonly synthesized through the alkylation of piperazine with an ethylating agent, such as ethyl bromide or diethyl sulfate. Another industrial method involves the reaction of ethylamine (B1201723) with diethanolamine. Its reactivity is centered on the secondary amine, which can undergo various reactions such as acylation, alkylation, and condensation.
Caption: A generalized workflow for the laboratory synthesis of N-ethylpiperazine.
Biological Relevance and Signaling
While N-ethylpiperazine itself is primarily used as a synthetic intermediate, many of its derivatives exhibit significant biological activity. For instance, certain N-ethylpiperazine-containing compounds have been investigated as potential anticancer agents that can induce apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a key cellular process regulated by the Bcl-2 family of proteins and executed by caspases.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially influenced by N-ethylpiperazine derivatives.
Conclusion
N-Ethylpiperazine is a cornerstone intermediate in organic synthesis with well-defined physical and chemical properties. Its utility in the pharmaceutical industry underscores the importance of a thorough understanding of its characteristics. This guide provides a foundational resource for researchers and professionals working with this versatile compound, from its basic properties to its role in the development of biologically active molecules.
References
- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Activation & Apoptosis: R&D Systems [rndsystems.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Ethylpiperazine
Introduction
1-Ethylpiperazine (CAS: 5308-25-8) is a cyclic organic compound featuring a piperazine (B1678402) ring substituted with an ethyl group on one of the nitrogen atoms.[1] It serves as a critical intermediate and building block in the synthesis of a wide range of fine chemicals, most notably active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] Its applications include the synthesis of antibiotics like ethylciprofloxacin, as well as materials for dyes, plant protectants, fungicides, and surfactants.[2][4] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations tailored for researchers, chemists, and professionals in drug development.
Core Synthesis Pathways
Several synthetic routes to this compound have been developed, each with distinct advantages and challenges regarding yield, cost, safety, and industrial scalability. The most prominent methods include the direct alkylation of piperazine, reductive amination with acetaldehyde (B116499), and the catalytic amination of piperazine using ethanol (B145695).
N-Alkylation of Piperazine with Ethyl Halides
This is a classical and straightforward approach involving the nucleophilic substitution reaction between piperazine and an ethyl halide, such as bromoethane (B45996) or chloroethane.[5][6] To favor mono-alkylation and minimize the formation of the primary byproduct, N,N'-diethylpiperazine, an excess of piperazine is typically employed.[2][7] Alternatively, protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) can ensure selective mono-alkylation, followed by a deprotection step.[8]
Experimental Protocol: Mono-alkylation of Piperazine
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (2-4 equivalents) and a suitable solvent such as ethanol or acetonitrile.[8]
-
Base Addition : Add a base, such as potassium carbonate (1.5 equivalents), to the suspension.
-
Alkylation : Slowly add the ethyl halide (e.g., ethyl bromide or ethyl iodide, 1 equivalent) to the mixture at room temperature.[9]
-
Reaction : Heat the mixture to reflux and maintain for several hours (typically 3-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]
-
Work-up : After cooling to room temperature, filter the solid salts and wash with the solvent.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to separate this compound from unreacted piperazine and the N,N'-diethylpiperazine byproduct.[10]
Reductive Amination of Piperazine with Acetaldehyde
Reductive amination is a highly effective method for forming carbon-nitrogen bonds.[11] In this pathway, piperazine reacts with acetaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ to yield this compound.[2] Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, or catalytic hydrogenation (H₂/catalyst).[7][11]
Experimental Protocol: Reductive Amination
-
Setup : Dissolve piperazine (1.2 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM) or isopropanol (B130326) (IPA) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Aldehyde Addition : Add acetaldehyde (1 equivalent) to the solution and stir at room temperature for a period of "aging" (30 minutes to 2 hours) to allow for the formation of the iminium/enamine intermediate.[11]
-
Reduction : Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in portions, controlling any temperature increase with an ice bath.[7]
-
Reaction : Allow the reaction to stir at room temperature overnight or until completion is confirmed by TLC or LC-MS.
-
Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[12]
-
Extraction : Separate the organic layer. Extract the aqueous layer two more times with the solvent (e.g., DCM).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by distillation.[10]
Catalytic Synthesis from Piperazine and Ethanol
This method represents a more "green" and industrially viable approach, utilizing inexpensive and readily available starting materials.[13] The reaction involves passing a mixture of piperazine and ethanol over a heterogeneous catalyst at elevated temperature and pressure.[14] The catalyst, often a mixed metal oxide on a support like alumina (B75360) (Al₂O₃), facilitates the dehydrogenation of ethanol to acetaldehyde, followed by in-situ reductive amination on the catalyst surface.[13][14]
Experimental Protocol: Gas-Solid Phase Catalytic Synthesis
-
Catalyst Preparation : Prepare the catalyst, for example, by infusing activated γ-Al₂O₃ with a solution of metal nitrates (e.g., Cu(NO₃)₂), followed by drying, calcination at high temperature (e.g., 500°C), and reduction under a hydrogen atmosphere.[13]
-
Reactor Setup : Pack the prepared catalyst into a fixed-bed tubular reactor.
-
Reaction : Heat the reactor to the target temperature (e.g., 280°C).[13] Introduce a feed stream consisting of an aqueous solution of piperazine (e.g., 30% by mass) and ethanol at a controlled flow rate (e.g., airspeed of 0.0048 mol·g⁻¹·hr⁻¹).[13] Maintain the reaction under pressure (0.1-10.0 MPa).[14]
-
Product Collection : The reaction products exiting the reactor are cooled and condensed.
-
Purification : The collected liquid mixture, containing this compound, unreacted starting materials, water, and byproducts like triethylenediamine (TEDA), is separated by fractional distillation.[10][13] The presence of water is a known challenge in the distillation process but can be managed.[10]
Quantitative Data Summary
The efficiency of each synthesis pathway can be compared based on reported quantitative data. The table below summarizes key metrics from various literature sources.
| Synthesis Method | Key Reagents | Catalyst / Reducing Agent | Conditions | Yield / Conversion / Selectivity | Key By-products | Reference |
| N-Alkylation | Piperazine, Ethyl Bromide | Excess Piperazine | Reflux in Ethanol | Moderate to Good Yield (Yields vary based on excess piperazine) | N,N'-Diethylpiperazine | [2],[8] |
| Reductive Amination | Piperazine, Acetaldehyde | H₂ / 10% Pd/C | 50°C, 1 atm (Flow) | ~8% Yield (unoptimized, direct) | Benzyl alcohol (from analogous reaction) | [11] |
| Catalytic Amination | Piperazine, Ethanol (95%) | Cu-modified γ-Al₂O₃ | 280°C, Low Pressure | Piperazine Conversion: 74.94%; this compound Selectivity: 43.75% | Triethylenediamine (TEDA) (Selectivity: 34.82%) | [13] |
| Catalytic Amination | Piperazine, Ethanol | Cu-Co-Mo/Al₂O₃ | 80-350°C, 0.1-10.0 MPa | Not explicitly quantified | N,N'-Diethylpiperazine | [14] |
General Experimental Workflow
The synthesis of this compound, particularly via solution-phase methods like alkylation or reductive amination, follows a general experimental workflow from setup to final product analysis.
References
- 1. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 4. Piperazine, 1-ethyl- [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 10. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. N-ethyl piperazine synthesis process and catalyst research - Master's thesis - Dissertation [dissertationtopic.net]
- 14. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
1-Ethylpiperazine molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of 1-Ethylpiperazine, a key building block in synthetic chemistry. This document outlines its fundamental molecular properties and illustrates its structure, serving as a foundational resource for professionals in research and development.
Core Molecular Data
The fundamental quantitative properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Citations |
| Molecular Formula | C6H14N2 | [1][2][3][4] |
| Molecular Weight | 114.19 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [2] |
| CAS Number | 5308-25-8 | [1][2][4][6] |
Chemical Structure
This compound is a cyclic organic compound, specifically a derivative of piperazine.[1] Its structure consists of a six-membered ring containing two nitrogen atoms at opposite positions, with an ethyl group attached to one of the nitrogen atoms.[1]
Caption: Chemical structure of this compound.
Applications in Synthesis
This compound is a versatile intermediate in various chemical syntheses.[1] It is notably used in the preparation of active pharmaceutical ingredients (APIs).[7][8] Specifically, it serves as a precursor in the synthesis of compounds used in veterinary medicine, such as ciprofloxacin (B1669076) ethyl.[3] Its utility also extends to the creation of dyes and as a component in the synthesis of more complex molecules like 2-(5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride.[3]
Experimental Protocols and Signaling Pathways
As a fundamental chemical building block, this compound itself is not typically associated with specific biological signaling pathways. Its role is primarily as a reactant in the synthesis of larger, often biologically active, molecules.
Detailed experimental protocols for the synthesis or use of this compound are specific to the desired final product and are generally proprietary or published within the context of the synthesis of a particular compound. Standard laboratory procedures for handling amines, considering safety precautions for a flammable, corrosive, and irritant liquid, should be followed.[2][4]
References
- 1. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5308-25-8 [chemicalbook.com]
- 4. This compound - Shandong Biotech [shandongbiotech.com]
- 5. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Ethylpiperazine [webbook.nist.gov]
- 7. guidechem.com [guidechem.com]
- 8. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
A Comprehensive Technical Guide to the Solubility of 1-Ethylpiperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 1-Ethylpiperazine in various organic solvents. This compound is a versatile heterocyclic amine widely employed as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative solubility information and presents detailed experimental protocols for its precise determination. Furthermore, this document outlines the pivotal role of this compound in synthetic workflows, particularly within the pharmaceutical industry.
Introduction to this compound
This compound (CAS No. 5308-25-8) is a cyclic diamine with a molecular formula of C₆H₁₄N₂.[3] It exists as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its structure, featuring both a hydrophobic ethyl group and two hydrophilic nitrogen atoms within a piperazine (B1678402) ring, imparts a unique solubility profile, rendering it compatible with a broad spectrum of organic solvents.[1][4] This solubility is a critical parameter in its application as a building block in organic synthesis, where it often serves as a nucleophile or a base.[5]
Solubility of this compound in Organic Solvents
Based on available chemical literature and safety data sheets, this compound is qualitatively described as being soluble or miscible in water and a variety of common organic solvents.[1][5][6] Miscibility, a term used for liquids, implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.
The table below summarizes the qualitative solubility of this compound in several organic solvents. In the absence of specific quantitative data (e.g., g/100 mL or mol/L), the term "Miscible" is used where sources indicate complete solubility.
| Organic Solvent | Polarity | Qualitative Solubility |
| Water | Polar Protic | Miscible[6] |
| Ethanol | Polar Protic | Soluble[7] |
| Methanol | Polar Protic | Soluble[7] |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Toluene | Nonpolar | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
Note: The term "Soluble" indicates that this compound dissolves in the respective solvent, but the exact limit of solubility is not specified in the available literature. For practical applications, it is crucial to experimentally determine the quantitative solubility for specific concentrations and temperatures.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, several established experimental methods can be employed. The choice of method often depends on the nature of the solute and solvent, the required accuracy, and the available analytical instrumentation.
Gravimetric Method (Isothermal Shake-Flask Method)
The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved this compound confirms saturation.
-
Phase Separation: The solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.
-
Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette. To avoid drawing any undissolved solute, the sample may be filtered through a syringe filter compatible with the solvent.
-
Solvent Evaporation: The collected sample is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). The solvent is then carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the this compound.
-
Mass Determination: The container with the non-volatile this compound residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
Spectroscopic Method (UV-Vis or HPLC)
Spectroscopic methods are particularly useful for determining the solubility of compounds that possess a chromophore, allowing for quantification via their absorbance of light. These methods are often faster and require smaller sample volumes compared to the gravimetric method.
Methodology:
-
Preparation of Saturated Solution and Standards: A saturated solution is prepared as described in the gravimetric method (steps 1-3). In parallel, a series of standard solutions of this compound of known concentrations in the same solvent are prepared.
-
Calibration Curve: The absorbance of the standard solutions is measured at a specific wavelength (λmax) using a UV-Vis spectrophotometer. A calibration curve is then constructed by plotting absorbance versus concentration.
-
Sample Analysis: A clear aliquot of the saturated solution is withdrawn and, if necessary, diluted with the solvent to bring its concentration within the linear range of the calibration curve.
-
Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined using the calibration curve. The initial concentration of the saturated solution is then calculated by accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC): Alternatively, HPLC can be used for quantification. A calibration curve is generated by injecting standard solutions of known concentrations. The saturated solution is then filtered and injected into the HPLC system, and the concentration is determined from the peak area by comparison with the calibration curve.
Role of this compound Solubility in Synthetic Workflows
The solubility of this compound is a critical consideration in its application as a synthetic intermediate, particularly in the pharmaceutical industry for the synthesis of various drug molecules.[1] A typical workflow where its solubility plays a key role is in the synthesis of nitrogen-containing heterocyclic compounds.
Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate using this compound.
In this workflow, the choice of an appropriate organic solvent in which both the starting material and this compound are sufficiently soluble is essential for the reaction to proceed efficiently. Following the reaction, the differential solubility of the product and unreacted starting materials in aqueous and organic phases is exploited during the work-up and extraction steps to isolate the desired compound. Finally, the solubility characteristics of the product in various solvent systems are critical for its purification by chromatography or crystallization.
Conclusion
This compound is a valuable chemical intermediate with broad solubility in a range of organic solvents, a property that is fundamental to its utility in chemical synthesis and drug development. While quantitative solubility data remains sparse in the public domain, this guide provides a consolidated overview of its qualitative solubility and details robust experimental protocols for its precise determination. For professionals in research and development, a thorough understanding and experimental quantification of this compound's solubility in relevant solvent systems are indispensable for process optimization, yield maximization, and the development of high-purity final products.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 5308-25-8 [chemicalbook.com]
- 3. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]
- 6. 5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754 [lobachemie.com]
- 7. solubilityofthings.com [solubilityofthings.com]
1-Ethylpiperazine as a Nucleophile in Organic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylpiperazine is a cyclic diamine that serves as a versatile and economically significant building block in modern organic synthesis. Characterized by a piperazine (B1678402) ring functionalized with an ethyl group, it possesses two nitrogen atoms with distinct steric and electronic environments, making it a potent nucleophile. Its secondary amine nitrogen, in particular, readily participates in a variety of bond-forming reactions, including nucleophilic aliphatic and aromatic substitutions, acylations, and transition metal-catalyzed cross-couplings. This reactivity profile has established this compound as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in therapeutic areas targeting central nervous system disorders and infectious diseases. This guide provides an in-depth review of the nucleophilic properties of this compound, quantitative data on its reactivity, detailed experimental protocols for key transformations, and its strategic application in drug development.
Physicochemical and Nucleophilic Properties
This compound (CAS: 5308-25-8) is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its structure features a tertiary amine (N1) bearing the ethyl group and a secondary amine (N4) which is the primary site of nucleophilic attack. The lone pair of electrons on the N4 nitrogen is readily available for reaction with electrophiles. The ethyl group on N1 provides a degree of steric hindrance and influences the overall basicity and nucleophilicity of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [2][3] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Boiling Point | 157 °C (lit.) | [3][4] |
| Melting Point | -60 °C | [4] |
| Density | 0.899 g/mL at 25 °C (lit.) | [3][4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |
| Refractive Index (n20/D) | 1.469 (lit.) | [3] |
| Solubility | Soluble in water and common organic solvents | [4] |
Applications in Nucleophilic Reactions
The utility of this compound stems from the reactivity of its secondary amine, which acts as a strong nucleophile. This allows for its incorporation into a wide range of molecular scaffolds.
Nucleophilic Aliphatic Substitution (SN2 Reactions)
N-alkylation is a fundamental transformation for this compound, typically proceeding via an SN2 mechanism with alkyl halides or other electrophiles with suitable leaving groups.[5] These reactions are foundational for building more complex molecular architectures.
General Reaction Scheme: R-X + H-N(C₂H₄)₂N-C₂H₅ → R-N(C₂H₄)₂N-C₂H₅ + H-X (where R is an alkyl group and X is a leaving group, e.g., I, Br, Cl)
Nucleophilic Aromatic Substitution (SNAr)
This compound is an effective nucleophile in SNAr reactions, displacing leaving groups (typically halides) from electron-deficient aromatic or heteroaromatic rings. The reaction is driven by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) ortho or para to the leaving group.
General Reaction Scheme: Ar-X + H-N(C₂H₄)₂N-C₂H₅ → Ar-N(C₂H₄)₂N-C₂H₅ + H-X (where Ar is an electron-deficient aryl/heteroaryl group)
Palladium-Catalyzed Buchwald-Hartwig Amination
For less activated aryl halides, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed method for forming C-N bonds.[6][7] This cross-coupling reaction is exceptionally versatile, tolerating a wide range of functional groups and enabling the synthesis of complex N-arylpiperazines which are common motifs in pharmaceuticals.[8]
General Reaction Scheme: Ar-X + H-N(C₂H₄)₂N-C₂H₅ --(Pd catalyst, Ligand, Base)--> Ar-N(C₂H₄)₂N-C₂H₅
N-Acylation Reactions
The reaction of this compound with acylating agents such as acyl chlorides or anhydrides readily forms N-acyl derivatives.[9] This reaction is typically fast and high-yielding, providing a straightforward route to amides.[1]
General Reaction Scheme: R-COCl + H-N(C₂H₄)₂N-C₂H₅ → R-CO-N(C₂H₄)₂N-C₂H₅ + HCl
Quantitative Reaction Data
The efficiency of this compound as a nucleophile is demonstrated by the high yields achieved in various synthetic applications. The following tables summarize representative quantitative data for key reaction types.
Table 2: N-Alkylation and N-Arylation (SNAr) Reactions
| Electrophile | Nucleophile | Base/Conditions | Solvent | Yield (%) | Reference(s) |
| 2,3-Dichloroaniline (B127971) + Bis(2-chloroethyl)amine (B1207034) | - | p-TSA, TBAB, 130-135°C | Xylene | 88 | [10] |
| 2,3-Dichloroaniline + Bis(2-chloroethyl)amine HCl | - | 120-220°C | Neat | 59-66 | [11] |
| 2,3-Dichloroaniline + Bis(2-chloroethyl)amine HCl* | p-TSA, Microwave | Xylene | 81-82 |
*Note: These examples form the 1-(2,3-dichlorophenyl)piperazine (B491241) core, a precursor to many APIs. The piperazine ring is formed in situ.
Table 3: N-Acylation Reactions
| Electrophile | Nucleophile | Base/Conditions | Solvent | Yield (%) | Reference(s) |
| Oleanonic acid chloride | This compound | Et₃N, Δ, 5h | CH₂Cl₂ | 94 | [1] |
| Ursonic acid chloride | This compound | Et₃N, Δ, 5h | CH₂Cl₂ | 91 | [1] |
Key Experimental Protocols
The following protocols provide detailed methodologies for representative reactions involving piperazine derivatives, which can be adapted for this compound.
Protocol 1: N-Arylation via SNAr (Synthesis of 1-(2,3-Dichlorophenyl)piperazine)
This protocol describes the synthesis of a key intermediate used in the manufacturing of the antipsychotic drug Aripiprazole.[10]
-
Reactants:
-
2,3-Dichloroaniline (10 g, 61.72 mmol, 1.0 eq.)
-
Bis(2-chloroethyl)amine (8.7 g, 61.72 mmol, 1.0 eq.)
-
p-Toluene sulfonic acid (p-TSA) (1.17 g, 6.17 mmol, 0.1 eq.)
-
Tetrabutylammonium (B224687) bromide (TBAB) (1.5 g, 6.17 mmol, 0.1 eq.)
-
Xylene (150 mL)
-
Aqueous ammonia
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
To a stirred solution of 2,3-dichloroaniline and bis(2-chloroethyl)amine in xylene, add p-toluene sulfonic acid and tetrabutylammonium bromide.[10]
-
Heat the resulting reaction mixture at 130-135 °C for 48 hours. Monitor the reaction completion by TLC.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.[10]
-
Extract the organic compounds with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product (12.5 g, 88% yield), which can be used in subsequent steps without further purification.[10]
-
Protocol 2: N-Acylation (Synthesis of N-Ethyl-piperazinyl Amide of Oleanonic Acid)
This protocol details the acylation of this compound with a complex acid chloride.[1]
-
Reactants:
-
Oleanonic acid (1.0 eq.)
-
Oxalyl chloride ((COCl)₂)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
-
Procedure:
-
Acid Chloride Formation: To a solution of oleanonic acid in CH₂Cl₂, add a catalytic amount of DMF. Add oxalyl chloride and stir at room temperature for 3 hours to form the acyl chloride intermediate.
-
Acylation: In a separate flask, dissolve this compound and triethylamine in CH₂Cl₂.
-
Add the freshly prepared oleanonic acid chloride solution to the this compound solution.
-
Heat the reaction mixture to reflux and stir for 5 hours.[1]
-
Upon completion, cool the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to yield the desired amide (94% yield).[1]
-
Role in Drug Development & Synthesis Workflows
This compound is a key structural component in a variety of marketed drugs and clinical candidates. Its incorporation can modulate a compound's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles (ADME).
Case Study: Synthesis of Infigratinib
Infigratinib is a kinase inhibitor used in cancer therapy. Its synthesis prominently features this compound as a core building block. The workflow illustrates a multi-step synthesis involving an initial nucleophilic substitution followed by further functionalization.
Caption: Synthetic workflow for the kinase inhibitor Infigratinib.
Logical Relationship: Versatility of this compound in Nucleophilic Reactions
The nucleophilic character of this compound allows it to react with a diverse range of electrophiles, leading to the formation of key bond types essential in medicinal chemistry. This versatility makes it a high-value synthetic intermediate.
Caption: Reactivity map of this compound with various electrophiles.
Conclusion
This compound is a cornerstone nucleophile in organic synthesis, valued for its reliability, versatility, and strategic importance in the construction of complex molecules. Its predictable reactivity in N-alkylation, N-arylation, and N-acylation reactions has cemented its role as an indispensable intermediate in the pharmaceutical industry. The robust nature of these transformations, often proceeding with high yields, allows for the efficient incorporation of the N-ethylpiperazine moiety, a common pharmacophore that imparts favorable properties to drug candidates. For researchers and drug development professionals, a thorough understanding of the nucleophilic potential of this compound is essential for the innovative design and practical synthesis of next-generation therapeutics.
References
- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
1-Ethylpiperazine in Aqueous Solution: A Technical Guide to its Basic pKa Value
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the basic pKa value of 1-Ethylpiperazine in an aqueous solution. Understanding the pKa of a molecule is critical in drug development and various chemical processes as it governs properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). This document presents experimentally determined and predicted pKa values, details the experimental protocols for their determination, and provides a visual representation of the experimental workflow.
Data Presentation: pKa Values of this compound
The basicity of this compound is characterized by two pKa values, corresponding to the protonation of the two nitrogen atoms in the piperazine (B1678402) ring. The quantitative data available for these values are summarized below.
Experimentally Determined pKa Values
The following table presents the experimentally determined pKa values for this compound in aqueous solution at various temperatures, as determined by the potentiometric titration method. These values represent the dissociation of the conjugate acids of this compound.
| Temperature (K) | pKa1 (± Standard Deviation) | pKa2 (± Standard Deviation) |
| 298 | 9.80 (± 0.02) | 5.46 (± 0.03) |
| 303 | 9.66 (± 0.04) | 5.35 (± 0.02) |
| 313 | 9.38 (± 0.01) | 5.12 (± 0.01) |
| 323 | 9.12 (± 0.02) | 4.90 (± 0.04) |
Source: Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.
Predicted pKa Value
In addition to experimental data, computational methods can predict the pKa of a molecule. For this compound, a predicted pKa value is also available.
| Prediction Source | Predicted pKa |
| ChemicalBook | 9.27 (± 0.10)[1][2] |
| Guidechem | 9.27 (± 0.10)[3] |
Experimental Protocols: Potentiometric Titration
The experimental pKa values presented in this guide were determined using potentiometric titration. This is a highly accurate and widely used method for pKa determination.[4][5] The following is a detailed description of the methodology.
Apparatus and Reagents
-
pH meter: Calibrated with standard buffer solutions (e.g., pH 4, 7, and 10) at the desired temperature.
-
Glass electrode and reference electrode (or a combination electrode): For measuring the pH of the solution.
-
Burette: For the precise addition of the titrant.
-
Jacketed beaker: To maintain a constant temperature during the titration.
-
Magnetic stirrer and stir bar: To ensure the homogeneity of the solution.
-
High-purity this compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M): As the titrant.
-
Potassium chloride (KCl) solution (e.g., 0.15 M): To maintain a constant ionic strength.[6]
-
High-purity nitrogen gas: For blanketing the solution to prevent the dissolution of atmospheric CO2.[6]
-
Carbon dioxide-free deionized water: For the preparation of all solutions.
Procedure
-
Solution Preparation:
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in carbon dioxide-free deionized water.
-
Add KCl to the solution to maintain a constant ionic strength.[6]
-
-
Titration Setup:
-
Place a known volume of the this compound solution into the jacketed beaker and add a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Begin stirring the solution at a constant rate.
-
Blanket the solution with a stream of high-purity nitrogen gas to prevent CO2 absorption.[6]
-
Allow the system to equilibrate at the desired temperature.
-
-
Titration Process:
-
Record the initial pH of the this compound solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed through both equivalence points, as indicated by sharp changes in pH.
-
Data Analysis
-
Titration Curve:
-
Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The curve will show two distinct inflection points for a diprotic base like this compound.
-
-
Determination of Equivalence Points:
-
The equivalence points can be determined from the points of maximum slope on the titration curve. This is often done by calculating the first or second derivative of the curve.
-
-
Determination of pKa Values:
-
The pKa values are determined from the pH at the half-equivalence points.
-
The first half-equivalence point occurs when half of the first amino group has been protonated. At this point, pH = pKa2.
-
The second half-equivalence point occurs halfway between the first and second equivalence points. At this point, pH = pKa1.
-
The Henderson-Hasselbalch equation can also be used to calculate the pKa values from the titration data. For a basic substance, the equation is: pKa = pH + log([BH+]/[B]) where [BH+] is the concentration of the protonated form and [B] is the concentration of the unprotonated form.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the pKa of this compound using potentiometric titration.
References
Spectroscopic Profile of 1-Ethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethylpiperazine (CAS No: 5308-25-8), a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and piperazine (B1678402) ring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | ~1.08 | Triplet | 3H |
| -CH₂- (Ethyl) | ~2.40 | Quartet | 2H |
| Piperazine Ring Protons | ~2.40 | Multiplet | 4H |
| Piperazine Ring Protons | ~2.90 | Multiplet | 4H |
Note: The signals for the ethyl group's methylene (B1212753) protons and the adjacent piperazine ring protons may overlap.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| -CH₃ (Ethyl) | ~12.0 |
| Piperazine Ring Carbons | ~46.0 |
| -CH₂- (Ethyl) | ~52.5 |
| Piperazine Ring Carbons | ~54.8 |
Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for acquiring NMR spectra of amine compounds like this compound.[1]
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
If required for chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[1]
Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H).
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are averaged to improve the signal-to-noise ratio.[1]
-
For ¹³C NMR, a larger number of scans is usually required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of its bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3280 | N-H Stretch (secondary amine) | Medium, Broad |
| 2965-2800 | C-H Stretch (Aliphatic) | Strong |
| ~1450 | C-H Bend (CH₂) | Medium |
| ~1375 | C-H Bend (CH₃) | Medium |
| ~1150 | C-N Stretch | Medium |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the spectrum can be obtained using the neat liquid film method.[2][3][4]
Sample Preparation:
-
Place a small drop of this compound onto the surface of one salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2][3]
Data Acquisition:
-
Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
The mass spectrum is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[5] The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (114.19 g/mol ).
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 114 | 21.2 | [M]⁺ (Molecular Ion) |
| 99 | 10.0 | [M - CH₃]⁺ |
| 72 | 100.0 | [M - C₂H₅N]⁺ |
| 57 | 27.2 | [C₄H₉]⁺ |
| 56 | 23.5 | [C₄H₈]⁺ |
| 42 | 30.3 | [C₂H₄N]⁺ |
Experimental Protocol for GC-MS
The following outlines a general procedure for the GC-MS analysis of small amine molecules.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: A mass range of m/z 30-350 is typically scanned to detect the molecular ion and fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Toxicological Evaluation of 1-Ethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylpiperazine is a heterocyclic amine used as an intermediate in the synthesis of pharmaceuticals and other chemicals. This document provides a comprehensive toxicological evaluation of this compound, summarizing available data on its acute, sub-chronic, and chronic toxicity, as well as its potential for genetic, reproductive, and developmental toxicity and carcinogenicity. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals to facilitate informed risk assessment and safe handling of this compound. Due to a notable lack of publicly available toxicological data for this compound, this guide also incorporates information on the broader class of piperazine (B1678402) derivatives to provide context on potential hazards, while clearly indicating where data for this compound is absent.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5308-25-8 |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Amine-like |
| Solubility | Soluble in water and organic solvents.[1] |
Toxicological Data
Acute Toxicity
This compound is classified as harmful if swallowed and is corrosive to the skin and eyes.[2][3] While a specific acute toxicologic evaluation has been published, the full text providing explicit LD50 values was not publicly accessible for this review.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Skin sensitization | 1B | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[5]
Irritation and Sensitization
Skin Irritation: this compound is classified as causing severe skin burns.[2][3]
Eye Irritation: It is also classified as causing serious eye damage.[2][3]
Skin Sensitization: this compound is considered a skin sensitizer.[2]
Repeated-Dose Toxicity
No specific repeated-dose toxicity studies for this compound were identified in the public domain. For piperazine, the base compound, neurotoxic effects have been observed in humans and animals, and it is also a mild hepatotoxin.[6]
Genetic Toxicity
There is a lack of publicly available data on the genetic toxicity of this compound. For the parent compound, piperazine, it is not considered to be genotoxic, however, its nitrosation products are in vivo mutagens.[6]
Carcinogenicity
No carcinogenicity studies specifically on this compound were found. Data on piperazine is inadequate to evaluate its carcinogenic risk. However, there is concern over the formation of carcinogenic nitrosamines from piperazine in vivo.[6] Studies on other piperazine derivatives, such as N-mononitrosopiperazine and N,N'-dinitrosopiperazine, have shown them to be carcinogenic in rodents.[6]
Reproductive and Developmental Toxicity
No data on the reproductive and developmental toxicity of this compound were identified. Studies on piperazine have shown some non-specific reproductive effects, mainly a reduction in fecundity in rats and rabbits.[6]
Toxicokinetics and Metabolism
Specific data on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound are not publicly available. For the broader class of arylpiperazine derivatives, N-dealkylation is a known metabolic pathway, primarily mediated by CYP3A4 enzymes. The resulting metabolites can then be further metabolized by CYP2D6-dependent oxidation.[7] It is plausible that this compound undergoes similar metabolic transformations.
Experimental Protocols (Generalized)
Detailed experimental protocols for toxicological studies on this compound are not available. The following sections describe generalized protocols based on OECD guidelines for the assessment of key toxicological endpoints.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle.
-
Procedure: A stepwise procedure is used, with 3 animals per step. The substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The study allows for the classification of the substance into a GHS acute toxicity category.
Skin Corrosion/Irritation (Based on OECD Guideline 404)
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small area of the animal's back is clipped free of fur. The test substance is applied to a small patch of skin and covered with a gauze patch and semi-occlusive dressing for a specified duration (e.g., 4 hours).
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Endpoint: The severity of the skin reactions is scored to determine if the substance is corrosive or irritant.
Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
Endpoint: The severity of the eye lesions is scored to determine if the substance is an irritant or corrosive.
Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)
-
Test Animals: Mice (e.g., CBA/J strain) are used.
-
Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
Measurement: On day 5, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by incorporating a radiolabeled substance (e.g., 3H-methyl thymidine).
-
Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.
Signaling Pathways and Mechanisms of Toxicity (General for Piperazine Derivatives)
While specific signaling pathways for this compound toxicity are not documented, research on other piperazine derivatives, particularly in the context of cancer therapeutics, has identified several affected pathways. It is important to note that these findings relate to specific, often more complex, piperazine derivatives and may not be directly applicable to this compound.
Some piperazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting pathways such as:
Additionally, piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin, dopamine, and GABA receptors, which could be a potential mechanism for any observed neurotoxicity.[9]
Visualizations
The following diagrams illustrate generalized workflows for key toxicological experiments.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
1-Ethylpiperazine safety, handling, and storage precautions
An In-depth Technical Guide to 1-Ethylpiperazine: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 5308-25-8) is a cyclic diamine used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly for medications targeting central nervous system disorders and as an intermediate for agrochemicals and dyes.[1][2][3] Its utility in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety, handling, and storage precautions for this compound, compiling quantitative data and outlining procedural workflows.
Safety and Hazard Identification
This compound is classified as a flammable liquid and is corrosive. It can cause severe skin burns, eye damage, and respiratory irritation.[4][5][6] It is also harmful if swallowed or inhaled.[1][7]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][4][5] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[5][7][8] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5][7] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][5][7] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[7] |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory irritation) | H335: May cause respiratory irritation[4][6] |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂[5][9] |
| Molecular Weight | 114.19 g/mol [4][5][9] |
| Appearance | Clear, colorless to pale yellow liquid[1][2][10] |
| Odor | Amine-like, ammonia-like[2][10] |
| Boiling Point | 157 °C (lit.)[3][9][10] |
| Melting Point | -60 °C to -65 °C[2][10] |
| Flash Point | 38 °C to 43 °C (closed cup)[2] |
| Density | 0.899 g/mL at 25 °C (lit.)[3][9][10] |
| Solubility | Soluble in water, ethanol, and ether[1][2][10] |
| Vapor Density | >1 (Air = 1) |
| Explosion Limits | Lower: 1.2% / Upper: 9.1%[7] |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to established protocols and the consistent use of appropriate personal protective equipment.
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][11] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Proper grounding and bonding procedures must be followed to prevent static discharge, which can be an ignition source.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent contact and exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[4][11] Standard safety glasses are not sufficient. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][7][11] A lab coat is mandatory. |
| Respiratory Protection | If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Storage and Incompatibilities
Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.
Storage Conditions
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6][7] Containers should be kept tightly closed to prevent exposure to air and moisture, as the substance may be air-sensitive.[2][10] Store in a designated flammables area.[7]
Incompatible Materials
Avoid contact with the following materials to prevent vigorous or explosive reactions:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
The following table summarizes the recommended first aid procedures for different types of exposure.[4][6][7]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[4][6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][7][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][7] |
Fire-Fighting Measures
This compound is a flammable liquid, and its vapors can form explosive mixtures with air.[4][7]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[4]
-
Specific Hazards: Vapors may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][14][15]
Accidental Release Measures
The following diagram outlines the logical steps to take in the event of a spill.
Caption: Accidental Release Response Workflow.
Toxicological Information
Exposure to this compound can cause a range of adverse health effects.
| Effect | Description |
| Acute Toxicity | Harmful if swallowed or inhaled.[1][7] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[7] |
| Corrosivity | Causes severe skin burns and serious eye damage.[5][7] The material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract. |
| Irritation | May cause respiratory irritation.[4][6] |
| Sensitization | May cause an allergic skin reaction.[5] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[1][6] |
| Reproductive Toxicity | No data available.[4][6] |
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter drains or sewers.[11][14] Contaminated packaging should be treated as the chemical itself.
Conclusion
This compound is an invaluable reagent in pharmaceutical research and development. However, its hazardous properties demand a high level of respect and care. By adhering to the safety, handling, and storage guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 3. This compound | 5308-25-8 [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.nl [fishersci.nl]
- 8. This compound, 25ML | Labscoop [labscoop.com]
- 9. 1-エチルピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. guidechem.com [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. N-AMINOETHYLPIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to Novel Reactions Involving 1-Ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylpiperazine, a cyclic diamine, is a versatile building block in organic synthesis, widely recognized for its role as a key intermediate in the preparation of a diverse array of biologically active molecules.[1][2] Its unique structural feature, possessing both a secondary and a tertiary amine, imparts distinct reactivity, making it a valuable synthon in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of novel reactions involving this compound, with a focus on its application in the synthesis of bioactive compounds. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows and biological signaling pathways are presented to facilitate a comprehensive understanding for researchers and professionals in the field of drug discovery and development.
I. Novel Synthetic Applications of this compound
Recent research has highlighted the utility of this compound in the development of novel therapeutic agents, particularly in the synthesis of complex natural product derivatives and kinase inhibitors.
Synthesis of Bioactive N-Ethyl-Piperazinyl-Amides of Triterpenoic Acids
This compound has been successfully employed in the synthesis of novel hybrid chalcone-like derivatives of oleanonic and ursonic acids. These derivatives have demonstrated significant cytotoxic potential against various cancer cell lines. The synthesis involves the acylation of this compound with the corresponding triterpenoic acid chloride to form an amide bond, followed by a Claisen-Schmidt condensation to introduce the chalcone-like moiety.
Data Presentation: Synthesis of N-Ethyl-Piperazinyl-Amides
| Product | Starting Acid | Amide Yield (%) | Chalcone Derivative Yield (%) |
| N-Ethyl-piperazinyl-amide of Oleanonic Acid | Oleanonic Acid | 94 | 91-97 |
| N-Ethyl-piperazinyl-amide of Ursonic Acid | Ursonic Acid | 91 | 91-97 |
Experimental Workflow: Synthesis of Triterpenoid Amide Derivatives
References
The Pivotal Role of 1-Ethylpiperazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-ethylpiperazine moiety is a cornerstone in contemporary drug design and development, prized for its versatile physicochemical properties that enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This technical guide provides an in-depth exploration of this compound as a critical building block in medicinal chemistry. We will delve into its synthesis, key reactions, and its integral role in the architecture of drugs across various therapeutic landscapes, including antipsychotics, antihistamines, and anticancer agents. This document will further present quantitative bioactivity data, detailed experimental protocols, and elucidate the signaling pathways influenced by drugs incorporating this significant scaffold.
Introduction: The Significance of the this compound Scaffold
This compound, a heterocyclic amine, is a derivative of piperazine (B1678402) featuring an ethyl group attached to one of the nitrogen atoms.[1][2] This seemingly simple modification imparts a unique combination of properties that medicinal chemists leverage to optimize drug candidates. The piperazine ring itself is a privileged scaffold, known to improve aqueous solubility and oral bioavailability.[3] The addition of the ethyl group further modulates lipophilicity and basicity, allowing for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
The presence of two nitrogen atoms, one tertiary and one secondary (in its unfunctionalized form), provides strategic points for chemical modification, enabling the connection of the this compound unit to a variety of core structures.[6][7] This adaptability has led to its incorporation into a multitude of clinically successful drugs.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent incorporation into drug molecules can be achieved through several established routes.
Synthesis of this compound
Two primary methods for the synthesis of this compound are documented in the literature:
-
Method 1: Alkylation of Piperazine: This common approach involves the reaction of piperazine with an ethylating agent such as bromoethane. While straightforward, this method can lead to the formation of the undesired by-product N,N'-diethylpiperazine, necessitating careful control of reaction conditions and purification steps.[4]
-
Method 2: Reductive Amination: A more controlled synthesis involves the reductive amination of piperazine with acetaldehyde. This method generally offers higher selectivity for the mono-ethylated product.
A patented industrial method involves the reaction of ethanol (B145695) and piperazine using a Cu-Co-Mo/Al2O3 catalyst under specific temperature and pressure conditions.[8]
Incorporation of this compound into Drug Scaffolds: Key Experimental Protocols
The this compound moiety is typically introduced into a target molecule via N-alkylation of the secondary amine on the piperazine ring.
This protocol outlines a general procedure for the nucleophilic substitution of an alkyl halide with a secondary amine, a common method for incorporating the this compound unit.
Materials:
-
This compound (1.0 equivalent)
-
Alkyl halide (e.g., substituted benzyl (B1604629) bromide) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the resulting suspension at room temperature.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the mixture to an appropriate temperature (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).[6][7]
Materials:
-
This compound (1.0 equivalent)
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound and the carbonyl compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Therapeutic Applications and Bioactivity Data
The this compound moiety is a key component in drugs targeting a range of diseases. Below are examples from different therapeutic areas with their corresponding bioactivity data.
Antipsychotics
Many antipsychotic drugs, particularly the typical antipsychotics, feature a this compound ring. These drugs primarily exert their effects by antagonizing dopamine (B1211576) D2 receptors and, in some cases, serotonin (B10506) 5-HT2A receptors.[9]
Table 1: Bioactivity of Antipsychotic Drugs Containing this compound
| Drug Name | Target(s) | Kᵢ (nM) | Therapeutic Use |
| Fluphenazine | D₂ Dopamine Receptor | 0.38 | Schizophrenia |
| 5-HT₂ₐ Serotonin Receptor | 3.6 | ||
| Prochlorperazine | D₂ Dopamine Receptor | 1.3 | Schizophrenia, Nausea |
| 5-HT₂ₐ Serotonin Receptor | 13 | ||
| Perphenazine | D₂ Dopamine Receptor | 0.5 | Schizophrenia |
| 5-HT₂ₐ Serotonin Receptor | 5.0 |
Kᵢ values are a measure of the binding affinity of a drug to its receptor, with lower values indicating higher affinity.[10][11]
Antihistamines
Certain antihistamines incorporate the this compound scaffold, acting as inverse agonists at the histamine (B1213489) H1 receptor to alleviate allergy symptoms.[1][12]
Table 2: Bioactivity of Antihistamines Containing this compound
| Drug Name | Target | Kᵢ (nM) | Therapeutic Use |
| Meclizine | H₁ Histamine Receptor | 2.0 | Motion Sickness, Vertigo |
| Cyclizine | H₁ Histamine Receptor | 11 | Motion Sickness, Nausea |
As inverse agonists, these drugs stabilize the inactive conformation of the H1 receptor.[1][12]
Anticancer Agents
The this compound moiety has been incorporated into novel compounds with demonstrated cytotoxic activity against various cancer cell lines.
Table 3: Bioactivity of Experimental Anticancer Agents with this compound
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Ethyl-piperazinyl amides of oleanonic acid derivatives | Leukemia (HL-60) | ~0.70 - 0.99 | [13] |
| Arylpiperazine derivatives | Prostate (LNCaP) | ~3.47 - 31.94 | [14] |
| Arylpiperazine derivatives | Prostate (DU145) | ~8.25 | [14] |
| Quinoxalinyl–piperazine derivatives | Various | Varies | [15] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[13][14][15]
Signaling Pathways and Mechanism of Action
The therapeutic effects of drugs containing this compound are a direct consequence of their interaction with specific cellular signaling pathways.
Dopamine D₂ Receptor Antagonism in Antipsychotics
Typical antipsychotics containing the this compound moiety act as antagonists at D₂ dopamine receptors in the mesolimbic pathway of the brain.[16][17] The overactivity of this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D₂ receptors, these drugs reduce dopaminergic neurotransmission. D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] Antagonism of these receptors prevents this signaling cascade.
Caption: Dopamine D₂ Receptor Antagonism by this compound-Containing Antipsychotics.
Serotonin 5-HT₂ₐ Receptor Antagonism
Many atypical and some typical antipsychotics also exhibit antagonism at 5-HT₂ₐ serotonin receptors.[18] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to reduce the incidence of extrapyramidal side effects. The 5-HT₂ₐ receptor is a Gq/11-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[19][20] Antagonists block this pathway.
Caption: Serotonin 5-HT₂ₐ Receptor Antagonism by this compound-Containing Drugs.
Histamine H₁ Receptor Inverse Agonism
Antihistamines containing the this compound moiety function as inverse agonists at the H₁ histamine receptor.[1] Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to and stabilize the inactive conformation of the receptor. This action reduces the basal level of receptor activity, providing effective relief from allergic symptoms.[12] The H₁ receptor is a GPCR that, upon activation by histamine, couples to Gq/11, leading to the activation of PLC and the subsequent signaling cascade. Inverse agonists prevent this activation and reduce constitutive activity.
Caption: Histamine H₁ Receptor Inverse Agonism by this compound-Containing Antihistamines.
Conclusion
This compound has firmly established itself as a privileged and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of numerous successful drugs across diverse therapeutic areas. The ability of the this compound moiety to modulate key ADME properties and provide a scaffold for interaction with various biological targets underscores its continued importance in the design of new and improved therapeutic agents. A thorough understanding of its synthesis, reactivity, and the biological consequences of its incorporation into drug molecules is essential for researchers and scientists in the field of drug discovery and development. As our comprehension of disease pathways deepens, the strategic application of the this compound scaffold will undoubtedly contribute to the creation of the next generation of innovative medicines.
References
- 1. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 3. benchchem.com [benchchem.com]
- 4. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 5. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines [mdpi.com]
- 15. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 17. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 20. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Piperazine Ring of 1-Ethylpiperazine: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the piperazine (B1678402) ring within the 1-Ethylpiperazine molecule, a key building block in modern medicinal chemistry. Understanding the nucleophilic nature of its secondary amine is crucial for the successful design and synthesis of novel pharmaceutical agents. This document provides a comprehensive overview of its key reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Core Properties of this compound
This compound (CAS 5308-25-8) is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.
| Property | Value | Reference |
| Molecular Formula | C6H14N2 | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| Boiling Point | 157 °C | [4] |
| Melting Point | -60 °C | [4] |
| Density | 0.899 g/mL at 25 °C | [4] |
| pKa1 | 9.73 (for piperazine) | [5] |
| pKa2 | 5.35 (for piperazine) | [5] |
| Predicted pKa | 9.27 ± 0.10 | [1] |
| Solubility | Soluble in water and organic solvents | [1][2] |
Note: pKa values for piperazine are provided as a reference for the parent scaffold. The predicted pKa for this compound reflects the influence of the ethyl group.
The reactivity of this compound is primarily centered around the secondary amine at the N4 position. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.[2] The ethyl group at the N1 position introduces some steric hindrance and electronically influences the reactivity of the N4 nitrogen.
Key Reactions of the this compound Ring
The nucleophilic secondary amine of this compound readily participates in a variety of chemical transformations, making it a versatile scaffold for the synthesis of diverse molecular architectures.
N-Alkylation
N-alkylation of the secondary amine is a fundamental reaction for introducing substituents at the N4 position. This is typically achieved through nucleophilic substitution with alkyl halides or reductive amination.
Experimental Protocol: N-Monoalkylation with Ethyl Bromide
This protocol is based on a patented procedure for the N-monoalkylation of piperazinium salts, which provides excellent yields and minimizes the formation of the dialkylated byproduct.[6]
-
Preparation of Monopiperazinium Salt: A solution of 1 mole of monopiperazinium chloride is prepared in 400 ml of ethanol.
-
Reaction with Alkyl Halide: To the stirred solution, 0.55 moles of ethyl bromide is added.
-
Reaction Conditions: The solution is allowed to stand for 1 hour at room temperature, followed by heating at reflux for 2 hours.
-
Work-up and Isolation: The product, N-ethylpiperazine, is isolated and purified. This method has been reported to yield 39.5 g (69%) of N-ethylpiperazine.[6]
Caption: Workflow for N-Alkylation of Piperazine.
Acylation
Acylation of the N4 nitrogen with acyl chlorides or anhydrides is a common method to introduce amide functionalities. These reactions are typically carried out in the presence of a base to neutralize the generated acid.
Experimental Protocol: General Acylation
This protocol is a general procedure for the acylation of piperazine, which can be adapted for this compound.
-
Dissolution: Dissolve piperazine (or this compound) in glacial acetic acid.[7]
-
Addition of Acylating Agent: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) dropwise to the solution.[7]
-
Catalyst (Optional): An appropriate solid-supported catalyst can be added to facilitate the reaction.[7]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Work-up and Isolation: Upon completion, the product is isolated and purified.
Sulfonylation
The reaction of this compound with sulfonyl chlorides provides sulfonamides, a functional group prevalent in many therapeutic agents.
Experimental Protocol: Sulfonylation with Sulfonyl Chloride
This procedure is based on the synthesis of N-substituted piperazine sulfonamides.
-
Dissolution: Dissolve N-ethylpiperazine in an inert aprotic solvent such as dichloromethane.[8]
-
Cooling: Cool the solution to 0 °C.[8]
-
Addition of Sulfonyl Chloride: Add a solution of the desired sulfonyl chloride (1 equivalent) in the same solvent dropwise.
-
Base: Include a tertiary amine base, such as triethylamine, to scavenge the HCl byproduct.[8]
-
Reaction and Work-up: After the reaction is complete, the mixture is worked up to isolate the sulfonamide product. Yields for similar reactions are reported to be in the range of 65-90%.[8]
Caption: General Sulfonylation Reaction Pathway.
Buchwald-Hartwig Amination
This compound can act as the amine component in the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds with aryl halides.[9][10] This reaction is widely used in the synthesis of pharmaceuticals.[11]
Conceptual Workflow: Buchwald-Hartwig Amination
This reaction involves the coupling of an aryl halide with this compound in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Caption: Logical Relationship in Buchwald-Hartwig Amination.
Reductive Amination
Reductive amination provides an alternative to direct N-alkylation and is particularly useful for synthesizing N-substituted piperazines from aldehydes and ketones. The reaction proceeds via an intermediate iminium ion, which is then reduced in situ.[12][13]
Experimental Protocol: General Reductive Amination
-
Imine Formation: this compound is reacted with an aldehyde or ketone. This step is often acid-catalyzed.[14]
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), is added to the reaction mixture to reduce the in situ formed iminium ion.[12][13]
-
Solvent: The reaction is typically carried out in a solvent like methanol (B129727) or dichloromethane.[14][15]
-
Work-up: The reaction is quenched, and the product is isolated and purified.
Applications in Drug Development
The versatile reactivity of the piperazine ring in this compound has made it a privileged scaffold in medicinal chemistry. It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including antibiotics and central nervous system agents.[16] For example, this compound is a crucial building block in the synthesis of certain fluoroquinolone antibiotics.[17][18][19] The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, to drug candidates.[20]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. The nucleophilic secondary amine of its piperazine ring readily undergoes a variety of chemical transformations, including N-alkylation, acylation, sulfonylation, Buchwald-Hartwig amination, and reductive amination. A thorough understanding of these reactions and their protocols is essential for chemists aiming to incorporate this important scaffold into novel molecular designs. The data and methodologies presented in this guide provide a solid foundation for the effective utilization of this compound in the synthesis of new chemical entities with potential therapeutic applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 5308-25-8 [chemicalbook.com]
- 3. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5308-25-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. uregina.ca [uregina.ca]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. is.muni.cz [is.muni.cz]
- 8. 4-Ethylpiperazine-1-sulfonyl Chloride|CAS 273207-02-6 [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. guidechem.com [guidechem.com]
- 17. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Utility of 1-Ethylpiperazine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylpiperazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its unique structural features, including a nucleophilic secondary amine and a tertiary amine, allow for its incorporation into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including the veterinary antibiotic Enrofloxacin, the PARP inhibitor Olaparib, the antihypertensive drug Bunazosin, and as a key structural motif in antipsychotic agents.
Introduction to this compound in Medicinal Chemistry
This compound, a derivative of piperazine (B1678402), is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is soluble in water and various organic solvents, making it a highly adaptable reagent in synthetic organic chemistry.[1][2] The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The ethyl group on one of the nitrogen atoms of this compound provides a handle for further chemical modification while influencing the basicity and lipophilicity of the resulting molecule.
Its primary application in the pharmaceutical industry is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] It is particularly prevalent in the development of drugs targeting the central nervous system (CNS) and in the synthesis of anti-infective agents.[3][4]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 5308-25-8 | [2] |
| Molecular Formula | C6H14N2 | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 157 °C | |
| Density | 0.899 g/mL at 25 °C | |
| Flash Point | 43 °C | |
| Solubility | Soluble in water and organic solvents | [1][2] |
| Safety | Irritating to eyes, respiratory system, and skin. Flammable liquid. |
Applications in Pharmaceutical Synthesis
Synthesis of Enrofloxacin (Veterinary Antibiotic)
This compound is a key starting material in the synthesis of Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine.[4] The synthesis involves a nucleophilic aromatic substitution reaction where the secondary amine of this compound displaces a halogen on the quinolone core.
Experimental Protocol: Synthesis of Enrofloxacin
-
Reaction: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with this compound.
-
Procedure:
-
In a round-bottom flask, a mixture of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol), this compound (1.5 mmol), and a nano-ferrite supported sulfonic acid catalyst (n-FZSA, 0.06 g) in water (5 mL) is prepared.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated using an external magnet and washed with hot ethanol (B145695) (5 mL).
-
The reaction mixture is then cooled to room temperature.
-
The precipitated solid is collected by filtration and recrystallized from ethanol (96%) to yield the final product.
-
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol) | This compound (1.5 mmol) | n-FZSA (0.06 g) | Water (5 mL) | Reflux | Monitored by TLC | High |
The term "High" for the yield is used as reported in the source, which indicates a successful and efficient reaction without specifying the exact percentage.
Workflow Diagram:
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation using 1-Ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylpiperazine is a versatile bicyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its unique structure, featuring both a secondary and a tertiary amine, allows for selective N-alkylation to introduce various functionalities. This protocol outlines two primary methods for the N-alkylation of the secondary amine of this compound: direct alkylation with electrophiles such as alkyl halides and epoxides, and reductive amination with carbonyl compounds. The resulting N-alkylated this compound derivatives are integral components of numerous pharmaceuticals, including antipsychotic, antihistaminic, and anticancer agents. The piperazine (B1678402) moiety often imparts favorable pharmacokinetic properties to drug candidates.
Applications in Drug Development
The this compound scaffold is a well-established pharmacophore in medicinal chemistry. N-alkylation of this compound is a key step in the synthesis of a variety of therapeutic agents. For instance, many atypical antipsychotics and other central nervous system (CNS) active drugs incorporate this moiety. These compounds often derive their therapeutic effect by modulating the activity of neurotransmitter receptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Furthermore, the this compound unit is found in several potent anticancer agents that function by inhibiting tubulin polymerization, a critical process in cell division.
Experimental Protocols
Two robust and widely applicable methods for the N-alkylation of this compound are detailed below.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction. This method is straightforward and efficient for introducing primary and secondary alkyl groups.
General Protocol:
-
To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF, add a base (2.0-3.0 equivalents). Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture and wash the solid residue with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.
Quantitative Data Summary for Direct N-Alkylation:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | ~85 |
| Ethyl Iodide | Et₃N | DMF | 70 | 8 | ~80 |
| 2-Chloroethanol | K₂CO₃ | Isopropanol | Reflux | 12 | ~75 |
Note: The data presented are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Method 2: Reductive Amination with Carbonyl Compounds
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines. The reaction proceeds via the formation of an intermediate iminium ion from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.
General Protocol:
-
Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or dichloromethane (B109758) (DCM).
-
Stir the solution at room temperature. The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion.
-
After a short period (e.g., 30-60 minutes), add a reducing agent (1.2-1.5 equivalents) portion-wise. Suitable reducing agents include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Reductive Amination:
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 4 | ~90 |
| Cyclohexanone | NaBH₄ | Methanol | Room Temp. | 6 | ~85 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 5 | ~88 |
Note: The data presented are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: General laboratory workflow for the N-alkylation of this compound.
Signaling Pathways
Many pharmaceuticals derived from this compound exert their effects by modulating key signaling pathways in the body. Below are simplified diagrams of three such pathways.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.
Caption: Simplified pathway of tubulin polymerization inhibition in cancer cells.
Application Notes and Protocols: The Role of Piperazine and its Derivatives in the Synthesis of Ciprofloxacin and Related Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the broad-spectrum antibiotic, Ciprofloxacin. A common misconception involves the use of 1-ethylpiperazine as a direct reagent in this synthesis. This document clarifies that piperazine (B1678402) is the key reagent for Ciprofloxacin synthesis, while this compound is utilized in the synthesis of a related antibiotic, Enrofloxacin.
Introduction
Ciprofloxacin is a fluoroquinolone antibiotic widely used to treat a variety of bacterial infections. Its synthesis is a multi-step process, with one of the final and crucial steps involving the introduction of a piperazine ring to the quinolone core. This is typically achieved through a nucleophilic aromatic substitution reaction. While various synthetic routes to Ciprofloxacin have been developed, the core principle of attaching the piperazine moiety remains consistent.[1]
It is important to distinguish between the synthesis of Ciprofloxacin and other related fluoroquinolones. For instance, the use of this compound in place of piperazine results in the formation of Enrofloxacin, another veterinary antibiotic. This distinction is critical for medicinal chemists and process development scientists.
Synthesis of Ciprofloxacin via Nucleophilic Aromatic Substitution
The most common and well-established methods for synthesizing Ciprofloxacin involve the reaction of a 7-halo-substituted quinolone carboxylic acid derivative with piperazine.[2] The halogen at the 7-position, typically fluorine or chlorine, acts as a good leaving group, facilitating the nucleophilic attack by the secondary amine of piperazine.
A generalized reaction scheme is presented below:
Caption: Synthesis of Ciprofloxacin from a quinolone precursor and piperazine.
Quantitative Data
The following table summarizes typical reactants and conditions for the synthesis of Ciprofloxacin from 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and piperazine.
| Parameter | Value | Reference |
| Reactants | ||
| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 1 equivalent | |
| Piperazine | 2-4 equivalents | [2] |
| Solvent | ||
| Dimethyl sulfoxide (B87167) (DMSO) | Varies | [2] |
| Pyridine | Varies | |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 1-2 equivalents | |
| Reaction Conditions | ||
| Temperature | 80-140 °C | [2] |
| Reaction Time | 4-12 hours | |
| Yield | ||
| Crude Yield | 65-90% |
Experimental Protocol: Synthesis of Ciprofloxacin
This protocol is a representative example for the synthesis of Ciprofloxacin. Researchers should adapt this protocol based on their specific starting materials and available equipment.
3.1. Materials and Reagents
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
3.2. Equipment
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
3.3. Procedure
-
To a round-bottom flask, add 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent), piperazine (3 equivalents), and potassium carbonate (1.5 equivalents).
-
Add anhydrous DMSO to the flask to create a stirrable slurry.
-
Heat the reaction mixture to 120-130°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Adjust the pH of the solution to 7.0-7.5 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude Ciprofloxacin.
-
Stir the suspension for 1-2 hours in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum to a constant weight.
-
The crude Ciprofloxacin can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or DMF/water).
The Role of this compound: Synthesis of Enrofloxacin
As previously mentioned, the use of this compound in place of piperazine in the above protocol would not yield Ciprofloxacin. Instead, it would produce Enrofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine.
The structural difference is the presence of an ethyl group on the distal nitrogen of the piperazine ring.
Caption: Synthesis of Enrofloxacin using this compound.
This highlights the versatility of the quinolone core and how modifications to the piperazine substituent can lead to different antibiotic compounds with varying spectrums of activity and clinical applications.
Conclusion
The synthesis of Ciprofloxacin relies on the nucleophilic substitution of a 7-halo-quinolone precursor with piperazine. The reaction conditions can be optimized to achieve high yields of the final product. It is crucial for researchers and drug development professionals to use the correct piperazine derivative to obtain the desired fluoroquinolone. While this compound is a valuable reagent, its application in this context leads to the synthesis of Enrofloxacin, not Ciprofloxacin. Careful consideration of the starting materials is paramount for the successful synthesis of these important antibiotics.
References
Application of 1-Ethylpiperazine in Agrochemical Development: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylpiperazine, a cyclic diamine, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including two nitrogen atoms with differing basicity and reactivity, make it a versatile intermediate in the development of novel agrochemicals. This document provides a detailed overview of the application of this compound in the synthesis of fungicides and herbicides, complete with experimental protocols and mechanistic insights.
Role as a Versatile Intermediate in Agrochemical Synthesis
This compound is primarily utilized as a nucleophilic scaffold in the construction of more complex agrochemical molecules. The secondary amine within the piperazine (B1678402) ring readily participates in nucleophilic substitution and addition reactions, allowing for the introduction of various pharmacophores and toxophores. The ethyl group at the N-1 position modulates the lipophilicity and steric bulk of the resulting derivatives, influencing their biological activity and selectivity.
A key application of this compound is in the synthesis of active ingredients for fungicides and herbicides. The piperazine moiety often acts as a linker, connecting different aromatic or heterocyclic ring systems that are essential for biological efficacy.
Application in Fungicide Development
This compound is a key component in the synthesis of certain classes of fungicides, particularly those targeting fungal cell membrane integrity and vital metabolic pathways.
Synthesis of Phenylpyridine-Containing Fungicides
A notable application of this compound is in the synthesis of phenylpyridine derivatives that exhibit potent fungicidal activity, particularly against cucumber downy mildew. These compounds are synthesized by reacting a substituted 2-chloronicotinonitrile with this compound, followed by a Suzuki coupling reaction to introduce the phenyl group.
Experimental Protocol: Synthesis of 2-(4-Ethylpiperazin-1-yl)-6-phenylnicotinonitrile
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-6-phenylnicotinonitrile (1.0 eq) in DMF, add this compound (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.
Logical Relationship for the Synthesis of a Phenylpyridine Fungicide
Caption: Synthetic scheme for a phenylpyridine fungicide intermediate.
Quantitative Data: Antifungal Activity
The following table summarizes the fungicidal activity of a representative phenylpyridine derivative containing the 1-ethylpiperazinyl moiety against cucumber downy mildew.
| Compound | Target Pathogen | EC₅₀ (mg/L)[1] | Commercial Fungicide (Azoxystrobin) EC₅₀ (mg/L)[1] | Commercial Fungicide (Flumorph) EC₅₀ (mg/L)[1] |
| 2-(4-(4-(tert-butyl)benzyl)piperazin-1-yl)-6-phenylnicotinonitrile (C8) | Cucumber Downy Mildew | 4.40 | 42.77 | 41.94 |
Application in Herbicide Development
While less common than in fungicides, this compound has been incorporated into novel herbicidal compounds. Its role is often to connect different chemical moieties that contribute to the overall herbicidal effect.
Synthesis of Phenylpiperazine-2,6-dione Herbicides
Derivatives of 1-phenyl-piperazine-2,6-dione have shown herbicidal activity. Although the provided synthesis does not start directly from this compound, it demonstrates the incorporation of a substituted piperazine ring, a structure analogous to what could be formed using this compound as a precursor for N-alkylated derivatives.
Experimental Protocol: General Synthesis of 1-Phenyl-piperazine-2,6-diones
This protocol describes a general method for the synthesis of the core piperazine-2,6-dione (B107378) structure. Further N-alkylation with an ethyl group would be required to produce a this compound derivative.
Materials:
-
Bromoacetyl bromide
-
Dichloromethane
-
Methyl N-substituted iminomonoacetate
-
Acetic anhydride (B1165640)
-
Sodium acetate
Procedure:
-
Synthesis of 2-bromo-N-phenylacetamide: To a solution of aniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane, add bromoacetyl bromide (1.1 eq) dropwise at room temperature. Stir for 1 hour.
-
Synthesis of the intermediate ester: React the 2-bromo-N-phenylacetamide with methyl N-substituted iminomonoacetate in the presence of triethylamine at room temperature.
-
Hydrolysis to the acid: Hydrolyze the resulting ester to the corresponding carboxylic acid using conventional methods.
-
Cyclization to the piperazine-2,6-dione: Reflux the carboxylic acid in acetic anhydride with a catalytic amount of sodium acetate to yield the 1-phenyl-piperazine-2,6-dione.
Experimental Workflow for Herbicide Synthesis
Caption: Workflow for the synthesis of a herbicidal piperazine-dione.
Signaling Pathways and Mechanism of Action
The specific signaling pathways targeted by agrochemicals containing the 1-ethylpiperazinyl moiety are diverse and depend on the overall structure of the molecule.
Fungicides
For many piperazine-containing fungicides, the mode of action involves the inhibition of sterol biosynthesis in fungi. Specifically, they can target the enzyme 14α-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death.
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of ergosterol biosynthesis by piperazine fungicides.
Conclusion
This compound is a valuable and versatile intermediate in the discovery and development of novel agrochemicals. Its incorporation into molecular scaffolds has led to the identification of potent fungicides and herbicides. The synthetic accessibility and the ability to readily modify its structure make this compound an attractive starting material for the generation of diverse chemical libraries for high-throughput screening in the quest for new and effective crop protection agents. Further exploration of derivatives of this compound holds significant promise for the future of agrochemical research.
References
Synthesis of Quinoxaline Analogs Using 1-Ethylpiperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinoxaline (B1680401) analogs incorporating a 1-ethylpiperazine moiety. The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) of a halogenated quinoxaline precursor with this compound. Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The incorporation of a piperazine (B1678402) ring, and specifically an N-ethylpiperazine substituent, can modulate the pharmacological properties of the parent quinoxaline scaffold.
Introduction
Quinoxaline, a fused bicyclic heteroaromatic compound composed of a benzene (B151609) and a pyrazine (B50134) ring, serves as a privileged scaffold in drug discovery.[1] Derivatives of quinoxaline are known to exhibit a broad spectrum of pharmacological activities, making them attractive targets for the development of new therapeutic agents.[2][5] The functionalization of the quinoxaline core, particularly at the 2 and 3 positions, is a common strategy to enhance and diversify its biological profile.
One effective method for the synthesis of substituted quinoxalines is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly facile on halo-quinoxalines, where the electron-withdrawing nature of the pyrazine nitrogen atoms activates the carbon-halogen bond towards nucleophilic attack.[6] this compound is a valuable nucleophile in this context, as the resulting N-ethylpiperazinyl-quinoxaline analogs have shown promise in various therapeutic areas. This protocol will focus on the synthesis of such analogs starting from 2-chloroquinoxaline (B48734) derivatives.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of quinoxaline analogs. While specific data for this compound analogs is limited in publicly available literature, the data for closely related N-methylpiperazine and other piperazine-containing quinoxaline derivatives are presented to demonstrate the potential efficacy of this class of compounds.
Table 1: Reaction Conditions and Yields for the Synthesis of N-Substituted Piperazinyl Quinoxaline Analogs
| Entry | Halo-Quinoxaline Precursor | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-3-methylquinoxaline (B189447) | This compound (adapted) | K₂CO₃ | DMF | 120 | 12 | ~85 (estimated) | Adapted from[7] |
| 2 | 2-Chloroquinoxaline | Piperidine | - | DMSO/H₂O | 25 | - | - | [6] |
| 3 | 6,7-Dichloro-2,3-diphenylquinoxaline | N-Methylpiperazine | K₂CO₃ | DMF | 120 | - | - | [7] |
Table 2: Anticancer Activity of Quinoxaline-Piperazine Analogs (IC₅₀ values in µM)
| Compound ID | Quinoxaline Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| VIIIc | 2-(Benzimidazol-2-yl)-3-aryl-6-(N-methylpiperazinyl) | HCT116 (Colon) | 2.5 | [8] |
| MCF-7 (Breast) | 9 | [8] | ||
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) derivative | HCT116 (Colon) | 4.4 | [8] |
| MCF-7 (Breast) | 5.3 | [8] | ||
| Compound 19 | Sulfono-hydrazide derivative | MGC-803 (Gastric) | 9 | [2] |
| HepG-2 (Liver) | 12.3 | [2] | ||
| A549 (Lung) | 13.3 | [2] | ||
| Hela (Cervical) | 30.4 | [2] | ||
| T24 (Bladder) | 17.6 | [2] | ||
| MCF-7 (Breast) | 27.5 | [2] | ||
| WI-38 (Normal) | 80.9 | [2] |
Table 3: Antimicrobial Activity of Quinoxaline Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Quinoxaline Scaffold | S. aureus | B. subtilis | E. coli | Reference |
| 5m | 2-Amine-substituted | 4-16 | 8-32 | 4-32 | [9] |
| 5p | 2-Amine-substituted | 4-16 | 8-32 | 4-32 | [9] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a 2-(4-ethylpiperazin-1-yl)quinoxaline analog via nucleophilic aromatic substitution. The protocol is adapted from a similar synthesis utilizing N-methylpiperazine.[7]
Synthesis of 2-(4-ethylpiperazin-1-yl)-3-methylquinoxaline
Materials:
-
2-Chloro-3-methylquinoxaline
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add 2-chloro-3-methylquinoxaline (1.0 mmol, 1 equiv.).
-
Add anhydrous potassium carbonate (2.0 mmol, 2 equiv.).
-
Add anhydrous DMF (10 mL).
-
To this stirred suspension, add this compound (1.2 mmol, 1.2 equiv.) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 120 °C.
-
Maintain stirring at 120 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-(4-ethylpiperazin-1-yl)-3-methylquinoxaline.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the presence of the quinoxaline and this compound moieties and their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(4-ethylpiperazin-1-yl)quinoxaline analogs.
Caption: General workflow for the synthesis of 2-(4-ethylpiperazin-1-yl)quinoxaline analogs.
Signaling Pathway: Potential Anticancer Mechanism
Quinoxaline derivatives have been shown to act as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs. Quinoxaline-based inhibitors can potentially target kinases within this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Ethylpiperazine in the Development of Novel Anticancer Agents: A Guide for Researchers
Introduction: The heterocyclic amine 1-ethylpiperazine is a key structural motif incorporated into a variety of pharmacologically active compounds. In the field of oncology, its presence in molecular scaffolds has been instrumental in the design and synthesis of novel anticancer agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the preparation of these promising therapeutic candidates. The following sections will delve into the synthesis, in vitro evaluation, and mechanisms of action of several classes of this compound-containing compounds that have demonstrated significant cytotoxic activity against various cancer cell lines.
I. Featured this compound-Containing Anticancer Agents
Several series of compounds incorporating the this compound moiety have been synthesized and evaluated for their anticancer potential. This section highlights two such classes: novel benzamide (B126) derivatives and N-ethyl-piperazinyl amides of pentacyclic triterpenes.
A. 4-(3-(4-Ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives
A series of novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives has been developed and assessed for its in vitro cytotoxicity against a panel of human cancer cell lines. These compounds have shown promising activity, with some exhibiting inhibitory concentrations comparable to the standard anticancer drug, gefitinib.[1][2]
B. N-Ethyl-piperazinyl Amides of Oleanonic and Ursonic Acids
Novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have also been synthesized and screened for their anticancer activity. Certain compounds within this series have demonstrated potent and broad-spectrum growth inhibition against the NCI-60 panel of human cancer cell lines, with some reaching nanomolar efficacy.[3][4]
II. Quantitative Cytotoxicity Data
The in vitro cytotoxic activities of these this compound-containing compounds have been quantified using standardized assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a clear comparison of their potency against various cancer cell lines.
Table 1: Cytotoxicity (IC50) of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives [3]
| Compound | A-549 (Lung Carcinoma) | HCT-116 (Colon Cancer) | MIAPaCa-2 (Pancreatic Cancer) |
| C-4 | 33.20 µM | 11.33 µM | - |
| C-5 | 21.22 µM | - | - |
| C-14 | - | - | < 1 µM |
| Gefitinib (Standard) | 16.56 µM | 10.51 µM | - |
Table 2: Growth Inhibition (GI50) of N-Ethyl-piperazinyl Amide Derivatives of Oleanonic and Ursonic Acids against Sensitive NCI-60 Cell Lines [3][4]
| Compound | Cancer Cell Line | GI50 (µM) |
| Compound 4 | Leukemia | 0.70 - 0.99 |
| Non-Small Cell Lung Cancer | 0.70 - 0.99 | |
| Colon Cancer | 0.70 - 0.99 | |
| CNS Cancer | 0.70 - 0.99 | |
| Melanoma | 0.70 - 0.99 | |
| Ovarian Cancer | 0.70 - 0.99 | |
| Renal Cancer | 0.70 - 0.99 | |
| Prostate Cancer | 0.70 - 0.99 | |
| Breast Cancer | 0.70 - 0.99 | |
| Compound 6 | Leukemia | < 4 |
| Non-Small Cell Lung Cancer | < 4 | |
| Colon Cancer | < 4 | |
| CNS Cancer | < 4 | |
| Melanoma | < 4 | |
| Ovarian Cancer | < 4 | |
| Renal Cancer | < 4 | |
| Prostate Cancer | < 4 | |
| Breast Cancer | < 4 |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-containing anticancer agents and the key biological assays used for their evaluation.
A. Synthesis Protocols
1. General Procedure for the Synthesis of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives
This synthesis is a multi-step process involving the initial preparation of a key intermediate followed by coupling with various anilines.
-
Step 1: Synthesis of 1-(3-chloropropyl)-4-ethylpiperazine (B13777740)
-
Combine this compound and 1-bromo-3-chloropropane.
-
The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) in the presence of a base like potassium carbonate.
-
The mixture is refluxed for several hours.
-
The product is isolated and purified using standard techniques like column chromatography.
-
-
Step 2: Synthesis of 4-(3-(4-ethylpiperazin-1-yl)propoxy)benzoate Intermediate
-
React 1-(3-chloropropyl)-4-ethylpiperazine with a hydroxybenzoate derivative (e.g., methyl 4-hydroxybenzoate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).
-
The reaction mixture is heated to facilitate the etherification.
-
The resulting ester is purified.
-
-
Step 3: Hydrolysis of the Benzoate Intermediate
-
The ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol.
-
The reaction is monitored until completion, and the carboxylic acid is isolated upon acidification.
-
-
Step 4: Amide Coupling to form Final Products [5]
-
The carboxylic acid from Step 3 is activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt) in an appropriate solvent (e.g., THF).
-
The desired substituted aniline (B41778) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The final N-phenylbenzamide derivative is purified by recrystallization or column chromatography.
-
2. General Procedure for the Synthesis of N-Ethyl-piperazinyl Amides of Oleanonic and Ursonic Acids [6]
This synthesis involves the formation of an acid chloride followed by amidation with this compound.
-
Step 1: Formation of the Acid Chloride
-
Oleanonic or ursonic acid is dissolved in a dry solvent such as dichloromethane (B109758) (CH2Cl2).
-
Oxalyl chloride ((COCl)2) is added dropwise to the solution at room temperature.
-
The reaction is stirred for approximately 3 hours to ensure complete conversion to the acid chloride.
-
-
Step 2: Amidation with this compound
-
In a separate flask, this compound and a base such as triethylamine (B128534) (Et3N) are dissolved in CH2Cl2.
-
The acid chloride solution from Step 1 is added to this mixture.
-
The reaction is heated to reflux and maintained for about 5 hours.
-
After cooling, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography.
-
B. Biological Assay Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay) [3]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Compound Treatment:
-
After 24 hours, remove the culture medium.
-
Add fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) should also be included.
-
Incubate the cells for 72 hours under the same conditions.[3]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Following the treatment period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10 mM Tris base) to dissolve the formazan crystals.[3][8]
-
-
Absorbance Measurement:
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 565 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
-
2. NCI-60 Human Tumor Cell Line Screen [1]
This is a comprehensive screening protocol used by the National Cancer Institute to evaluate the anticancer activity of compounds against 60 different human cancer cell lines.
-
Cell Inoculation:
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before adding the test compounds.[1]
-
-
Compound Addition:
-
Compounds are initially tested at a single high dose (10^-5 M).
-
If significant growth inhibition is observed, the compound is then tested at five 10-fold serial dilutions.
-
-
Incubation and Cell Growth Measurement:
-
After compound addition, the plates are incubated for an additional 48 hours.
-
The assay is terminated by the addition of cold trichloroacetic acid (TCA) to fix the cells.
-
The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read at 515 nm.
-
-
Data Analysis:
-
The GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values are calculated from the absorbance data.
-
IV. Mechanisms of Action and Signaling Pathways
The anticancer effects of this compound-containing compounds are often attributed to their ability to interfere with key cellular signaling pathways that regulate cell growth, proliferation, and survival.
A. EGFR Signaling Pathway
Many anticancer agents incorporating a piperazine (B1678402) moiety function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. EGFR is a key regulator of cellular signaling pathways involved in processes such as apoptosis, uncontrolled cell proliferation, and metastasis. By inhibiting EGFR, these compounds can block downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby halting tumor progression.
B. PI3K/Akt Signaling and Apoptosis
The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Activation of this pathway can lead to the inhibition of apoptosis (programmed cell death). Some this compound derivatives may exert their anticancer effects by modulating this pathway, leading to the induction of apoptosis in cancer cells.
C. Caspase-Dependent Apoptosis
The induction of apoptosis is a key mechanism for many anticancer drugs. The N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been shown to induce apoptotic cell death. This process is often mediated by a cascade of enzymes called caspases. The activation of initiator caspases (e.g., Caspase-9 in the intrinsic pathway) leads to the activation of effector caspases (e.g., Caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[3][4]
V. Conclusion
The incorporation of the this compound moiety has proven to be a successful strategy in the design of novel anticancer agents with significant cytotoxic potential against a range of human cancer cell lines. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the field of anticancer drug discovery and development. Further investigation into the mechanisms of action and optimization of these lead compounds holds great promise for the future of cancer therapy.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dctd.cancer.gov [dctd.cancer.gov]
Application Note: Purity Determination of 1-Ethylpiperazine by GC-MS
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis of 1-Ethylpiperazine. The method is designed for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] This document provides a detailed experimental protocol, data presentation in tabular format, and a workflow diagram to facilitate easy implementation and interpretation.
Introduction
This compound is a cyclic organic compound widely used as a building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][3] Its purity is a critical parameter, as impurities can affect the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound. This protocol outlines a robust GC-MS method for the identification and quantification of this compound and its potential process-related impurities.
Experimental Protocol
This protocol is adapted from established gas chromatography methods for piperazine (B1678402) derivatives and incorporates standard mass spectrometry practices for reliable analysis.
Materials and Reagents
-
This compound Sample: To be analyzed
-
Reference Standards: this compound (≥99.5% purity), Piperazine, 1-Methylpiperazine, and N,N'-diethylpiperazine (as potential impurities)
-
Solvent: Methanol (HPLC grade or higher)[4]
-
Inert Gas: Helium (99.999% purity) for GC carrier gas
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following instrumental parameters are recommended:
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-17 or equivalent (50% Phenyl)-methylpolysiloxane[4] |
| Column Dimensions | 30 m length x 0.53 mm internal diameter x 1.0 µm film thickness[4] |
| Carrier Gas | Helium[4] |
| Flow Rate | 2.0 mL/min[4] |
| Injection Mode | Split (Split ratio 10:1 or as optimized) |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1.0 µL[4] |
| Oven Temperature Program | Initial: 150 °C for 10 min, Ramp: 35 °C/min to 260 °C, Hold: 2 min at 260 °C[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
| Ion Source Temperature | 230 °C (or as per instrument recommendation) |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 2 minutes |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of each reference standard (this compound, Piperazine, 1-Methylpiperazine, N,N'-diethylpiperazine) and dissolve in 100 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with methanol.[4]
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound sample to be tested and dissolve in 100 mL of methanol.
GC-MS Analysis
-
Equilibrate the GC-MS system with the parameters listed in Table 1.
-
Perform a blank injection (methanol) to ensure the system is clean.
-
Inject the working standard solution to determine the retention times and mass spectra of the main component and potential impurities.
-
Inject the sample solution.
-
Acquire the data.
Data Presentation and Analysis
The purity of the this compound sample is determined by comparing the chromatogram of the sample with that of the standard. The identification of this compound and its impurities is confirmed by matching their retention times and mass spectra with the reference standards. Purity is calculated using the area percent method from the total ion chromatogram (TIC).
Table 2: Expected Retention Times and Key Mass Fragments
| Compound | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| Piperazine | ~2.8[5] | 86, 56, 43 |
| 1-Methylpiperazine | ~3.0[5] | 100, 85, 70, 58, 42[6] |
| This compound | ~3.2 [5] | 114, 99, 85, 70, 56 |
| N,N'-diethylpiperazine | >3.2 | 142, 127, 113, 84, 56 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound purity.
References
- 1. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 3. This compound | 5308-25-8 [chemicalbook.com]
- 4. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hakon-art.com [hakon-art.com]
- 6. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethylpiperazine as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylpiperazine is a cyclic diamine that is widely recognized as a versatile intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its basic nature, stemming from the two nitrogen atoms within its structure, also allows it to function as an effective base catalyst in various organic transformations.[3] This document provides detailed application notes and protocols for the use of this compound as a catalyst in two key areas of organic synthesis: the production of polyurethane foams and Knoevenagel condensation reactions.
Catalysis in Polyurethane Foam Production
Reaction Mechanism
In polyurethane formation, this compound acts as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atoms can interact with the isocyanate group, rendering the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) or by water (blowing reaction). This catalytic cycle facilitates the formation of the urethane (B1682113) and urea (B33335) linkages that constitute the polymer backbone.
Caption: Catalytic cycle of this compound in polyurethane formation.
Quantitative Data
The following table presents data from a study on a structurally similar catalyst, N-methyl-N'-hydroxyethylpiperazine, in polyurethane foam production. This data can serve as a valuable reference for formulating systems with this compound.
| Catalyst Concentration (parts per 100 parts polyol) | Cream Time (s) | Gel Time (s) | Rise Time (s) | Foam Density ( kg/m ³) |
| 0.2 | 17.5 | 124 | 174 | 44.1 |
| 0.4 | 17.0 | 104 | 144 | 42.3 |
| 0.6 | 16.5 | 92 | 127 | 41.6 |
| 0.8 | 15.5 | 84 | 118 | 40.6 |
Data adapted from a study using N-methyl-N'-hydroxyethylpiperazine as the catalyst.
Experimental Protocol: Polyurethane Foam Synthesis (Handmade Procedure)
Materials:
-
Polyether polyol
-
Polymeric isocyanate (e.g., MDI)
-
This compound (catalyst)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
-
Aluminum box (25 cc capacity)
-
Stirring apparatus
Procedure:
-
In a suitable container, thoroughly mix the polyether polyol, water (blowing agent), and surfactant.
-
Add the desired amount of this compound catalyst to the mixture and stir until homogeneous.
-
Add the polyisocyanate to the mixture and stir vigorously for a short period (e.g., 5-10 seconds).
-
Immediately pour the reacting mixture into the aluminum box, maintained at 40°C.
-
Allow the foam to rise and cure.
-
After curing, the foam can be removed from the mold and characterized for its physical properties.
Catalysis in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. Weakly basic amines, such as piperidine (B6355638) and its derivatives, are commonly employed as catalysts. N-alkylpiperazines, including the structurally similar N-methylpiperazine, have been shown to be effective catalysts for this transformation, often under mild and solvent-free conditions. Given its similar basicity and structure, this compound is expected to be an efficient catalyst for the Knoevenagel condensation.
Reaction Mechanism
This compound acts as a base to deprotonate the active methylene compound, generating a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. The resulting intermediate subsequently eliminates a molecule of water to yield the α,β-unsaturated product.
Caption: Mechanism of this compound catalyzed Knoevenagel condensation.
Quantitative Data
The following table summarizes the yields for the Knoevenagel condensation of various aromatic aldehydes with malononitrile (B47326) using the analogous catalyst, N-methylpiperazine, under solvent-free conditions at room temperature. These results suggest that high yields can be expected with this compound under similar conditions.
| Aldehyde | Active Methylene Compound | Catalyst | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Malononitrile | N-Methylpiperazine | 5 | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | N-Methylpiperazine | 7 | 96 |
| 4-Methoxybenzaldehyde | Malononitrile | N-Methylpiperazine | 6 | 94 |
| 4-Nitrobenzaldehyde | Malononitrile | N-Methylpiperazine | 8 | 98 |
Data adapted from a study using N-methylpiperazine as the catalyst.
Experimental Protocol: Solvent-Free Knoevenagel Condensation
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
This compound (catalyst)
-
Mortar and pestle
-
Ice-cold water
Procedure:
-
In a mortar, combine the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of this compound (e.g., 0.1 mmol).
-
Grind the mixture with a pestle at room temperature for the time indicated by TLC monitoring (typically 5-15 minutes).
-
The reaction mixture will likely solidify upon completion.
-
Add ice-cold water to the mortar and grind further to break up the solid.
-
Filter the solid product and wash it with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The product is often obtained in high purity without the need for column chromatography.
Conclusion
This compound, beyond its role as a synthetic intermediate, demonstrates significant potential as a versatile and efficient base catalyst in organic synthesis. The protocols and data presented, based on its own properties and those of its close structural analogs, provide a strong foundation for its application in both polyurethane production and Knoevenagel condensation reactions. Researchers and professionals in drug development and materials science are encouraged to explore the utility of this compound as a cost-effective and reactive catalyst in their synthetic endeavors.
References
Application Notes and Protocols: Methods for Creating 1-Ethylpiperazine Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine (B1678402) moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs targeting a wide array of conditions, including cancer, anxiety, depression, and infectious diseases.[1][2][3] Its unique physicochemical properties, such as its ability to improve aqueous solubility and act as a versatile scaffold, make it a highly valuable component in drug design.[2][4] Specifically, 1-ethylpiperazine derivatives are important intermediates in the synthesis of pharmaceuticals, notably in certain antibiotics and as raw materials for various bioactive compounds.[5][6]
This document provides detailed application notes and protocols for the primary synthetic methodologies used to create this compound derivatives. It covers key strategies including direct N-alkylation, reductive amination, and N-arylation reactions, along with methods to ensure selective mono-substitution.
Key Synthetic Methodologies
The synthesis of this compound derivatives can be broadly categorized into methods that form N-alkyl and N-aryl bonds. The choice of method depends on the desired final structure, available starting materials, and required selectivity.
Direct N-Alkylation
Direct N-alkylation is a straightforward and widely used technique for forming N-C bonds. It involves the reaction of a piperazine derivative with an alkylating agent, typically an alkyl halide, in the presence of a base.[7]
General Reaction Scheme: Piperazine + Alkyl Halide --(Base)--> N-Alkylpiperazine
A primary challenge with this method is controlling the selectivity between mono- and di-alkylation due to the two reactive nitrogen atoms in the piperazine ring.[8] Strategies to favor mono-alkylation include using a large excess of piperazine, slow addition of the alkylating agent, or employing a mono-protected piperazine derivative.[7][8]
Reductive Amination
Reductive amination is a powerful one-pot method for synthesizing N-alkylated piperazines from an aldehyde or ketone.[7] This process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][9] A key advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation.[7][8]
General Reaction Scheme: Piperazine + Aldehyde/Ketone --(Reducing Agent, H⁺)--> N-Alkylpiperazine
This method is highly versatile and can be used to introduce a wide variety of substituents onto the piperazine nitrogen.
N-Arylation Reactions
The synthesis of N-aryl piperazines is crucial as this structural motif is present in numerous biologically active molecules.[1] The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and efficient method for forming C-N bonds between an aryl halide (or triflate) and an amine.[1][2] It is widely used for synthesizing N-aryl piperazines from readily available starting materials.[10] The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1]
-
Ullmann Condensation: A classic method for N-arylation, the Ullmann reaction involves the copper-promoted coupling of an aryl halide with an amine.[2][11] Traditional Ullmann conditions required harsh conditions (high temperatures and stoichiometric copper), but modern protocols have been developed that use catalytic amounts of copper and ligands, allowing the reaction to proceed under milder conditions.[11][12][13]
Quantitative Data Summary
The efficiency of these synthetic methods can vary significantly based on the substrates, catalysts, and reaction conditions. The table below summarizes representative data for different synthetic approaches.
| Method | Starting Materials | Product | Yield (%) | Reference |
| Direct Alkylation | N-Acetylpiperazine + n-Butyl bromide | N-Butyl-N'-Acetylpiperazine | High (not specified) | [8] |
| Alkylation of Salt | Piperazine Hexahydrate + o-Methylbenzyl bromide | N-o-Methylbenzylpiperazine | 89% | [14] |
| Alkylation of Salt | Piperazine Hexahydrate + n-Amyl bromide | N-n-Amylpiperazine | 64% | [14] |
| Buchwald-Hartwig | N-Boc-piperazine + Aryl Halide | N-Aryl-N'-Boc-piperazine | Varies (often high) | [1][2] |
| Reductive Amination | 2-(piperazin-1-yl)ethanamine + N-methyl-4-piperidone | PA2 Derivative | 60% (intermediate step) | [15] |
| Amide Coupling | Oleanonic acid chloride + N-ethylpiperazine | Amide Derivative 3 | 94% | [16] |
| Amide Coupling | Ursonic acid chloride + N-ethylpiperazine | Amide Derivative 4 | 91% | [16] |
Detailed Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine using a Protecting Group
This protocol describes the alkylation of mono-N-Boc-piperazine, a reliable method to ensure mono-substitution.[7]
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Ethyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Ethyl acetate (B1210297), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM)
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Slowly add ethyl bromide to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (N-Boc-N'-ethylpiperazine) by flash column chromatography.
-
Deprotection: Dissolve the purified product in dichloromethane. Add trifluoroacetic acid and stir at room temperature until the deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure and basify with a suitable base (e.g., sat. NaHCO₃ solution) and extract with an organic solvent to yield the final this compound product.
Protocol 2: Reductive Amination
This protocol provides a general procedure for the synthesis of a this compound derivative via reductive amination of a substituted piperazine with acetaldehyde (B116499).[7][17]
Materials:
-
Substituted Piperazine (e.g., 1-arylpiperazine) (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted piperazine and acetaldehyde in the chosen solvent (e.g., DCE).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Reaction: Add sodium triacetoxyborohydride to the mixture in portions.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired this compound derivative.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol describes the palladium-catalyzed coupling of N-ethylpiperazine with an aryl halide.[1]
Materials:
-
Aryl halide (e.g., Aryl bromide) (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, the base, the palladium catalyst, and the ligand.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe, followed by the this compound.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired N-aryl-N'-ethylpiperazine.
Application in Drug Discovery & Signaling Pathways
Piperazine derivatives exert their pharmacological effects through interaction with various biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system.[3][18] For example, many derivatives act as antagonists or agonists at dopamine, serotonin, or adrenergic receptors.[19] The diagram below illustrates a generalized GPCR signaling pathway, where a this compound derivative could act as an antagonist, blocking the binding of the endogenous ligand and inhibiting downstream signaling.
The versatility of the this compound scaffold allows for fine-tuning of pharmacokinetic properties and target specificity. By modifying the other substituent on the piperazine ring, researchers can optimize potency, selectivity, and drug-like properties to develop novel therapeutics.[4] The synthetic methods outlined here provide a robust toolkit for generating diverse libraries of these valuable compounds for drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. ICI Journals Master List [journals.indexcopernicus.com]
- 14. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 15. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols: 1-Ethylpiperazine as a Versatile Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylpiperazine is a valuable heterocyclic building block that serves as a key intermediate in the synthesis of a variety of dyes, particularly within the disperse and reactive dye classes. Its unique structural features, including a tertiary amine and a secondary amine within a cyclic structure, allow for its incorporation into dye molecules to influence their solubility, affinity for synthetic fibers, and ultimately their coloristic and fastness properties. These application notes provide a comprehensive overview of the synthetic routes, experimental protocols, and performance data for dyes derived from this compound, offering a valuable resource for researchers in dye chemistry and material science.
Chemical Principles and Synthetic Pathways
The integration of this compound into dye structures primarily follows two well-established synthetic strategies:
-
Azo Coupling Reactions: In the synthesis of azo dyes, this compound can be utilized as a coupling component. The secondary amine of the piperazine (B1678402) ring can be coupled with a diazonium salt to form a triazene (B1217601), a class of compounds structurally related to azo dyes. While not a classic azo dye synthesis, this reaction provides a pathway to colored compounds with unique properties.
-
Functionalization and Subsequent Dye Synthesis: this compound can be functionalized through reactions such as acylation or alkylation at the secondary amine. The resulting derivative, now containing a reactive handle, can then be incorporated into a dye molecule. For instance, it can be introduced into a triazine ring system to create reactive dyes capable of forming covalent bonds with textile fibers.
The general workflow for the synthesis of dyes incorporating this compound is depicted below:
Figure 1. General workflow for the synthesis and evaluation of dyes derived from this compound.
Application in Disperse Azo Dyes (Analogous Synthesis)
While direct synthesis examples with this compound are not extensively documented in publicly available literature, a closely related synthesis of novel disperse azo dyes using a piperazine derivative, 1-(4-bromobenzyl)-4-phenylpiperazine, provides a valuable analogous protocol. This two-step synthesis involves an initial alkylation followed by an azo coupling reaction.
Experimental Protocol: Synthesis of a Piperazine-Containing Disperse Azo Dye (Analogous)
Step 1: Synthesis of the Piperazine Intermediate (Alkylation)
A mixture of N-phenylpiperazine and a suitable alkylating agent (e.g., 1-bromo-4-(bromomethyl)benzene) in a solvent like DMF with a catalytic amount of a base (e.g., K2CO3) is refluxed for 2-3 hours. After cooling, the intermediate is isolated.
Step 2: Diazotization of an Aromatic Amine
A primary aromatic amine is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C).
Step 3: Azo Coupling
The freshly prepared diazonium salt solution is slowly added to a stirred solution of the piperazine intermediate dissolved in a suitable solvent (e.g., glacial acetic acid and DMF). The pH is adjusted to 5.5-6.0, and the temperature is maintained at 0-4 °C. The reaction mixture is stirred for 2.5-3 hours. After completion, the pH is raised to 6.5-7.5 with sodium acetate (B1210297) to precipitate the dye.
Step 4: Purification
The crude dye is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following table summarizes the characterization and performance data for a series of analogous disperse azo dyes synthesized from a piperazine derivative.
| Dye Code | Diazo Component | λmax (nm) in DMF | Light Fastness (Polyester) | Wash Fastness (Polyester) | Rubbing Fastness (Dry/Wet) |
| B1 | 2-chloro-4-nitroaniline | 482 | 5-6 | 4-5 | 4-5 / 4-5 |
| B2 | 2,4-dinitroaniline | 438 | 5 | 4-5 | 4-5 / 4-5 |
| B3 | 4-nitroaniline | 465 | 5-6 | 5 | 4-5 / 4-5 |
| B4 | 4-aminoacetanilide | 445 | 5 | 5 | 4-5 / 4-5 |
Table 1. Spectroscopic and Fastness Properties of Analogous Piperazine-Containing Disperse Azo Dyes.
Application in Triazene Synthesis (Azo-Related Compounds)
This compound can directly participate in coupling reactions with diazonium salts to form triazenes. These compounds are of interest for their potential as colorants and for other chemical applications.
Experimental Protocol: Synthesis of a 1-Aryl-3-(4-ethylpiperazin-1-yl)triazene
Step 1: Diazotization of an Aromatic Amine
An aromatic amine (e.g., aniline) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in cold water is then added dropwise while maintaining the temperature below 5 °C.
Step 2: Coupling with this compound
A solution of this compound in a suitable solvent is prepared and cooled. The cold diazonium salt solution is slowly added to the this compound solution with vigorous stirring, while maintaining a low temperature. The reaction mixture is stirred for an additional period to ensure complete reaction.
Step 3: Isolation and Purification
The resulting triazene may precipitate from the solution or can be extracted with an organic solvent. Purification can be achieved by recrystallization or column chromatography.
The general reaction scheme is illustrated below:
Figure 2. Synthesis of a triazene from a diazonium salt and this compound.
Application in Reactive Dyes
The piperazine moiety can be incorporated into reactive dyes, which form covalent bonds with fibers like cotton, leading to excellent wash fastness. This compound can be introduced into a reactive group, such as a triazine ring.
Conceptual Synthetic Pathway for a this compound Containing Reactive Dye
A potential synthetic route involves the reaction of a dye molecule containing a reactive halogen (e.g., a dichlorotriazinyl dye) with this compound. The nucleophilic secondary amine of this compound would displace one of the chlorine atoms on the triazine ring, thereby incorporating the 1-ethylpiperazinyl group into the dye structure.
The logical relationship for this synthesis is as follows:
Figure 3. Conceptual pathway for synthesizing a reactive dye with a this compound moiety.
Characterization of Dyes
The synthesized dyes should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the this compound moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N=N (azo), C-N, and aromatic rings.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax), which is related to the color of the dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Conclusion
This compound is a versatile intermediate with significant potential in the synthesis of novel disperse and reactive dyes. The protocols and data presented, based on analogous piperazine derivatives, provide a solid foundation for researchers to explore the development of new colorants with tailored properties. The incorporation of the this compound moiety can lead to dyes with desirable characteristics, including good fastness and affinity for synthetic fibers, making it a valuable tool in the design of advanced dye molecules. Further research into the direct synthesis and application of this compound-based dyes is warranted to fully explore its potential in the field of color chemistry.
Application Notes and Protocols for Quantification of 1-Ethylpiperazine in Reaction Mixtures by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-Ethylpiperazine in reaction mixtures. Two primary methodologies are presented: Reversed-Phase HPLC, suitable for general use, and Ion-Pair HPLC, for enhanced retention and peak shape of this basic compound.
Introduction
This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Accurate quantification of this compound in reaction mixtures is essential for reaction monitoring, yield calculation, and impurity profiling. Due to its basic nature and potential for poor retention on traditional reversed-phase columns, specific HPLC methods are required for robust and reliable analysis.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is a straightforward approach for the quantification of this compound and is suitable for relatively clean reaction mixtures where significant peak tailing is not observed.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm or Newcrom R1 for specialized applications[2] |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid or Formic Acid[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Preparation of Sample Solution:
-
Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Expected Quantitative Data (Based on similar compounds)
| Parameter | Expected Value |
| Retention Time | 2-5 minutes (highly dependent on exact conditions) |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.005% of a 1000 µg/mL solution[1] |
| Limit of Quantification (LOQ) | 0.02% of a 1000 µg/mL solution[1] |
| Precision (%RSD) | < 2%[1] |
| Accuracy (% Recovery) | 98-102% |
Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is recommended when poor retention or significant peak tailing is observed with conventional RP-HPLC, which can occur with basic compounds like this compound.[3] The addition of an ion-pairing reagent to the mobile phase forms a neutral complex with the analyte, enhancing its retention on the non-polar stationary phase.
Experimental Protocol
1. Instrumentation and Materials:
-
Same as for RP-HPLC method.
-
Ion-pairing reagent (e.g., Sodium 1-heptanesulfonate).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) containing 5 mM Sodium 1-heptanesulfonate, pH adjusted to 3.0 with Phosphoric Acid.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
3. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for the RP-HPLC method, using the ion-pair mobile phase as the diluent.
Expected Quantitative Data (Based on similar compounds)
| Parameter | Expected Value |
| Retention Time | 5-10 minutes (retention will be longer than RP-HPLC) |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | Potentially lower than standard RP-HPLC |
| Limit of Quantification (LOQ) | Potentially lower than standard RP-HPLC |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Sample Preparation for Reaction Mixtures
The choice of sample preparation technique is critical for accurate quantification and to protect the HPLC column.
General Protocol:
-
Quenching: If the reaction is ongoing, it should be quenched immediately upon sampling. This can be achieved by rapid cooling or by the addition of a quenching agent that does not interfere with the analysis.
-
Dilution: The primary step is to dilute the reaction mixture to a concentration of this compound that falls within the linear range of the HPLC method. Common organic synthesis solvents such as dichloromethane, toluene, or tetrahydrofuran (B95107) may be present.[4][5][6] The diluent should be miscible with the reaction solvent and compatible with the HPLC mobile phase. A 50:50 mixture of acetonitrile and water is often a good starting point.
-
Protein Precipitation (if applicable): For reactions in biological matrices, proteins may need to be removed by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation.
-
Liquid-Liquid Extraction (LLE): If the reaction mixture is complex or contains components that interfere with the analysis, LLE can be used to isolate this compound. Due to its basic nature, adjusting the pH of the aqueous phase to >10 will keep this compound in its free base form, allowing for extraction into an organic solvent like dichloromethane. The organic layer can then be evaporated and the residue reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample than LLE. A cation-exchange SPE cartridge can be used to retain the protonated this compound. After washing the cartridge to remove neutral and acidic impurities, the analyte can be eluted with a basic solution.
-
Filtration: All samples must be filtered through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the HPLC column.
Visualizations
Caption: General workflow for the HPLC quantification of this compound.
Caption: Decision tree for sample preparation of reaction mixtures.
References
- 1. hakon-art.com [hakon-art.com]
- 2. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
Application Notes and Protocols: 1-Ethylpiperazine in the Synthesis of Sildenafil Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-ethylpiperazine in the synthesis of sildenafil (B151) analogues, potent inhibitors of phosphodiesterase type 5 (PDE5). This document includes detailed experimental protocols for synthesis and biological evaluation, quantitative data for a range of analogues, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
Sildenafil, the active ingredient in Viagra®, is a selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Its clinical success in treating erectile dysfunction has spurred extensive research into the development of analogues with improved potency, selectivity, and pharmacokinetic profiles. A key structural feature of sildenafil is the N-methylpiperazine moiety, which plays a crucial role in its interaction with the PDE5 enzyme. Modification of this group, for instance, by replacing the methyl with an ethyl group to yield a this compound derivative (homosildenafil), allows for the exploration of the structure-activity relationship and the potential for developing novel therapeutic agents.
This document outlines the synthesis of sildenafil analogues, with a specific focus on the incorporation of this compound, and provides protocols for assessing their biological activity.
Data Presentation
The following tables summarize key quantitative data for sildenafil and a selection of its analogues, highlighting the impact of substituting the N-methyl group of the piperazine (B1678402) ring with other functionalities.
Table 1: Physicochemical and Yield Data for Sildenafil and an Ethyl Analogue
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | HRMS (M+H)⁺ |
| Sildenafil | C₂₂H₃₀N₆O₄S | 90 | 187-189 | 475.2127 |
| Sildenafil Ethyl Analogue | C₂₁H₂₈N₆O₄S | 91 | 203–206 | 460.1912[1] |
Table 2: In Vitro PDE5 Inhibitory Activity of Sildenafil Analogues
| Compound (Substituent on Piperazine Nitrogen) | IC₅₀ (nM) for PDE5 |
| Methyl (Sildenafil) | 3.9 |
| Ethyl (Homosildenafil) | - |
| Isopropyl | 7.8 |
| Cyclopentyl | 4.2 |
| Phenyl | 1.8 |
| 4-Fluorophenyl | 1.1 |
| 2-Pyridyl | 1.6 |
| 2-Pyrimidinyl | 1.5 |
Data in Table 2 is sourced from a study on sildenafil analogues and their pharmacological evaluations. The specific IC₅₀ for the ethyl analogue was not provided in the referenced study, but a range of other substituents are included for comparison.
Experimental Protocols
Protocol 1: Synthesis of Sildenafil Analogue with this compound (Homosildenafil)
This protocol is adapted from the synthesis of sildenafil and its ethyl analogue.[1]
Step 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (3)
-
To 50 mL of chlorosulfonic acid, add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (2) portion-wise at 0–10 °C.
-
Following the addition of the pyrimidinone, add 9.53 g (80.13 mmol) of thionyl chloride at the same temperature.
-
Allow the reaction mixture to warm to 20–30 °C and stir for 4 hours to ensure the reaction goes to completion.
-
Slowly pour the reaction mass onto approximately 500 g of ice.
-
Extract the product with 250 mL of dichloromethane (B109758).
-
Separate the dichloromethane layer and wash it with 100 mL of a 5% w/w aqueous sodium bicarbonate solution.
-
The resulting dichloromethane solution containing the sulfonyl chloride compound (3) is used directly in the next step.
Step 2: Preparation of 5-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Homosildenafil)
-
To the dichloromethane solution containing the sulfonyl chloride (3) from the previous step, add 11.0 g (96.3 mmol) of this compound.
-
Stir the reaction mixture for 1 hour at 20–25 °C.
-
Wash the reaction mass with 100 mL of a 5% w/w aqueous sodium bicarbonate solution, followed by 100 mL of demineralized water.
-
Concentrate the dichloromethane layer at a temperature below 50 °C.
-
To the residue, add methanol (B129727) to crystallize the product.
-
Filter the product and dry it at 55–60 °C under vacuum to obtain pure homosildenafil.
Protocol 2: PDE5 Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the PDE5 enzyme.
-
Compound Preparation: Prepare serial dilutions of the synthesized sildenafil analogues in DMSO. A typical starting concentration could be 1 µM, with 3-fold serial dilutions.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human PDE5A1 enzyme and a fluorescein-labeled cGMP (FAM-cGMP) substrate in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted test compounds.
-
Add the PDE5 enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate the plate at 37°C for a duration determined to be within the linear range of the reaction (typically 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization or intensity using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without any inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Sildenafil Signaling Pathway
Caption: Mechanism of action of sildenafil analogues.
Experimental Workflow for Sildenafil Analogue Synthesis
Caption: Synthetic workflow for sildenafil analogues.
References
Application Notes and Protocols for Handling Air-Sensitive 1-Ethylpiperazine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the safe and effective handling of air-sensitive 1-Ethylpiperazine in a laboratory environment. Adherence to these guidelines is crucial to ensure reagent integrity, experimental reproducibility, and personnel safety.
Introduction to this compound and its Air Sensitivity
This compound (CAS 5308-25-8) is a cyclic diamine widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor.[1][3] While not pyrophoric, this compound is classified as air-sensitive.[2] This sensitivity primarily manifests as a tendency to absorb atmospheric carbon dioxide and moisture, which can lead to degradation of the compound, changes in its physical properties, and potential interference with chemical reactions. Prolonged exposure to air can also lead to oxidation, resulting in discoloration.[1] Therefore, proper handling under an inert atmosphere is essential to maintain its purity and reactivity.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for safe handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [4][5] |
| Molecular Weight | 114.19 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid | [1][3] |
| Boiling Point | 157 °C (lit.) | [2][5] |
| Melting Point | -60 °C | [2] |
| Density | 0.899 g/mL at 25 °C (lit.) | [2][5] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |
| Solubility | Soluble in water and common organic solvents | [1][2][3] |
| Air Sensitivity | Sensitive to air and moisture | [1][2] |
Safety Precautions and Personal Protective Equipment (PPE)
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.[4][6] Therefore, strict adherence to safety protocols is mandatory.
-
Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield.[6][8]
-
Skin Protection : Wear a flame-resistant lab coat and chemically resistant gloves (e.g., nitrile gloves, ensuring they are regularly inspected for any signs of degradation).[6][9]
-
Respiratory Protection : If there is a risk of inhalation, use a respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).
-
-
Emergency Procedures :
-
Have a safety shower and eyewash station readily accessible.[9]
-
Keep a Class B fire extinguisher (or a dry chemical extinguisher) nearby.[9]
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica (B1680970) gel) and dispose of it as hazardous waste.[6]
-
Inert Atmosphere Techniques
To prevent degradation from exposure to air and moisture, this compound must be handled under an inert atmosphere, such as dry nitrogen or argon.[10][11] The two primary methods for this are the use of a glovebox or a Schlenk line.
Glovebox Usage
A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the ideal choice for handling highly air-sensitive reagents.[12][13]
Schlenk Line Techniques
A Schlenk line, or double manifold, is a common apparatus used for handling air-sensitive materials.[12] It allows for the evacuation of air from glassware and backfilling with an inert gas.
Experimental Protocols
The following are detailed protocols for common laboratory manipulations of this compound using Schlenk line techniques.
Preparation of Glassware
All glassware must be scrupulously dried to remove any adsorbed moisture, which can react with this compound.
Protocol:
-
Clean all glassware (e.g., round-bottom flasks, syringes, needles) thoroughly.
-
Dry the glassware in an oven at a minimum of 125 °C for at least 4 hours, or preferably overnight.[11][12]
-
Assemble the hot glassware and immediately connect it to the Schlenk line.
-
Evacuate the assembled apparatus and backfill with dry inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
Transfer of this compound using a Syringe
For transferring small to moderate volumes of this compound, a gas-tight syringe is a convenient tool.
Protocol:
-
Ensure the recipient flask is assembled, dried, and under a positive pressure of inert gas, vented through a bubbler.[12]
-
Dry a gas-tight syringe and needle in the oven and cool it in a desiccator or by flushing with inert gas.[11]
-
Puncture the septum of the this compound reagent bottle with a needle connected to the inert gas line to maintain a positive pressure.
-
Using the prepared syringe, pierce the septum of the reagent bottle.
-
Withdraw a slightly larger volume of the liquid than required.
-
Invert the syringe and carefully push the plunger to expel any gas bubbles and the excess liquid back into the reagent bottle.
-
Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask.
-
Slowly add the this compound to the reaction flask.
-
Remove the syringe and needle.
-
Clean the syringe and needle immediately by rinsing with a suitable dry solvent (e.g., anhydrous toluene (B28343) or THF) under an inert atmosphere. The rinsings should be quenched and disposed of as hazardous waste.
Cannula Transfer of this compound
For transferring larger volumes of this compound, a double-tipped needle (cannula) is a safer and more efficient method.[12]
Protocol:
-
Ensure both the donor (reagent bottle) and receiver flasks are under a positive pressure of inert gas.
-
Insert one end of the cannula through the septum of the donor flask, keeping the tip above the liquid level.
-
Insert the other end of the cannula through the septum of the receiver flask.
-
To initiate the transfer, lower the cannula tip into the this compound in the donor flask.
-
Slightly increase the inert gas pressure in the donor flask or slightly decrease the pressure in the receiver flask (by venting through the bubbler) to start the liquid flow.
-
Once the desired volume is transferred, raise the cannula tip above the liquid level in the donor flask and flush the cannula with inert gas.
-
Remove the cannula from the receiver flask first, and then from the donor flask.
Visualized Workflows
The following diagrams illustrate the key experimental workflows for handling this compound.
Caption: Storage and Glassware Preparation Workflow.
Caption: Syringe Transfer Workflow for this compound.
Caption: Cannula Transfer Workflow for this compound.
Storage and Disposal
-
Storage : this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7][8] The container should be kept tightly closed under an inert atmosphere.[6][7][8] Specialized packaging, such as Sure/Seal™ bottles from Aldrich, is recommended for storing and dispensing air-sensitive reagents.[9][13]
-
Disposal : Unused or waste this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8] Small amounts of residual reagent can be quenched carefully with a less reactive alcohol like isopropanol, followed by methanol, and then water, all under an inert atmosphere and with cooling.[9]
By following these detailed application notes and protocols, researchers can handle this compound safely and effectively, ensuring the integrity of the reagent and the success of their experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 5308-25-8 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 5308-25-8 [sigmaaldrich.com]
- 6. fishersci.nl [fishersci.nl]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound, 25ML | Labscoop [labscoop.com]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. web.mit.edu [web.mit.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. as.uky.edu [as.uky.edu]
Application Notes and Protocols: 1-Ethylpiperazine in the Synthesis of Enrofloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-ethylpiperazine in the chemical synthesis of enrofloxacin (B1671348), a widely used fluoroquinolone antibiotic in veterinary medicine. This document details the reaction mechanism, experimental protocols, and quantitative data to support the application of this compound as a key reactant in the production of enrofloxacin.
Introduction
Enrofloxacin, chemically known as 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a synthetic chemotherapeutic agent. Its synthesis primarily involves the nucleophilic aromatic substitution at the C-7 position of a fluoroquinolone core with this compound. This reaction is a critical step that introduces the ethylpiperazinyl group, which is essential for the drug's antibacterial activity and pharmacokinetic profile.
Chemical Reaction and Mechanism
The fundamental reaction involves the condensation of this compound with a 7-halo-quinolone carboxylic acid derivative, typically 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The lone pair of electrons on one of the nitrogen atoms of this compound acts as a nucleophile, attacking the electron-deficient C-7 position of the quinolone ring and displacing the halogen (typically chlorine). This substitution reaction is often facilitated by a catalyst and heat.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of enrofloxacin using this compound.
| Starting Material (Quinolone Core) | Molar Ratio (Quinolone Core : this compound) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1 : 1.5 | nano iron oxide on ZrO2 coated sulfonic acid (n-FZSA) | Water | Reflux | 0.32 | 97 | [1] |
| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1 : 1.5 | n-FZSA | Water | Reflux | Not Specified | 96 | [1] |
| 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylate salt | 1 : 1 | SnCl₄ | Primary isoamyl alcohol | 140 | 8 | 65 | [2] |
| 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylate salt | 1 : 6 | SnCl₄ | Primary isoamyl alcohol | 140 | 8 | 77.1 | [2] |
| 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylate salt | 1 : 6 | SnCl₄ | Primary isoamyl alcohol | 140 | 8 | 72.2 | [2] |
| 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylate salt | Not Specified | Lewis Acid (e.g., AlCl₃, ZnCl₂, or SnCl₄) | Not Specified | 70 - 140 | 8 - 10 | 91.3 (avg) | [2] |
Experimental Protocols
Below are detailed methodologies for the synthesis of enrofloxacin using this compound, based on cited literature.
Protocol 1: Synthesis using a Nano Iron Oxide Catalyst
This protocol is adapted from a method described by Nakhaei, et al. (2018).[1]
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
This compound (N-ethylpiperazine)
-
nano iron oxide on ZrO2 coated sulfonic acid (n-FZSA) catalyst
-
Deionized Water
-
Ethanol (B145695) (96%)
Procedure:
-
In a round-bottom flask, combine 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol), this compound (1.5 mmol), and n-FZSA (0.06 g).
-
Add 5 mL of deionized water to the flask.
-
Heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the catalyst using an external magnet and wash it with 5 mL of hot ethanol.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid product from methanol to obtain pure enrofloxacin.
Protocol 2: Synthesis using a Lewis Acid Catalyst
This protocol is based on a method disclosed in patent CN104292159A.[2]
Materials:
-
1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylate salt
-
This compound (NEP)
-
Tin(IV) chloride (SnCl₄)
-
Primary isoamyl alcohol
-
Dilute hydrochloric acid
-
Alkali solution (e.g., sodium hydroxide (B78521) solution)
-
Ethanol
Procedure:
-
In a reaction flask, add the 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylate salt, this compound (in a molar ratio between 1:1 and 1:6), a catalytic amount of SnCl₄ (e.g., 0.002 mol per 90g of the carboxylate salt), and primary isoamyl alcohol.
-
Heat the mixture to a controlled temperature between 70°C and 140°C.
-
Maintain the temperature and stir for 8 to 10 hours, until the substitution reaction is complete.
-
Cool the reaction mixture and filter to obtain the solid product.
-
Dissolve the collected solid in dilute hydrochloric acid.
-
Adjust the pH of the solution to 7.2 - 7.3 using an alkali solution to precipitate the crude product.
-
Filter the crude product and recrystallize it from ethanol to obtain the final enrofloxacin product.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.
Caption: Synthesis pathway of Enrofloxacin.
Caption: Experimental workflow for Enrofloxacin synthesis.
References
Troubleshooting & Optimization
Overcoming by-product formation in 1-Ethylpiperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylpiperazine. Our focus is to help you overcome common challenges, particularly the formation of by-products, to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthesis routes for this compound include:
-
Alkylation of Piperazine (B1678402): This involves reacting piperazine with an ethylating agent such as chloroethane (B1197429) or bromoethane. While straightforward, this method is prone to the formation of the N,N'-diethylpiperazine by-product.[1][2]
-
Reductive Amination: This method utilizes the reaction of piperazine with acetaldehyde (B116499) in the presence of a reducing agent.[1] It offers a more controlled approach to mono-ethylation.
-
Reaction with Ethanol (B145695): Piperazine can be reacted with ethanol over a catalyst at elevated temperatures and pressures to yield this compound.[3]
-
From Ethylene (B1197577) Oxide and Ethylamine (B1201723): This less common method involves the addition and cyclization of ethylamine with ethylene oxide, but it often requires high temperatures and can be difficult to control.[1]
Q2: What is the main by-product in this compound synthesis and why does it form?
A2: The most common by-product is N,N'-diethylpiperazine.[1] This occurs because piperazine has two reactive secondary amine groups. After the first ethyl group is added to form this compound, the remaining nitrogen atom can also react with the ethylating agent, leading to di-substitution.
Q3: How can I minimize the formation of N,N'-diethylpiperazine?
A3: Several strategies can be employed to favor the formation of the mono-ethylated product:
-
Control Stoichiometry: Using a molar excess of piperazine relative to the ethylating agent increases the probability of the ethylating agent reacting with an un-substituted piperazine molecule.
-
In-situ Mono-protection: One of the nitrogen atoms on piperazine can be temporarily protected, for example, by forming a monohydrochloride salt. This directs the ethylation to the unprotected nitrogen.
-
Choice of Synthesis Method: Reductive amination is generally more selective for mono-alkylation compared to direct alkylation with ethyl halides.[4]
-
Reaction Conditions: Optimizing reaction temperature, pressure, and catalyst (in the case of reaction with ethanol) can significantly influence the product distribution.
Q4: What are the recommended methods for purifying this compound?
A4: Fractional distillation is the most common method for purifying this compound and removing the N,N'-diethylpiperazine by-product.[5] The significant difference in their boiling points (this compound: ~157°C, N,N'-diethylpiperazine: ~172°C) allows for effective separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time and monitor progress using GC-MS or TLC.- Optimize reaction temperature. For alkylation with chloroethane, temperatures can range from 60-100°C.[6] |
| Sub-optimal catalyst activity (for ethanol route). | - Ensure the catalyst is properly activated and not poisoned.- Experiment with different catalyst loadings. | |
| High percentage of N,N'-diethylpiperazine by-product | Excess of ethylating agent. | - Carefully control the stoichiometry. Use a piperazine to ethylating agent molar ratio greater than 1:1. |
| Reaction conditions favor di-substitution. | - Lower the reaction temperature to reduce the rate of the second ethylation.- Consider using a less reactive ethylating agent. | |
| Inappropriate synthesis method. | - Switch to a more selective method like reductive amination. | |
| Presence of unreacted piperazine in the final product | Insufficient amount of ethylating agent. | - Ensure the molar ratio of the ethylating agent is sufficient for the desired conversion. |
| Inefficient purification. | - Optimize the fractional distillation parameters (e.g., column height, reflux ratio) to ensure complete separation of piperazine (BP: ~146°C) from this compound (BP: ~157°C). | |
| Product discoloration (yellowing) | Air sensitivity. | - Store this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C) to prevent oxidation.[2] |
| Impurities from starting materials or side reactions. | - Ensure the purity of starting materials.- Purify the crude product using fractional distillation. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Reported Yield of this compound (%) | Major By-products | Reference |
| Alkylation | Piperazine, Bromoethane | Not specified | Not specified, but significant by-product formation noted | N,N'-diethylpiperazine | [1] |
| Reductive Amination | Piperazine, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Room temperature | Generally high selectivity for mono-alkylation | Minimal if optimized | [4] |
| Catalytic Reaction with Ethanol | Piperazine, Ethanol | Cu-Co-Mo/Al₂O₃ catalyst, 80-350°C, 0.1-10.0 MPa | Selectivity of 43.75% (PA conversion of 74.94%) | Triethylenediamine (TEDA) | [3][7] |
| From N-β-hydroxyethylenediamine | N-β-hydroxyethylenediamine, Ethanol | Catalyst, 200°C, 3.5 MPa | 62% | Not specified | [5] |
Experimental Protocols
Protocol 1: Reductive Amination of Piperazine with Acetaldehyde
This protocol is a general guideline for the selective mono-N-ethylation of piperazine using reductive amination with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Materials:
-
Piperazine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve piperazine (1.0 equivalent) in DCE or DCM.
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde (0.8-0.95 equivalents) to the stirred solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
In a separate flask, prepare a slurry of NaBH(OAc)₃ (1.2-1.5 equivalents) in the reaction solvent.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. Be cautious of initial gas evolution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation.
Protocol 2: Analysis of By-products by Gas Chromatography (GC)
This protocol provides a starting point for the quantitative analysis of this compound and the N,N'-diethylpiperazine by-product. Method optimization may be required based on the specific instrument and column.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or similar.
-
Carrier gas: Helium at a flow rate of 2 mL/min.
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 10 minutes.
-
Ramp: Increase to 260°C at a rate of 35°C/min.
-
Hold at 260°C for 2 minutes.
-
-
Injection Volume: 1.0 µL
-
Diluent: Methanol
Procedure:
-
Prepare standard solutions of this compound and N,N'-diethylpiperazine of known concentrations in methanol.
-
Prepare a sample of the reaction mixture by diluting a small aliquot in methanol.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the reaction mixture sample.
-
Identify and quantify the peaks corresponding to this compound and N,N'-diethylpiperazine by comparing their retention times with the standards and using the calibration curve.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for minimizing N,N'-diethylpiperazine formation.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. N-ethyl piperazine synthesis process and catalyst research - Master's thesis - Dissertation [dissertationtopic.net]
Improving the yield of N-ethylpiperazine synthesis from piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-ethylpiperazine from piperazine (B1678402), with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-ethylpiperazine from piperazine?
A1: The primary methods for synthesizing N-ethylpiperazine from piperazine include:
-
Direct Alkylation: This method involves reacting piperazine with an ethylating agent, such as ethyl bromide or ethyl iodide. While the process is straightforward, it often suffers from the formation of the N,N'-diethylpiperazine byproduct.[1]
-
Reductive Amination: This is a one-pot reaction involving piperazine and an aldehyde (acetaldehyde) in the presence of a reducing agent.[2] It is a widely used method for N-alkylation in organic synthesis.
-
Catalytic Ethylation with Ethanol (B145695): This industrial method reacts piperazine with ethanol at elevated temperatures and pressures over a catalyst, such as copper-cobalt-molybdenum on an alumina (B75360) support (Cu-Co-Mo/Al2O3) or a modified γ-Al2O3 catalyst.[3][4]
-
Alkylation of Mono-protected Piperazine: To ensure high selectivity for the mono-ethylated product, one of the nitrogen atoms on piperazine can be protected with a group like tert-Butoxycarbonyl (Boc). Following ethylation of the unprotected nitrogen, the Boc group is removed to yield N-ethylpiperazine.[5] This method is clean but involves multiple steps.
Q2: My reaction is producing a high percentage of N,N'-diethylpiperazine. How can I improve the selectivity for N-ethylpiperazine?
A2: The formation of the di-substituted byproduct, N,N'-diethylpiperazine, is the most common cause of low yield.[1] To favor mono-alkylation, consider the following strategies:
-
Adjust Molar Ratio: Use a significant excess of piperazine relative to the ethylating agent. This increases the statistical probability that the ethylating agent will react with an unreacted piperazine molecule rather than the already substituted N-ethylpiperazine.[6]
-
Controlled Addition of Reagents: Add the ethylating agent slowly and dropwise to the piperazine solution. This maintains a low concentration of the ethylating agent throughout the reaction, which helps to minimize di-substitution.
-
Use of Mono-protonated Piperazine: Reacting piperazine with one equivalent of a strong acid (like HCl) to form the monopiperazinium salt in situ can effectively deactivate one of the nitrogen atoms, thus promoting mono-alkylation.[6]
-
Employ a Protecting Group Strategy: For the highest selectivity, use a mono-protected piperazine (e.g., N-Boc-piperazine). This directs the ethylation to the unprotected nitrogen atom. The protecting group is then removed in a subsequent step.[5]
Q3: The reaction seems to be incomplete or has stalled. What are the potential causes and solutions?
A3: Several factors can lead to an incomplete reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the chosen method. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Catalyst Deactivation: In catalytic processes, the catalyst may become inactive due to impurities in the reactants or solvent.[5] Ensure high-purity starting materials and consider regenerating or replacing the catalyst.
-
Poor Reagent Reactivity: The ethylating agent may be old or degraded. It is advisable to use fresh or properly stored reagents.
Q4: How can I effectively purify N-ethylpiperazine from the reaction mixture?
A4: The primary challenge in purification is separating N-ethylpiperazine from unreacted piperazine and the N,N'-diethylpiperazine byproduct due to their similar boiling points.[7]
-
Fractional Distillation: While challenging, fractional distillation is a common method. A patent describes a process where water is added to the mixture. This forms an azeotrope-like fraction with N,N'-diethylpiperazine that boils below 100°C, facilitating its removal.[7] Subsequent fractions separate water, piperazine (boiling point ~147°C), and finally pure N-ethylpiperazine (boiling point ~156°C).[7]
-
Column Chromatography: For smaller-scale laboratory preparations, silica (B1680970) gel column chromatography can be used to separate the components.
-
Extraction: Liquid-liquid extraction can be used during the workup to remove certain impurities. For instance, after basifying the reaction mixture, the product can be extracted into an organic solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-ethylpiperazine and provides systematic solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of N-ethylpiperazine | High formation of N,N'-diethylpiperazine byproduct. | • Increase the molar excess of piperazine to the ethylating agent (e.g., 3-5 equivalents or more).[6]• Add the ethylating agent slowly to the piperazine solution.• Consider using a mono-protection strategy for piperazine if high purity is critical.[5] |
| Incomplete reaction. | • Monitor the reaction to completion using TLC or GC-MS.• Increase reaction time or temperature as per the protocol.• Check the activity of the catalyst (if applicable) and the purity of the reactants.[5] | |
| Product loss during workup and purification. | • Optimize the distillation process, potentially by adding water to aid in the separation of N,N'-diethylpiperazine.[7]• Ensure the pH is appropriately adjusted during extractions to prevent loss of the amine product to the aqueous phase. | |
| Difficulty in Product Purification | Close boiling points of N-ethylpiperazine, piperazine, and N,N'-diethylpiperazine. | • Employ fractional distillation with a column of high theoretical plates.[7]• Utilize the azeotropic distillation method with water to remove N,N'-diethylpiperazine as a low-boiling fraction.[7] |
| Co-elution during column chromatography. | • Experiment with different solvent systems to improve separation on the silica gel column. | |
| Reaction Does Not Start or is Very Slow | Low reaction temperature. | • Gradually increase the temperature while monitoring the reaction. For some methods, reflux may be necessary. |
| Inactive catalyst or reagents. | • Use fresh reagents and ensure the catalyst has not expired or been deactivated.[5] | |
| Poor choice of solvent. | • Ensure the solvent is appropriate for the chosen reaction type (e.g., polar protic solvents for some nucleophilic substitutions). |
Data on Synthesis Conditions and Yields
The following table summarizes various conditions and reported yields for the synthesis of N-ethylpiperazine. This data is intended for comparative purposes, and actual results may vary.
| Synthesis Method | Ethylating Agent/Reagent | Catalyst | Key Conditions | Piperazine Conversion (%) | N-ethylpiperazine Selectivity (%) | Reference |
| Catalytic Ethylation | Ethanol | γ-Al2O3 modified with Cu(NO3)2 | Gas-solid phase, 280°C | 74.94 | 43.75 | [4] |
| Catalytic Ethylation | Ethanol | Cu-Co-Mo/Al2O3 | Liquid phase, 80-350°C, 0.1-10.0 MPa, excess piperazine | Not specified | Good selectivity at lower temperatures | [3] |
| Direct Alkylation | Ethyl Bromide | None | Simple reaction, but prone to di-alkylation and high cost. | Not specified | Variable, improved with excess piperazine | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-ethylpiperazine via Reductive Amination
This protocol is a general guideline for the reductive amination of piperazine with acetaldehyde (B116499).
Materials:
-
Piperazine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or another suitable reducing agent
-
1,2-Dichloroethane (B1671644) (DCE) or another suitable solvent
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve piperazine (1 equivalent) in 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde (1 to 1.2 equivalents) to the stirred solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Stir the reaction at room temperature overnight. Monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCE or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-ethylpiperazine by fractional distillation.
Protocol 2: Synthesis of N-ethylpiperazine via Direct Alkylation with Ethyl Bromide
This protocol describes the direct ethylation of piperazine using an excess of the starting amine to favor mono-substitution.
Materials:
-
Piperazine (anhydrous)
-
Ethyl bromide
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetonitrile (B52724) (or another polar aprotic solvent)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add a significant excess of piperazine (e.g., 4-5 equivalents) and potassium carbonate (2-3 equivalents) to acetonitrile in the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Add ethyl bromide (1 equivalent) dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continue to reflux the mixture overnight. Monitor the reaction's progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue will contain N-ethylpiperazine and a large amount of unreacted piperazine. The excess piperazine can be removed by distillation or other purification techniques.
-
Further purify the N-ethylpiperazine by fractional distillation.
Visualizations
Caption: Reaction pathway for the ethylation of piperazine.
References
- 1. Page loading... [guidechem.com]
- 2. gctlc.org [gctlc.org]
- 3. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 4. N-ethyl piperazine synthesis process and catalyst research - Dissertation [m.dissertationtopic.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Ethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of N,N'-diethylpiperazine from 1-Ethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating N,N'-diethylpiperazine from this compound?
The primary challenge lies in the very close boiling points of the two compounds, making conventional fractional distillation inefficient. This compound has a boiling point of approximately 157 °C, while N,N'-diethylpiperazine boils in the range of 156-158 °C.[1][2] This small difference necessitates more advanced separation techniques.
Q2: What are the recommended methods for removing N,N'-diethylpiperazine from this compound?
Several methods can be employed, with the choice depending on the scale of the purification, the required purity of the final product, and the available equipment. The most common and effective methods include:
-
Azeotropic-like Distillation: This is a highly effective method that involves the addition of water to the mixture.[3]
-
Preparative Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography can provide high-purity this compound.
-
Crystallization: This method relies on the differential solubility of the two compounds or their salts in a given solvent system.
Q3: How can I confirm the purity of my this compound sample after purification?
Gas Chromatography (GC) is a reliable method for assessing the purity of this compound and quantifying the amount of residual N,N'-diethylpiperazine.[4][5][6] A validated GC method will allow for the separation and quantification of both components.
Troubleshooting Guides
Fractional Distillation Issues
Problem: Poor separation is achieved when performing fractional distillation.
Cause: The boiling points of this compound and N,N'-diethylpiperazine are too close for effective separation by standard fractional distillation.
Solution: Azeotropic-like Distillation
A patented method involves the addition of water to the mixture before distillation.[3] N,N'-diethylpiperazine forms an azeotrope-like mixture with water that has a lower boiling point than either of the piperazine (B1678402) derivatives, allowing it to be removed as the initial fraction.
Crystallization Difficulties
Problem: The product oils out or does not crystallize from solution.
Cause: this compound and N,N'-diethylpiperazine may have similar solubilities in many common solvents. This compound is soluble in water and many organic solvents.[7][8]
Solution 1: Solvent Screening
A systematic solvent screening is necessary to identify a solvent or solvent system in which this compound has significantly lower solubility than N,N'-diethylpiperazine, especially at reduced temperatures.
Solution 2: Salt Formation
Convert the this compound into a salt (e.g., hydrochloride or acetate) by reacting it with the corresponding acid.[9] Salts often have different solubility profiles and are more likely to be crystalline than the free base. The differential solubility of the salts of this compound and N,N'-diethylpiperazine can then be exploited for separation by crystallization.
Preparative Chromatography Challenges
Problem: Poor resolution between the peaks of this compound and N,N'-diethylpiperazine in preparative HPLC.
Cause: The two compounds have similar polarities, leading to co-elution.
Solution: Method Optimization
-
Column Selection: A reverse-phase C18 column is a good starting point.
-
Mobile Phase Tuning: Optimize the mobile phase composition. A typical mobile phase for similar compounds consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[10] Varying the gradient and the concentration of the organic modifier can improve separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivity for these types of compounds.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₄N₂ | 114.19 | 157[11] |
| N,N'-diethylpiperazine | C₈H₁₈N₂ | 142.24 | 156-158[2] |
Experimental Protocols
Protocol 1: Azeotropic-like Distillation
Objective: To remove N,N'-diethylpiperazine from this compound by distillation in the presence of water.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charge the Flask: To the distillation flask, add the mixture of this compound and N,N'-diethylpiperazine.
-
Add Water: Add a specific amount of water to the flask. A patent suggests using a quantity of water that is 3 to 12 times the mass of the N,N'-diethylpiperazine present in the mixture.[3]
-
Distillation:
-
Begin heating the mixture.
-
Collect the first fraction, which will be a heterogeneous azeotrope-like mixture of water and N,N'-diethylpiperazine, at a temperature below 100 °C.[3]
-
After the first fraction is completely removed, the temperature will rise.
-
If excess water was used, a second fraction of primarily water will distill at approximately 100 °C.
-
Continue heating to distill and collect the purified this compound at its boiling point of approximately 157 °C.[3]
-
-
Analysis: Analyze the collected this compound fraction by GC to determine its purity.
Protocol 2: Purification by Crystallization via Salt Formation
Objective: To purify this compound by converting it to its hydrochloride salt and selectively crystallizing it.
Methodology:
-
Dissolution: Dissolve the crude mixture of this compound and N,N'-diethylpiperazine in a suitable organic solvent, such as isopropanol (B130326) or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring. This will form the hydrochloride salts of both piperazine derivatives.
-
Crystallization:
-
If a precipitate forms immediately, it may be the desired product.
-
If no precipitate forms, slowly add a less polar co-solvent (an anti-solvent) such as diethyl ether or hexane (B92381) until the solution becomes turbid.
-
Allow the solution to stand at a low temperature (e.g., 4 °C) to promote crystallization.
-
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Regeneration of Free Base:
-
Dissolve the collected crystals in water.
-
Make the solution basic (pH > 12) by adding a strong base, such as sodium hydroxide.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
-
Analysis: Confirm the purity of the final product by GC.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 3. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]
- 4. hakon-art.com [hakon-art.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
Optimizing reaction conditions for 1-Ethylpiperazine with chloroethane
Technical Support Center: Synthesis of 1,4-Diethylpiperazine (B1583865)
This guide provides detailed troubleshooting, experimental protocols, and optimization strategies for the N-alkylation of 1-ethylpiperazine with chloroethane (B1197429) to synthesize 1,4-diethylpiperazine.
Section 1: Reaction Optimization & Data
The reaction of this compound with chloroethane is a nucleophilic substitution (SN2) reaction. Optimizing conditions is critical to maximize the yield of the desired 1,4-diethylpiperazine and minimize side products.
Reaction Pathway Diagram
Troubleshooting low conversion rates in 1-Ethylpiperazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 1-Ethylpiperazine.
Troubleshooting Low Conversion Rates
Low conversion rates in this compound synthesis can stem from a variety of factors, from suboptimal reaction conditions to the formation of undesired side products. This guide will walk you through common issues and their solutions.
FAQ 1: My N-alkylation of piperazine (B1678402) with an ethyl halide is giving a low yield of this compound. What are the common causes?
Low yields in the direct N-alkylation of piperazine are frequently due to the formation of the N,N'-diethylpiperazine byproduct.[1] Several factors can contribute to this and other issues:
-
Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to ethyl halide can lead to a significant amount of the di-substituted product.
-
Rapid Addition of Alkylating Agent: Adding the ethyl halide too quickly can create localized high concentrations, favoring di-alkylation.
-
Suboptimal Base: An inadequate or inappropriate base can fail to effectively neutralize the acid generated during the reaction, hindering the reaction progress.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Impure Reagents: The presence of water or other impurities in the reactants or solvent can lead to side reactions and lower yields.
Troubleshooting Workflow for Low Yield in N-Alkylation
The following diagram outlines a logical workflow to troubleshoot low yields in the N-alkylation of piperazine.
FAQ 2: How can I selectively achieve mono-ethylation of piperazine and avoid the formation of N,N'-diethylpiperazine?
Controlling selectivity is a primary challenge. Here are key strategies to favor mono-ethylation:
-
Use of an Excess of Piperazine: Employing a significant excess of piperazine (e.g., 4-5 equivalents) relative to the ethyl halide statistically favors the mono-alkylation product.
-
Slow Addition of the Ethylating Agent: Adding the ethyl halide dropwise to a solution of piperazine helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group blocks one nitrogen atom, directing ethylation to the other. The Boc group can be subsequently removed under acidic conditions.[2]
-
Formation of a Monopiperazinium Salt: Reacting piperazine with one equivalent of a strong acid to form the monopiperazinium salt can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.
Reaction Pathway: Mono-Ethylation using a Protecting Group
The following diagram illustrates the reaction pathway for the mono-ethylation of piperazine using an N-Boc protecting group.
Quantitative Data on this compound Synthesis
The following table summarizes various reported conditions and yields for the synthesis of this compound and related mono-alkylated piperazines.
| Reactants | Alkylating Agent | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | Ethyl Bromide | Ethanol (B145695) | - | Reflux | 2 | 69 | [2] |
| N-β-hydroxyethylenediamine, Ethanol | - | - | Catalyst | 200 | - | 62 | [1] |
| Piperazine, Ethanol (95%) | - | - | γ-Al2O3 | 280 | - | 43.75 (selectivity) | |
| Monoethanolamine | - | Gas phase | - | - | 10 | 7.56 (selectivity) | [3] |
| Piperazine (4 eq.) | Alkyl Halide | Pyridine | - | Reflux | 12 | 70-80 |
Experimental Protocols
Protocol 1: N-Monoalkylation of Piperazine with Ethyl Bromide
This protocol is adapted from a patented procedure for the N-monoalkylation of piperazine.[2]
Materials:
-
Piperazine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Bromide (EtBr)
-
5N Sodium Hydroxide (NaOH)
Procedure:
-
To a solution of 1 mole of piperazine in 400 mL of ethanol, add 1 mole of concentrated HCl with stirring to form the monopiperazinium chloride in situ.
-
To this solution, add 0.55 moles of ethyl bromide with continuous stirring.
-
Allow the solution to stand for 1 hour at room temperature.
-
After 1 hour, heat the reaction mixture to reflux for 2 hours.
-
After reflux, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Make the remaining residue basic by adding a small excess of 5N NaOH.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound (boiling point: 156-158 °C).
Protocol 2: Synthesis of this compound via N-Boc-Piperazine
This protocol involves the protection of one amine group of piperazine, followed by alkylation and deprotection.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dichloromethane (DCM)
-
N-Boc-piperazine
-
Ethyl Bromide (EtBr)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
Procedure:
Step 1: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2 equivalents) in DCM.
-
To this solution, add a solution of Boc₂O (1 equivalent) in DCM dropwise over 3 hours.
-
Stir the reaction mixture for 22 hours at room temperature.
-
Evaporate the solvent. Add water to the residue and filter to remove any insoluble di-Boc-piperazine.
-
Extract the aqueous solution with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperazine.
Step 2: N-Alkylation of N-Boc-piperazine
-
To a solution of N-Boc-piperazine (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add ethyl bromide (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude N-Boc-N'-ethylpiperazine by column chromatography.
Step 3: Deprotection of N-Boc-N'-ethylpiperazine
-
Dissolve the purified N-Boc-N'-ethylpiperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield this compound.
Disclaimer
This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting. The reaction conditions and yields provided are based on published literature and may vary depending on the specific experimental setup.
References
Technical Support Center: Purification of Crude 1-Ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 1-Ethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically originate from its synthesis. These can include:
-
Unreacted Starting Materials: Primarily piperazine (B1678402).[1]
-
Over-alkylation Products: N,N'-diethylpiperazine is a significant byproduct, especially in syntheses involving the reaction of piperazine with an ethylating agent.[2]
-
Related Piperazine Derivatives: Depending on the synthetic route, other alkylated piperazines may be present.
-
Residual Solvents and Reagents: Solvents and other chemicals used in the synthesis and workup.
-
Degradation Products: Amines can be susceptible to thermal degradation and oxidation, leading to colored impurities.[3][4][5][6]
Q2: Which purification method is most suitable for my needs?
A2: The best purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Fractional Distillation: Ideal for large quantities and for separating components with significantly different boiling points, such as removing piperazine and N,N'-diethylpiperazine from this compound.
-
Vacuum Distillation: Recommended if the crude material is suspected to be thermally sensitive, as it lowers the boiling point and reduces the risk of degradation.[7][8][9]
-
Preparative Column Chromatography: Offers the highest resolution for removing structurally similar impurities that are difficult to separate by distillation. It is generally used for smaller-scale purifications where very high purity is required.[10][11]
-
Recrystallization via Salt Formation: This is an effective method for achieving very high purity. The crude basic amine is converted to a salt (e.g., hydrochloride or diacetate), which is then recrystallized.[12][13]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using chromatographic techniques:
-
Gas Chromatography (GC): A simple and effective method for quantifying volatile impurities. A flame ionization detector (FID) is commonly used.[1][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantification and identification of impurities.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly for less volatile or thermally sensitive impurities. Reversed-phase columns are often employed.[10][18]
Q4: My this compound is discolored (yellow/brown). What is the cause and how can I fix it?
A4: Discoloration is often due to oxidation or the presence of minor, highly colored degradation products.
-
Cause: Exposure to air, light, or excessive heat can cause degradation.
-
Solution: Purification by vacuum distillation can often remove these colored impurities.[7] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can prevent recurrence.
Q5: I'm having trouble separating this compound from N,N'-diethylpiperazine by distillation. What can I do?
A5: The boiling points of this compound (~157 °C) and N,N'-diethylpiperazine (~170-172 °C) are relatively close, which can make separation challenging.
-
Use a Fractionating Column: A column with a high number of theoretical plates will improve separation efficiency.[19][20][21]
-
Optimize Reflux Ratio: A higher reflux ratio can enhance separation but will increase the distillation time.
-
Azeotropic Distillation: One patent describes the addition of water to form an azeotrope with N,N'-diethylpiperazine, allowing for its removal as a lower-boiling fraction.[22][23]
Quantitative Data Summary
The following table summarizes the expected outcomes for each purification method. Actual results will vary depending on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Typical Purity | Expected Yield | Scale | Key Advantages | Key Disadvantages |
| Fractional Distillation | 98-99.5% | 70-90% | Lab to Industrial | Scalable, effective for different boiling points, relatively low cost. | Less effective for close-boiling impurities, potential for thermal degradation. |
| Vacuum Distillation | 98-99.5% | 70-90% | Lab to Pilot | Prevents thermal degradation of heat-sensitive compounds.[8] | Requires specialized equipment, potential for bumping.[7] |
| Preparative Chromatography | >99.5% | 50-80% | Lab (mg to g) | Excellent separation of structurally similar impurities.[11] | Lower throughput, consumes large amounts of solvent, higher cost. |
| Recrystallization (Salt) | >99.8% | 60-85% | Lab to Pilot | Can achieve very high purity, removes a broad range of impurities.[13] | Multi-step process (salt formation, recrystallization, free-basing). |
Troubleshooting Guides
Distillation (Fractional & Vacuum)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping / Unstable Boiling | - Superheating of the liquid.- Boiling stones are ineffective under vacuum. | - Use a magnetic stir bar for vigorous stirring.[8]- For vacuum distillation, ensure a steady stream of fine bubbles by using a capillary ebulliator or a slow nitrogen bleed.- Ensure uniform heating with a heating mantle and avoid localized hot spots.[7] |
| Poor Separation / Overlapping Fractions | - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation of the column.- Fluctuating heat input or vacuum. | - Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).[7]- Slow down the distillation rate by reducing the heat input.[19]- Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[19]- Ensure the vacuum is stable and the heating is consistent. |
| Product Degradation / Discoloration | - Distillation temperature is too high. | - Switch to vacuum distillation to lower the boiling point.[7][9]- Perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
| Flooding of the Fractionating Column | - Boil-up rate is too high, causing excessive vapor flow that prevents liquid from returning down the column.[24] | - Reduce the heat input to decrease the boil-up rate.[25]- Check for any blockages in the column packing or on the trays.[25] |
Preparative Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing / Poor Peak Shape | - Strong interaction between the basic amine and acidic silanol (B1196071) groups on the silica (B1680970) gel surface.[26] | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonia) to the eluent to mask the acidic sites.[12]- Use an amine-functionalized silica column (KP-NH) which is designed to minimize these interactions.[26]- Consider using a different stationary phase like alumina (B75360) or a reversed-phase (C18) column. |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase. A common gradient for amines is from ethyl acetate/hexanes to a methanol/dichloromethane system.[12]- If using a basic modifier, ensure it is present throughout the gradient. |
| Co-elution of Impurities | - The chosen solvent system does not provide adequate separation. | - Optimize the solvent system using Thin-Layer Chromatography (TLC) first.- Try a different solvent system with different selectivities (e.g., switch from an acetate/alkane system to a chlorinated/alcohol system).- Use a shallower gradient during elution to improve resolution. |
Recrystallization of this compound Salts
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product Fails to Crystallize | - The solution is not saturated (too much solvent was added).- The product is too soluble in the chosen solvent. | - If too much solvent was used, carefully evaporate some of it to concentrate the solution.[27]- Cool the solution in an ice bath to decrease solubility.[27]- Gently scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.- Add a "seed crystal" of the pure product if available.- Try a different solvent or a two-solvent system (one in which the salt is soluble and one in which it is insoluble).[27] |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before cooling again.- Ensure a slow cooling rate. Rapid cooling can promote oiling.- Try a lower-boiling point solvent. |
| Low Purity After Recrystallization | - Impurities co-crystallized with the product.- Incomplete removal of impure mother liquor. | - Perform a second recrystallization, potentially using a different solvent system.[12]- Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities.- After filtering, wash the collected crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.[27][28] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying several grams to kilograms of crude this compound containing impurities with different boiling points.
Materials and Equipment:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Glass wool or aluminum foil for insulation
-
Magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place a magnetic stir bar in the round-bottom flask.
-
Charging the Flask: Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.
-
Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.[19]
-
Heating: Begin heating the flask gently and start stirring the solution.
-
Fraction Collection:
-
Observe the temperature at the distillation head. Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
As the temperature stabilizes near the boiling point of this compound (~157 °C at atmospheric pressure), change to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.[19]
-
If the temperature begins to rise significantly again, change to a third receiving flask to collect the higher-boiling fraction.
-
-
Shutdown: Stop the distillation before the flask boils to dryness. Turn off the heat, allow the apparatus to cool, and then disassemble.
Protocol 2: Purification by Vacuum Distillation
This protocol is recommended to prevent thermal degradation.
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus including a Claisen adapter to minimize bumping.[8] Use thick-walled tubing to connect the vacuum adapter to a vacuum trap and then to a vacuum source.[8] Ensure all joints are greased and airtight.[8]
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the flask. Do not use boiling stones. [8]
-
Applying Vacuum: Turn on the stirrer. Slowly and carefully apply the vacuum to the system.[8]
-
Heating: Once the pressure is stable, begin to heat the flask gently.[8]
-
Fraction Collection: Collect the fractions as they distill, monitoring the temperature at the distillation head. The boiling point will be significantly lower than 157 °C and will depend on the pressure.
-
Shutdown: Remove the heating mantle and allow the flask to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source. [9]
Protocol 3: Purification by Recrystallization via Diacetate Salt Formation
This protocol is adapted from methods for purifying piperazine and is effective for achieving high purity.[13]
Procedure:
-
Salt Formation:
-
Dissolve the crude this compound in acetone (B3395972) in an Erlenmeyer flask.
-
Slowly add two molar equivalents of glacial acetic acid while stirring.
-
The this compound diacetate salt should precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Washing:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold acetone.[13]
-
-
Recrystallization:
-
Final Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.[28]
-
Dry the crystals under vacuum.
-
-
Liberation of Free Base (Optional):
-
Dissolve the purified salt in water.
-
Make the solution strongly basic (pH > 12) with concentrated NaOH or KOH.
-
Extract the free this compound into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the pure liquid this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by fractional distillation.
Caption: A logical workflow for troubleshooting common issues in purification techniques.
References
- 1. hakon-art.com [hakon-art.com]
- 2. guidechem.com [guidechem.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scholars.direct [scholars.direct]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]
- 23. DE3875547D1 - METHOD FOR OBTAINING N-ETHYLPIPERAZINE. - Google Patents [patents.google.com]
- 24. fiveable.me [fiveable.me]
- 25. youtube.com [youtube.com]
- 26. biotage.com [biotage.com]
- 27. Home Page [chem.ualberta.ca]
- 28. m.youtube.com [m.youtube.com]
- 29. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Managing 1-Ethylpiperazine Reactions
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with 1-Ethylpiperazine, with a focus on managing its exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (CAS No: 5308-25-8) is a cyclic organic compound from the piperazine (B1678402) family.[1][2] It exists as a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[2][3][4] Due to its chemical structure, it is a versatile building block and intermediate in organic synthesis, commonly used in the development of pharmaceuticals (especially for central nervous system disorders), agrochemicals, and corrosion inhibitors.[1][3]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a flammable liquid and vapor.[5][6] It is harmful if swallowed, can cause severe skin burns and serious eye damage, and may cause respiratory irritation.[3][6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][7]
Q3: What makes reactions with this compound potentially exothermic?
A3: As a base, this compound can react vigorously with certain classes of compounds, releasing a significant amount of heat (exotherm). The primary concern is with strong acids and strong oxidizing agents.[7][8] This heat can increase the reaction rate, creating a positive feedback loop that may lead to a dangerous situation known as thermal runaway.[9]
Q4: What is a thermal runaway reaction?
A4: A thermal runaway is a process where an exothermic reaction goes out of control.[9] The heat generated by the reaction increases the temperature of the mixture, which in turn accelerates the reaction rate, causing it to generate even more heat.[9] This can lead to a rapid increase in temperature and pressure, potentially resulting in boiling, vessel rupture, fire, or an explosion.[9][10]
Properties of this compound
A summary of key quantitative data for this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 5308-25-8 | [3][6][11] |
| Molecular Formula | C₆H₁₄N₂ | [8][11][12] |
| Molecular Weight | 114.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 138 - 157 °C | [1][4][13] |
| Melting Point | Approx. -65 °C | [1] |
| Flash Point | 38 °C (closed cup) | [1] |
| Density | Approx. 0.897 - 0.903 g/mL at 20-25 °C | [1][13] |
| Solubility | Soluble in water and common organic solvents | [2][3][4] |
Troubleshooting Guide for Exothermic Reactions
Issue: The reaction temperature is rising faster than expected.
-
Immediate Action:
-
Stop the addition of any reagents immediately.
-
Ensure the cooling system (e.g., ice bath, cryocooler) is operating at maximum capacity.
-
Increase the stirring rate to improve heat transfer to the cooling medium.
-
-
Follow-up:
-
If the temperature continues to rise uncontrollably, proceed to the emergency quenching protocol.
-
If the temperature stabilizes, you may resume reagent addition at a significantly reduced rate once the temperature has returned to the desired setpoint.
-
Always have a quenching agent prepared and accessible before starting the reaction.
-
Issue: The reaction is showing signs of gas evolution or a rapid pressure increase.
-
Immediate Action:
-
Stop all reagent addition.
-
Ensure the reaction is properly vented to a fume hood or scrubbed if the off-gases are toxic. Never run an exothermic reaction in a sealed vessel. [14][15]
-
Alert a colleague and the lab supervisor.
-
If the pressure rise is rapid and cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
-
Issue: A thermal runaway is suspected or in progress.
-
Immediate Action:
-
PRIORITIZE PERSONAL SAFETY. Alert everyone in the vicinity and evacuate the area.
-
Activate any emergency stop systems or alarms.
-
If it is safe to do so from a distance (e.g., using a blast shield), activate emergency cooling or quenching systems.
-
Contact your institution's emergency response team.
-
Experimental Protocols & Workflows
Risk Assessment for Exothermic Reactions
Before starting any experiment, a thorough risk assessment is mandatory. The following workflow outlines the key steps.
Caption: Risk assessment workflow for planning experiments with this compound.
General Protocol for a Controlled Exothermic Reaction
This protocol outlines a general methodology for safely running a reaction where an exotherm is anticipated.
-
Setup:
-
Assemble the reaction glassware in a fume hood. Ensure all glassware is dry.[14]
-
Equip the reaction flask with a magnetic stirrer, a temperature probe, an inert gas inlet (e.g., Nitrogen or Argon), and an addition funnel for liquid reagents.
-
Place the reaction flask in a cooling bath (e.g., ice-water) of sufficient size to manage the potential heat output.
-
-
Procedure:
-
Charge the reaction flask with this compound and any solvent.
-
Begin stirring and allow the contents to cool to the desired starting temperature (e.g., 0 °C).
-
Add the reactive reagent (e.g., strong acid, oxidizing agent) to the addition funnel.
-
Add the reagent dropwise from the addition funnel to the reaction mixture.
-
Continuously monitor the internal temperature. The addition rate should be controlled to maintain the temperature within a safe, predetermined range.
-
If the temperature rises too quickly, immediately stop the addition and allow the cooling bath to lower the temperature before resuming at a slower rate.
-
-
Work-up and Quenching:
-
Once the reaction is complete (as determined by a method like TLC or LCMS), the reaction must be safely quenched.[16]
-
Quenching is often exothermic itself.[16] Cool the reaction mixture thoroughly in an ice bath.
-
Slowly and carefully add the quenching agent (e.g., water, a saturated aqueous solution of ammonium (B1175870) chloride, or a protic solvent like isopropanol) while monitoring the temperature.[14][17]
-
Allow the mixture to warm to room temperature before proceeding with extraction or purification.
-
Troubleshooting Workflow for Temperature Spikes
This decision tree provides a logical path for responding to an unexpected temperature increase during a reaction.
Caption: Decision tree for troubleshooting an unexpected temperature excursion.
References
- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 2. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 25ML | Labscoop [labscoop.com]
- 6. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.nl [fishersci.nl]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Thermal runaway - Wikipedia [en.wikipedia.org]
- 10. gasmet.com [gasmet.com]
- 11. 1-Ethylpiperazin, 98 %, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. N-Ethylpiperazine [webbook.nist.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. sarponggroup.com [sarponggroup.com]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Industrial Scale-Up of 1-Ethylpiperazine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 1-Ethylpiperazine production.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main synthesis methods documented for industrial production are:
-
Method 1: Alkylation of Piperazine (B1678402): This route involves reacting piperazine with an ethylating agent such as bromoethane (B45996), chloroethane, acetonitrile, or acetaldehyde (B116499).[1] The reaction with bromoethane is noted for its relatively simple process and fewer by-products, but it is often hampered by high costs.[1] A more cost-effective variation of this method uses ethanol (B145695) as the ethylating agent in the presence of a catalyst.[2]
-
Method 2: Cyclization of Ethylamine (B1201723) Derivatives: This method synthesizes this compound by reacting ethylamine with epichlorohydrin (B41342) through addition and cyclization.[1] However, this route often requires high reaction temperatures and involves multiple complex steps, making process control and waste treatment challenging.[1][3]
Q2: What is the most significant challenge during the industrial scale-up of this compound synthesis via piperazine alkylation?
A2: The most critical challenge is controlling selectivity to prevent the formation of the primary byproduct, N,N'-diethylpiperazine.[1] Since piperazine has two reactive nitrogen atoms, both can be ethylated, leading to a mixture of the desired mono-substituted product and the undesired di-substituted byproduct.[4] This not only reduces the yield of this compound but also complicates the purification process.[3]
Q3: How can the formation of N,N'-diethylpiperazine be minimized?
A3: Several strategies can be employed to favor mono-alkylation and reduce the formation of N,N'-diethylpiperazine:
-
Control of Stoichiometry: Using a significant excess of piperazine relative to the ethylating agent can statistically favor the mono-alkylation product.[4][5] Molar ratios of piperazine to ethanol from 0.6:1 to 3:1 have been suggested to improve selectivity.[5]
-
Slow Addition of Alkylating Agent: Adding the ethylating agent dropwise helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[4]
-
Use of Protecting Groups: A reliable but more complex method involves using a mono-protected piperazine, such as N-Boc-piperazine. This blocks one nitrogen, directing alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[4]
-
In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid to form a mono-salt in situ can deactivate one nitrogen atom, directing the alkylation to the free nitrogen.[6]
Q4: What are the common purification challenges, and how can they be addressed?
A4: The primary purification challenge is separating this compound from unreacted piperazine and the N,N'-diethylpiperazine byproduct due to their similar chemical properties. Fractional distillation is the common method, but the boiling points can be close. A patented method involves adding water to the mixture before distillation.[7] The water forms an azeotrope-like mixture with N,N'-diethylpiperazine, which has a lower boiling point than the individual components, facilitating its removal as an early fraction.[7] Subsequent fractions can then separate the remaining water, piperazine, and finally, pure this compound.[5]
Q5: What are the key safety considerations when handling this compound and its precursors on an industrial scale?
A5: this compound is a flammable liquid and can cause skin and eye irritation.[8][9] Precursors like piperazine and acetaldehyde also have specific hazards. Key safety measures include:
-
Handling in a well-ventilated area, using closed systems where possible.[8][10]
-
Using personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][11]
-
Keeping the substance away from heat, sparks, and open flames.[8]
-
Implementing measures to prevent static discharge.[8]
-
Ensuring that emergency eyewash stations and safety showers are readily accessible.[10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using techniques like GC-MS to ensure it has gone to completion.[12] - Consider increasing the reaction time or temperature incrementally, while being mindful of potential side reactions.[12] |
| Poor Selectivity (High N,N'-diethylpiperazine formation) | - Increase the molar ratio of piperazine to the ethylating agent.[5] - Implement a slow, controlled addition of the ethylating agent.[4] - Optimize the reaction temperature; lower temperatures may improve selectivity.[6] |
| Catalyst Inactivation (if applicable) | - Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.[4] - Verify the catalyst loading and activity. |
| Losses During Workup and Purification | - Optimize the distillation parameters (pressure, temperature, reflux ratio) to minimize losses.[5] - For distillative purification, consider the addition of water to aid in the separation of N,N'-diethylpiperazine.[7] |
Issue 2: High Levels of N,N'-diethylpiperazine Impurity
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | - Verify the accurate measurement and molar ratio of piperazine and the ethylating agent. An excess of piperazine is crucial.[4] |
| Rapid Addition of Ethylating Agent | - Implement a controlled, dropwise addition of the ethylating agent to maintain its low concentration in the reaction mixture.[4] |
| High Reaction Temperature | - Lowering the reaction temperature can sometimes reduce the rate of the second ethylation reaction more than the first, thus improving selectivity.[6] |
| Inefficient Purification | - For fractional distillation, ensure the column has a sufficient number of theoretical plates (e.g., 20-30) for effective separation.[5] - Employ the azeotropic-like distillation method by adding water to the crude product mixture before distillation to facilitate the removal of N,N'-diethylpiperazine.[7] |
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Property | This compound | Piperazine | N,N'-diethylpiperazine |
| CAS Number | 5308-25-8[13] | 110-85-0[10] | 120-83-2 |
| Molecular Formula | C6H14N2 | C4H10N2[14] | C8H18N2 |
| Molecular Weight | 114.19 g/mol | 86.14 g/mol [14] | 142.24 g/mol |
| Boiling Point | 157 °C | ~146 °C | ~172 °C[7] |
| Density | ~0.899 g/mL at 25 °C | ~1.1 g/mL | ~0.88 g/mL |
| Flash Point | 43 °C | 109 °C | N/A |
Table 2: Example of Distillation Fractions for Purification of this compound
Based on a patented purification process.[5] The starting mixture contained this compound, N,N'-diethylpiperazine, piperazine, ethanol, and water.
| Fraction | Distillation Temperature | Primary Components |
| 1 | 78 - 100 °C | Water, Ethanol, N,N'-diethylpiperazine |
| 2 | ~100 °C | Excess Water |
| 3 | ~147 °C | Piperazine |
| 4 | ~156 °C | Pure this compound |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ethylation of Piperazine with Ethanol (Industrial Approach)
This protocol is a generalized representation based on principles from patented industrial processes.[5]
-
Reaction Setup:
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to a pressure of around 60 bar.[5]
-
Heat the reaction mixture to approximately 175 °C and maintain these conditions with vigorous stirring.[5]
-
Monitor the reaction progress by taking samples and analyzing them by Gas Chromatography (GC) to determine the consumption of piperazine and the formation of this compound and N,N'-diethylpiperazine.[7]
-
-
Post-Reaction Workup:
-
Once the desired conversion is achieved, cool the reactor and safely vent the hydrogen pressure.
-
Remove the catalyst by filtration.
-
Remove the bulk of the excess ethanol by distillation.
-
Protocol 2: Purification of this compound by Fractional Distillation
This protocol is based on a patented method for separating this compound from byproducts.[5][7]
-
Preparation for Distillation:
-
To the crude reaction mixture (containing this compound, N,N'-diethylpiperazine, piperazine, and residual ethanol and water), add a calculated amount of additional water. The total amount of water should be 4 to 10 times the amount of N,N'-diethylpiperazine present.[5]
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a column having at least 20-30 theoretical plates.[5]
-
Heat the mixture and collect the first fraction at a temperature range of approximately 78-100 °C. This fraction will contain the water/ethanol/N,N'-diethylpiperazine azeotrope-like mixture.[5]
-
If excess water was added, a second fraction consisting mainly of water will be collected at around 100 °C.[5]
-
Increase the temperature to collect the third fraction, which will be primarily unreacted piperazine, at approximately 147 °C.[5]
-
The final fraction, collected at around 156 °C, will be high-purity this compound.[5]
-
-
Analysis:
-
Analyze each fraction by GC to confirm the composition and purity.[7]
-
Visualizations
Caption: A simplified workflow for the industrial production of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Piperazine, 1-ethyl- [chembk.com]
- 2. nj.gov [nj.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. hakon-art.com [hakon-art.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Issues of 1-Ethylpiperazine in Nonpolar Solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Ethylpiperazine in nonpolar solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
This compound is a cyclic tertiary amine with the molecular formula C₆H₁₄N₂.[1][2] It is a colorless to pale yellow liquid.[3] Due to the presence of two nitrogen atoms, it is basic in nature. Generally, this compound is soluble in water and a variety of organic solvents, including polar solvents like ethanol (B145695) and methanol, as well as some less polar solvents like chloroform (B151607) and ether.[1][4][5]
Q2: I am experiencing difficulty dissolving this compound in a nonpolar solvent for my reaction. Why is this happening?
The solubility of a compound is governed by the principle of "like dissolves like."[6][7] this compound has a polar nature due to the nitrogen atoms in the piperazine (B1678402) ring, which can participate in hydrogen bonding. Nonpolar solvents, such as hexane (B92381) and toluene, lack the ability to form strong interactions with the polar sites of the this compound molecule, leading to poor solubility. The overall polarity of the molecule makes it more compatible with polar or moderately polar solvents.
Q3: What are the initial steps I should take to try and dissolve this compound in a nonpolar solvent?
Before employing more advanced techniques, you can try the following initial steps:
-
Gentle Heating: Carefully warming the solvent while stirring can increase the kinetic energy of the molecules and may improve the solubility of this compound.
-
Sonication: Using an ultrasonic bath can help to break down any solute aggregates and facilitate dissolution.
-
Purity Check: Ensure the this compound you are using is of high purity, as impurities can sometimes affect solubility.
Q4: Can I use a co-solvent to improve the solubility of this compound in my nonpolar reaction medium?
Yes, using a co-solvent is a very common and effective strategy. A co-solvent is a small amount of a secondary solvent that is miscible with the primary nonpolar solvent but has a higher polarity. This helps to "bridge the gap" in polarity between the this compound and the nonpolar solvent.
Q5: What are some suitable co-solvents for dissolving this compound in nonpolar solvents?
Commonly used co-solvents for improving the solubility of polar compounds like amines in nonpolar systems include:
-
Alcohols: Methanol, ethanol, or isopropanol (B130326) are often effective.
-
Polar Aprotic Solvents: A small amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can significantly enhance solubility.[8]
-
Ethers: Tetrahydrofuran (THF) or 1,4-dioxane (B91453) can also be used.
The choice of co-solvent will depend on the specific nonpolar solvent you are using and the compatibility of the co-solvent with your reaction conditions.
Q6: How much co-solvent should I use?
The goal is to use the minimum amount of co-solvent necessary to achieve a homogeneous solution. Typically, you would start by adding the co-solvent dropwise to the mixture of this compound and the nonpolar solvent with vigorous stirring until the solute dissolves. It is advisable to perform a small-scale test to determine the optimal ratio.
Q7: Can surfactants be used to dissolve this compound in nonpolar solvents?
Yes, surfactants can be used to increase the apparent solubility of this compound in nonpolar solvents. Surfactants are amphiphilic molecules that can form micelles, which are aggregates where the hydrophobic tails face the nonpolar solvent and the hydrophilic heads create a microenvironment in the core that can encapsulate the more polar this compound molecules.[9]
Q8: What type of surfactant would be suitable for this purpose?
Non-ionic surfactants are often a good choice for this application as they are less likely to interfere with many chemical reactions. Examples include fatty alcohol ethoxylates or sorbitan (B8754009) esters (e.g., Tween series).[10] The selection of a specific surfactant will depend on the nonpolar solvent and the experimental conditions.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound is not dissolving in the nonpolar solvent even with stirring. | High polarity mismatch between solute and solvent. | 1. Try gentle heating or sonication. 2. If the reaction conditions permit, consider switching to a more polar solvent. 3. Proceed to use a co-solvent (see Experimental Protocol 1). |
| The solution becomes cloudy or forms two phases after adding the co-solvent. | The co-solvent is not fully miscible with the nonpolar solvent at the ratio used, or the solubility limit has been exceeded. | 1. Ensure the chosen co-solvent is miscible with your primary nonpolar solvent. 2. Try a different co-solvent. 3. Reduce the concentration of this compound. |
| The reaction is not proceeding as expected after dissolving this compound with a co-solvent. | The co-solvent may be interfering with the reaction mechanism (e.g., by coordinating to a catalyst or reacting with a reagent). | 1. Run a control reaction with the co-solvent but without this compound to check for side reactions. 2. Choose a more inert co-solvent. 3. Use the minimum amount of co-solvent required for dissolution. |
| A precipitate forms during the reaction. | The product of the reaction may be insoluble in the solvent mixture. | 1. If the product is the desired material, this can be a method of isolation. 2. If the precipitate is an unwanted byproduct, filtration may be necessary. 3. Consider if the change in the reaction mixture composition is affecting the solubility of the starting material. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Qualitative Solubility |
| Polar Protic | Water | Soluble[5] |
| Methanol | Soluble[1] | |
| Ethanol | Soluble[4] | |
| Polar Aprotic | Chloroform | Soluble[1] |
| Less Polar | Ether | Soluble[4] |
| Nonpolar | Hexane | Poorly Soluble/Limited Solubility[8] |
| Toluene | Poorly Soluble/Limited Solubility |
Experimental Protocols
Experimental Protocol 1: Small-Scale Co-Solvent Screening for Dissolving this compound
Objective: To identify an effective co-solvent and the approximate ratio needed to dissolve this compound in a specific nonpolar solvent.
Materials:
-
This compound
-
Primary nonpolar solvent (e.g., hexane, toluene)
-
A selection of potential co-solvents (e.g., methanol, ethanol, isopropanol, THF, DMSO)
-
Small vials (e.g., 1-2 mL) with caps
-
Magnetic stir plate and stir bars (optional) or vortex mixer
-
Micropipettes
Procedure:
-
Add a small, known amount of this compound to a vial.
-
Add a measured volume of the primary nonpolar solvent to the vial.
-
Stir or vortex the mixture to assess the initial solubility.
-
If the this compound does not dissolve, add a small, measured volume of a co-solvent (e.g., 1-5% of the total volume) to the vial.
-
Stir or vortex the mixture vigorously.
-
Continue adding the co-solvent in small increments until the this compound is fully dissolved.
-
Record the amount of co-solvent required to achieve a clear solution.
-
Repeat the process with different co-solvents to identify the most effective one.
Experimental Protocol 2: General Procedure for Using a Surfactant to Increase Apparent Solubility
Objective: To prepare a solution of this compound in a nonpolar solvent using a surfactant.
Materials:
-
This compound
-
Nonpolar solvent
-
Non-ionic surfactant (e.g., a Tween or Span series surfactant)
-
Magnetic stir plate and stir bar
-
Beaker or flask
Procedure:
-
To the nonpolar solvent, add the chosen surfactant at a concentration above its critical micelle concentration (CMC). The required concentration will depend on the specific surfactant and solvent system.
-
Stir the mixture until the surfactant is evenly dispersed.
-
Slowly add the this compound to the surfactant-solvent mixture while stirring continuously.
-
Continue to stir until the this compound is fully dispersed, which may result in a clear or slightly hazy solution (a microemulsion).
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical steps for selecting a suitable co-solvent.
References
- 1. usbio.net [usbio.net]
- 2. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Surfactant - Wikipedia [en.wikipedia.org]
- 5. lobachemie.com [lobachemie.com]
- 6. quora.com [quora.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubilization of Aldehydes and Amines in Aqueous C i E j Surfactant Aggregates: Solubilization Capacity and Aggregate Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Quenching Reactions Containing 1-Ethylpiperazine
This guide provides best practices, troubleshooting advice, and frequently asked questions for quenching and working up chemical reactions involving 1-ethylpiperazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction containing this compound?
A1: The primary purpose of quenching is to neutralize any remaining reactive species in the reaction mixture. In the context of this compound, which is a basic compound, quenching often involves neutralizing the base itself to facilitate its removal from the organic product during aqueous workup. This is typically achieved by converting the water-insoluble amine into a water-soluble salt.
Q2: What are the most common quenching agents for reactions with this compound?
A2: Dilute aqueous acidic solutions are the most common quenching agents. These include dilute hydrochloric acid (HCl), dilute sulfuric acid (H₂SO₄), and saturated aqueous ammonium (B1175870) chloride (NH₄Cl). The choice of acid depends on the stability of the desired product to acidic conditions. For acid-sensitive compounds, a milder quenching agent like water or brine may be used, although this will be less effective at removing the this compound.
Q3: How does an acidic quench facilitate the removal of this compound?
A3: this compound is a tertiary amine and is basic. When a dilute acid is added, the nitrogen atoms of this compound are protonated, forming the corresponding ammonium salt. This salt is typically highly soluble in water and can be easily separated from the desired organic product, which remains in the organic layer during a liquid-liquid extraction.[1][2][3]
Q4: Can quenching with acid lead to any complications?
A4: Yes, several complications can arise. The formation of an emulsion, a stable mixture of the organic and aqueous layers, is a common issue.[1] Additionally, if the desired product is acid-labile, it may decompose or undergo side reactions. The choice of acid and its concentration is therefore critical. In some cases, the resulting ammonium salt may have limited water solubility, leading to precipitation at the interface of the two layers.
Q5: Are there alternatives to an acidic quench?
A5: While less common for complete removal, alternatives exist. If the goal is simply to stop the reaction without removing the this compound at that stage, adding a non-acidic quenching agent that reacts with the other reactive species in the mixture can be employed. Subsequent purification steps like column chromatography would then be necessary to remove the this compound. For certain applications, washing with a saturated solution of copper sulfate (B86663) can also be effective in removing amines by forming a coordination complex that is soluble in the aqueous layer.[1][3]
Troubleshooting Guide
Issue 1: An emulsion has formed during the acidic wash.
-
Cause: Vigorous shaking of the separatory funnel, high concentration of reagents, or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers.[1]
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) and gently swirl. The increased ionic strength of the aqueous layer can help to break the emulsion.[1][4]
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[1]
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
-
Issue 2: A solid has precipitated at the interface of the organic and aqueous layers.
-
Cause: The ammonium salt of this compound formed during the acidic quench may have limited solubility in the aqueous phase, causing it to precipitate.
-
Solution:
-
Add More Water: Increase the volume of the aqueous layer by adding more deionized water to dissolve the precipitated salt.
-
Switch Acid: If precipitation is a recurring issue with a particular acid (e.g., sulfuric acid forming a sulfate salt), consider switching to an acid that typically forms more soluble salts (e.g., hydrochloric acid).
-
Issue 3: The organic layer is still basic after multiple acidic washes.
-
Cause: Insufficient amount or concentration of the acidic solution was used, or the mixing of the two layers was not thorough enough.
-
Solution:
-
Check pH: After each wash, test the pH of the aqueous layer using pH paper to ensure it is acidic. Continue washing until the aqueous layer remains acidic.
-
Increase Mixing Time: Gently invert the separatory funnel for a longer period to ensure complete reaction between the acid and the this compound.
-
Use a Slightly More Concentrated Acid: If using a very dilute acid, a slightly higher concentration (e.g., 1-2 M HCl) may be more effective.[3]
-
Quantitative Data on Quenching Agents
The following table summarizes the effectiveness of common quenching agents for the removal of this compound from a model reaction mixture in dichloromethane.
| Quenching Agent | Concentration | Number of Washes | Final pH of Aqueous Layer | Residual this compound in Organic Layer (%) | Observations |
| Deionized Water | N/A | 3 | ~8.5 | 65 | Inefficient removal. |
| Brine (Saturated NaCl) | Saturated | 3 | ~8.0 | 50 | Slightly more effective than water alone. |
| 1 M Hydrochloric Acid | 1 M | 2 | ~1.0 | < 1 | Highly effective; risk of emulsion with vigorous shaking. |
| 1 M Sulfuric Acid | 1 M | 2 | ~1.0 | < 1 | Highly effective; potential for salt precipitation. |
| Saturated NH₄Cl | Saturated | 3 | ~5.5 | 5 | Moderately effective; good for acid-sensitive products. |
| 10% Copper Sulfate | 10% w/v | 3 | ~4.0 | < 2 | Effective; aqueous layer turns deep blue.[1][3] |
Note: The data presented in this table is illustrative and based on typical laboratory outcomes. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Quenching and Extraction using Dilute Hydrochloric Acid
This protocol is suitable for reactions where the desired product is stable to mild acidic conditions.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C in an ice bath.
-
Dilute the Reaction: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Quench with Acid: Slowly add 1 M HCl to the reaction mixture with stirring. Monitor the pH of the aqueous layer to ensure it is acidic (pH 1-2). Be cautious of any gas evolution or exotherm.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Extract: Gently invert the funnel multiple times, venting frequently to release any pressure.[4] Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Wash Organic Layer: Wash the organic layer with another portion of 1 M HCl, followed by a wash with deionized water, and finally with brine.[4]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][6]
Protocol 2: Mild Quenching using Saturated Ammonium Chloride
This protocol is recommended for reactions containing acid-sensitive functional groups.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C in an ice bath.
-
Dilute the Reaction: Dilute the reaction mixture with an appropriate organic solvent.
-
Quench: Add a saturated aqueous solution of ammonium chloride to the reaction mixture with stirring.
-
Transfer and Extract: Transfer the mixture to a separatory funnel and extract the organic layer.
-
Separate and Wash: Separate the layers and wash the organic layer sequentially with saturated ammonium chloride, deionized water, and brine.
-
Dry and Concentrate: Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo.
Visualizations
Caption: Decision workflow for selecting a quenching strategy.
Caption: Troubleshooting guide for common workup issues.
References
Optimizing catalyst selection for 1-Ethylpiperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylpiperazine. Our aim is to address common challenges and optimize catalyst selection for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound include the alkylation of piperazine (B1678402) with an ethylating agent, reductive amination of piperazine with acetaldehyde, and the direct reaction of piperazine with ethanol (B145695) under catalytic conditions. Each route has distinct advantages and challenges regarding catalyst choice, reaction conditions, and byproduct formation.
Q2: How can I prevent the formation of the N,N'-diethylpiperazine byproduct during synthesis?
A2: The formation of the disubstituted byproduct, N,N'-diethylpiperazine, is a frequent issue, particularly in alkylation reactions.[1][2] To promote mono-substitution, consider the following strategies:
-
Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of the piperazine precursor is a highly effective method.[1][3] This ensures that only one nitrogen is available for ethylation. The Boc group can be removed in a subsequent step.
-
Adjusting Molar Ratios: Using a significant excess of piperazine compared to the ethylating agent can statistically favor the formation of the mono-ethylated product.[1]
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride (B599025) can generate the monohydrochloride in-situ. This protonates one nitrogen atom, effectively protecting it and directing substitution to the other free secondary amine.[4]
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and consider extending the reaction time if necessary.[4] Reaction times can vary significantly depending on the specific conditions.[4]
-
Suboptimal Temperature: The reaction temperature may be too low. Incrementally increasing the temperature can enhance the reaction rate.[4] For instance, piperazine cyclization reactions can be significantly accelerated at temperatures up to 200°C.[4]
-
Catalyst Inactivation: The catalyst may be deactivated by impurities in the reactants or solvents, or by byproducts formed during the reaction.[1] Ensure all reagents and solvents are of high purity and are anhydrous.
-
Poor Reactivity of Precursors: The starting materials may not be sufficiently reactive under the chosen conditions.[1]
-
Side Reactions: Besides disubstitution, other side reactions like polymerization can reduce the yield of the desired product.[1]
Q4: What are the recommended catalysts for the synthesis of this compound from piperazine and ethanol?
A4: For the synthesis of this compound from ethanol and piperazine, a multi-component catalyst system is often employed. One patented method utilizes a Cu-Co-Mo/Al₂O₃ catalyst.[5] This reaction is typically carried out in the liquid phase under pressure (0.1-10.0 MPa) and at elevated temperatures (80-350 °C).[5] Another approach uses a γ-Al₂O₃ catalyst prepared by ion exchange with a copper salt, with optimal reaction temperatures around 280°C in a gas-solid phase reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction progress (TLC, GC-MS) and extend reaction time as needed.[4] |
| Low reaction temperature | Gradually increase the reaction temperature in increments to improve the reaction rate.[4] | |
| Catalyst deactivation | Ensure high purity of reagents and solvents. Consider catalyst regeneration or using a fresh batch.[1] | |
| Side reactions | Optimize reaction conditions (temperature, pressure, stoichiometry) to minimize byproduct formation.[1] | |
| Formation of N,N'-diethylpiperazine | High reactivity of both nitrogen atoms | Use a protecting group (e.g., Boc) on one nitrogen atom of the piperazine.[1][3] |
| Excess of ethylating agent | Use a controlled amount of the ethylating agent, typically in a 1:1 or slightly less molar ratio to piperazine.[4] | |
| Employ an excess of piperazine to statistically favor mono-substitution.[1] | ||
| Difficult Product Purification | Presence of unreacted starting materials | Optimize reaction time and temperature to drive the reaction to completion.[4] |
| Formation of multiple byproducts | Adjust reaction conditions and consider using a more selective catalyst. | |
| Product is in protonated form | If the product is in the aqueous layer during extraction, it may be protonated. Adjust the pH to isolate the free base.[3] |
Catalyst Performance Data
| Catalyst System | Reactants | Reaction Conditions | Piperazine Conversion (%) | This compound Selectivity (%) | Reference |
| Cu-Co-Mo/Al₂O₃ | Piperazine, Ethanol | 190-210°C, 6.0 MPa, 3 hours | Not specified | Not specified, but described as high conversion and good selectivity | [5] |
| γ-Al₂O₃ (ion-exchanged with Cu(NO₃)₂) | Piperazine, Ethanol | 280°C, low pressure | 74.94 | 43.75 | [6] |
| Acid-activated montmorillonite | Monoethanolamine, Nitrogen | 300°C | 99.0 | 7.56 | [2] |
Note: The data presented is based on available literature and may vary depending on specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation with a Protecting Group
This protocol describes the synthesis of this compound using N-Boc-piperazine to ensure mono-alkylation.
Step 1: Protection of Piperazine
-
Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1 equivalent) in DCM to the piperazine solution over a period of 2-3 hours.
-
Stir the reaction mixture at room temperature for approximately 22 hours.
-
Evaporate the solvent under reduced pressure to obtain crude 1-Boc-piperazine.
Step 2: Ethylation of N-Boc-piperazine
-
Dissolve the crude 1-Boc-piperazine in a solvent like acetonitrile (B52724) or acetone.
-
Add a base, such as potassium carbonate.
-
Add the ethylating agent (e.g., ethyl iodide or ethyl bromide) to the mixture.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the base.
-
Evaporate the solvent to obtain crude N-Boc-N'-ethylpiperazine.
Step 3: Deprotection
-
Dissolve the crude N-Boc-N'-ethylpiperazine in a suitable solvent.
-
Add an acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc protecting group.
-
Stir the mixture until deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Purify the this compound by distillation or column chromatography.
Protocol 2: Catalytic Synthesis of this compound from Piperazine and Ethanol
This protocol is based on a gas-solid phase catalytic synthesis method.
Catalyst Preparation:
-
Immerse activated alumina (B75360) (3 mm particle size) in a 1.0 M Cu(NO₃)₂ solution for 48 hours at 25°C.[6]
-
Dry the infused alumina for 3 hours at 110°C.[6]
-
Calcine the dried material for 6 hours at 500°C.[6]
-
Reduce the catalyst in a reactor under a hydrogen pressure of 0.6 MPa for 3 hours at 300°C.[6]
Synthesis Procedure:
-
Prepare a 30% (by mass) solution of piperazine.[6]
-
Pack the prepared catalyst into a suitable reactor.
-
Heat the reactor to the optimal reaction temperature of 280°C.[6]
-
Introduce the piperazine solution into the reactor at an airspeed of 0.0048 mol·g⁻¹·hr⁻¹.[6]
-
Collect the reaction products, which will include this compound, unreacted piperazine, and byproducts.
-
Separate and purify the this compound from the product mixture using appropriate techniques such as distillation.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Decision logic for selecting a catalyst based on the synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 6. N-ethyl piperazine synthesis process and catalyst research - Dissertation [m.dissertationtopic.net]
Technical Support Center: Handling Hazardous Decomposition Products of 1-Ethylpiperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the hazardous decomposition products of 1-Ethylpiperazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous decomposition products of this compound?
When subjected to thermal stress, this compound primarily decomposes into a mixture of hazardous gases, including:
-
Nitrogen Oxides (NOx): A mixture of nitric oxide (NO) and nitrogen dioxide (NO2).[1]
-
Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas.[2]
-
Carbon Dioxide (CO2): While less acutely toxic than CO, it can act as an asphyxiant at high concentrations.
The formation of these products is a result of the breakdown of the piperazine (B1678402) ring and the ethyl group at elevated temperatures.
Q2: Under what conditions do these hazardous products form?
Hazardous decomposition is most likely to occur under the following conditions:
-
High Temperatures: Thermal decomposition is the primary driver of the formation of these hazardous gases. The exact temperature at which significant decomposition begins can vary based on the experimental setup and presence of other substances.
-
Presence of Oxidizers: In an oxygen-rich environment, the combustion of this compound will lead to the formation of NOx, CO, and CO2.
-
Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous reactions that generate heat and promote decomposition.
Q3: What are the health risks associated with these decomposition products?
Exposure to the decomposition products of this compound can pose significant health risks:
-
Nitrogen Oxides (NOx): Low levels can irritate the eyes, nose, throat, and lungs, leading to coughing, shortness of breath, and nausea.[1][3] High-level exposure can cause severe respiratory damage, including fluid buildup in the lungs and even death.[1][3]
-
Carbon Monoxide (CO): CO is a chemical asphyxiant that binds to hemoglobin in the blood, reducing its oxygen-carrying capacity.[2] Symptoms of exposure can range from headaches and dizziness at low concentrations to confusion, collapse, and death at higher levels.[2][4]
Troubleshooting Guide
Problem: I suspect my experiment is producing hazardous gases from this compound decomposition.
Solution:
-
Immediate Action:
-
Ensure adequate ventilation. All work with this compound at elevated temperatures should be conducted in a certified chemical fume hood.
-
If you feel unwell (e.g., headache, dizziness, respiratory irritation), immediately move to a well-ventilated area and seek medical attention.
-
If a significant release is suspected, evacuate the immediate area and follow your institution's emergency procedures.
-
-
Detection and Quantification:
-
Qualitative Detection: The presence of brownish gas can indicate the formation of nitrogen dioxide (NO2). However, nitric oxide (NO) and carbon monoxide (CO) are colorless and odorless, requiring instrumental detection.
-
Quantitative Analysis: To accurately determine the concentration of these gases, specific analytical methods are required. See the "Experimental Protocols" section for detailed methodologies.
-
Problem: How can I safely neutralize the hazardous gases produced during my experiment?
Solution:
The off-gas from your experimental setup should be treated before being exhausted from the fume hood. Two common laboratory-scale methods are wet scrubbing and catalytic conversion.
-
Wet Scrubbing:
-
Pass the exhaust gas through a solution that can absorb and neutralize the hazardous components. A solution of sodium bicarbonate is a common and effective choice for neutralizing acidic gases like NOx.
-
A simple lab-scale wet scrubber can be constructed using gas washing bottles. For a more robust setup, a packed-bed scrubber can be designed.
-
-
Catalytic Conversion:
Quantitative Data
Table 1: Toxicity Data for this compound Decomposition Products
| Compound | Exposure Limits (OSHA PEL-TWA) | Health Effects |
| Nitric Oxide (NO) | 25 ppm | Irritation of eyes, nose, and throat; methemoglobinemia.[1] |
| Nitrogen Dioxide (NO2) | 5 ppm (Ceiling) | Respiratory irritation, pulmonary edema.[1] |
| Carbon Monoxide (CO) | 50 ppm | Headache, nausea, dizziness, impaired coordination, cardiovascular effects.[2][4] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 157 °C[8] |
| Flash Point | 43 °C[8] |
| Density | 0.899 g/mL at 25 °C[8] |
Experimental Protocols
Protocol 1: Detection and Quantification of NOx using a Modified NIOSH Method 6014
This protocol is an adaptation of the NIOSH 6014 method for sampling and analysis of nitric oxide and nitrogen dioxide from a laboratory exhaust stream.[1][4][9]
Materials:
-
Personal sampling pump
-
Sorbent tubes for NOx (containing triethanolamine-treated molecular sieve and an oxidizer)
-
Visible absorption spectrophotometer
-
Reagents as specified in NIOSH Method 6014 (triethanolamine, n-butanol, phosphoric acid, N-(1-naphthyl)ethylenediamine dihydrochloride, sodium nitrite (B80452), hydrogen peroxide, sulfanilamide)[4][9]
Procedure:
-
Sample Collection:
-
Connect the sorbent tube train to the sampling pump.
-
Place the inlet of the first sorbent tube in the exhaust stream from your experimental apparatus, ensuring a representative sample is collected.
-
Sample the gas at a known flow rate (e.g., 0.025 to 0.2 L/min) for a specific duration to obtain a known sample volume.[1][4]
-
-
Sample Preparation:
-
After sampling, cap the tubes.
-
Desorb the contents of the first and third tubes separately into an absorbing solution (15 g/L triethanolamine).
-
-
Analysis:
-
Develop a colored azo dye by reacting the nitrite ions (formed from the collected NOx) with sulfanilamide (B372717) and NEDA.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Quantify the amount of nitrite in each tube by comparing the absorbance to a calibration curve prepared from sodium nitrite standards.
-
Calculate the concentration of NO2 (from the first tube) and NO (from the third tube) in the exhaust gas.
-
Protocol 2: Continuous Monitoring of CO and CO2
For real-time monitoring of carbon monoxide and carbon dioxide, the use of dedicated gas analyzers is recommended.
Apparatus:
-
Non-Dispersive Infrared (NDIR) analyzers for CO and CO2.
-
Sample conditioning system (to remove particulates and moisture).
-
Data acquisition system.
Procedure:
-
Setup:
-
Connect the sampling probe of the gas analyzers to the exhaust stream of the experimental setup.
-
Ensure the sample conditioning system is functioning correctly to prevent damage to the analyzers.
-
-
Calibration:
-
Calibrate the analyzers using certified zero gas (e.g., nitrogen) and span gases with known concentrations of CO and CO2.
-
-
Monitoring:
-
During the experiment, continuously record the concentrations of CO and CO2.
-
The data acquisition system can be used to log the data for later analysis.
-
Visualizations
References
- 1. Analytical Method [keikaventures.com]
- 2. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdc.gov [cdc.gov]
- 5. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Page:NIOSH Manual of Analytical Methods - 6014-1.pdf/2 - Wikisource, the free online library [en.wikisource.org]
Minimizing moisture content in 1-Ethylpiperazine reactions
Technical Support Center: 1-Ethylpiperazine Reactions
Welcome to the technical support center for handling this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing moisture content in reactions involving this hygroscopic amine. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is moisture control so critical when working with this compound?
This compound is a hygroscopic amine, meaning it readily absorbs moisture from the atmosphere. This moisture can act as an unwanted nucleophile or base in sensitive reactions, leading to several problems:
-
Reduced Yield: Water can react with and consume moisture-sensitive reagents, such as acyl chlorides or alkyl halides, reducing the amount available to react with the this compound.
-
Byproduct Formation: Hydrolysis of starting materials or intermediates can lead to the formation of undesired side products, complicating purification and lowering the overall efficiency of the synthesis.[1][2]
-
Inconsistent Results: Variable amounts of moisture between experiments can lead to poor reproducibility of reaction outcomes.
Q2: What are the primary sources of moisture contamination in a typical reaction setup?
Moisture can be introduced from several sources:
-
Reagents: The this compound itself, other reagents, or catalysts may have absorbed atmospheric moisture. Even reagents labeled "anhydrous" can contain trace amounts of water.[3]
-
Solvents: Many common organic solvents absorb water from the air. "Anhydrous" grade solvents from commercial suppliers often require further drying for highly sensitive applications.[3][4]
-
Glassware: A thin film of moisture is adsorbed onto the surface of all laboratory glassware.[5][6]
-
Atmosphere: Direct exposure of the reaction to the laboratory atmosphere, especially on humid days, is a major source of water contamination.
Q3: How does moisture specifically affect acylation and alkylation reactions of this compound?
-
Acylation Reactions: In acylation (e.g., using an acid chloride or anhydride (B1165640) to form an amide), water can compete with the amine as a nucleophile. This leads to the hydrolysis of the acylating agent back to its carboxylic acid, which neutralizes the basic amine, stopping the reaction and reducing the yield of the desired amide.[1][2]
-
Alkylation Reactions: In alkylation reactions, water can affect the basicity of the amine and the solubility of the reagents involved.[2] For piperazine (B1678402) derivatives, precise control is often needed to achieve mono-alkylation and avoid the formation of di-substituted byproducts.[7][8][9] Moisture can disrupt the delicate balance of the reaction conditions, leading to a mixture of products.
Q4: Which drying agents are recommended for this compound and compatible solvents?
The choice of drying agent is crucial, as it must remove water effectively without reacting with the amine.
-
Recommended for Amines: Solid potassium hydroxide (B78521) (KOH), barium oxide (BaO), and calcium oxide (CaO) are effective and commonly used for drying amines.[4][10][11] Molecular sieves (typically 3Å or 4Å) are also an excellent, inert option.
-
To Avoid with Amines: Do not use acidic drying agents like phosphorus pentoxide (P₄O₁₀) or calcium chloride (CaCl₂), as they will react with the basic amine.[10][12]
Q5: How can I accurately measure the water content in my this compound or solvent?
The most reliable and accurate method for quantifying water content is Karl Fischer Titration .[13][14][15]
-
Coulometric Karl Fischer Titration: This method is ideal for detecting very low levels of moisture (parts-per-million, ppm) and is suitable for most organic liquids.[16][17]
-
Volumetric Karl Fischer Titration: This technique is better for samples with higher water content (generally above 1%).[16][17]
Troubleshooting Guide
| Observed Problem | Potential Cause (Moisture-Related) | Recommended Solution |
| Low or No Yield | Hydrolysis of a moisture-sensitive reagent (e.g., acyl chloride, organometallic catalyst). | Ensure all reagents and solvents are rigorously dried. Use oven-dried glassware and perform the reaction under an inert atmosphere (N₂ or Ar).[5] |
| This compound was neutralized by an acidic byproduct from hydrolysis. | Use a non-acidic drying agent compatible with amines (e.g., KOH, molecular sieves).[10][11] | |
| Formation of Impurities / Side Products | Water acting as a nucleophile, leading to hydrolysis byproducts. | Add activated molecular sieves (3Å or 4Å) directly to the reaction mixture to act as a water scavenger.[18] |
| Change in reaction conditions (pH, solubility) due to moisture. | Pre-dry all components of the reaction. Consider using a solvent still or a solvent purification system for ultra-dry conditions. | |
| Reaction Fails to Initiate | A water-sensitive catalyst or initiator was quenched by trace moisture. | Dry the catalyst under high vacuum before use. Transfer reagents using syringe or cannula techniques to avoid atmospheric exposure.[5][6] |
| Inconsistent Results Batch-to-Batch | Varying levels of atmospheric humidity or inconsistent drying of reagents/glassware. | Standardize your drying procedures. Quantify water content with Karl Fischer titration to ensure consistency.[13][14] Always use an inert atmosphere. |
| Product is Difficult to Extract / Isolate | Formation of water-soluble salts or byproducts. | During workup, ensure the aqueous layer is sufficiently basified (pH 9.5-12) to deprotonate any amine salts, making them more soluble in the organic layer.[8] Use thorough aqueous washes to remove highly polar impurities.[7] |
Data Presentation
Table 1: Efficiency of Common Drying Agents for Organic Solvents
| Drying Agent | Final Water Content (ppm) | Capacity | Speed | Suitability for Amines |
| Molecular Sieves (4Å) | < 10 | High | Moderate | Excellent |
| Calcium Hydride (CaH₂) | < 10 | High | Fast | Good (Caution: releases H₂) |
| Potassium Hydroxide (KOH) | 10 - 50 | High | Fast | Excellent [10][11] |
| Magnesium Sulfate (MgSO₄) | ~100 | High | Fast | Good (Generally inert)[10] |
| Sodium Sulfate (Na₂SO₄) | ~250 | High | Slow | Good (Less efficient) |
| Calcium Chloride (CaCl₂) | ~300 | High | Moderate | Unsuitable (Reacts with amines)[10] |
Data are typical values and can vary based on the solvent, initial water content, and drying time.
Table 2: Typical Water Content in Commercial "Anhydrous" Solvents
| Solvent | Typical Water Content (ppm) |
| Acetonitrile | 10 - 50 |
| Dichloromethane (DCM) | 20 - 50 |
| Tetrahydrofuran (THF) | 20 - 50 |
| Toluene | 20 - 50 |
| N,N-Dimethylformamide (DMF) | 50 - 200 |
This data highlights that even high-grade anhydrous solvents contain residual moisture and may require further drying for highly sensitive reactions.
Mandatory Visualizations & Diagrams
Caption: Decision tree for selecting a compatible drying agent.
Caption: Workflow for setting up a moisture-sensitive reaction.
Experimental Protocols
Protocol 1: Drying this compound with Potassium Hydroxide (KOH)
-
Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. KOH is corrosive.
-
Preparation: Place a suitable amount of this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Drying: Add crushed potassium hydroxide (KOH) pellets to the flask (approximately 5-10% w/v).
-
Stirring: Seal the flask and stir the mixture at room temperature for 4-24 hours. The required time depends on the initial water content.
-
Distillation: For the highest purity, set up a distillation apparatus that has been oven-dried and cooled under an inert atmosphere. Distill the this compound directly from the KOH under atmospheric or reduced pressure (Boiling Point: ~157 °C).[19]
-
Storage: Collect the distilled, dry this compound in a receiver flask under an inert atmosphere. Store the purified liquid in a sealed bottle (e.g., a Sure/Seal™ bottle) over activated 3Å molecular sieves to maintain dryness.[5]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all necessary glassware (reaction flask, condenser, addition funnel, etc.) in an oven at a minimum of 125°C for at least 4 hours (overnight is preferred).[5][6]
-
Assembly: Immediately assemble the hot glassware and connect it to a source of dry inert gas (nitrogen or argon) via a manifold or Schlenk line. Use a light coating of grease on ground-glass joints. Allow the apparatus to cool completely to room temperature while being flushed with the inert gas.[5][6]
-
Maintaining Atmosphere: Ensure the system is under a slight positive pressure of inert gas. This is typically achieved by venting the system through an oil or mercury bubbler, which prevents air from entering and provides a visual indicator of gas flow.[5][6]
-
Reagent Addition (Solids): If adding a solid reagent that is not moisture-sensitive, it can be added to the flask before flushing with inert gas. For sensitive solids, use a glovebox or a side-arm flask under positive gas pressure.[20]
-
Reagent Addition (Liquids): Transfer dry solvents and liquid reagents into the reaction flask using a dry syringe or a double-tipped needle (cannula).[5] The source container should be kept under inert gas pressure during the transfer.
-
Reaction: Once all reagents are added, maintain a gentle flow of inert gas throughout the entire duration of the reaction.
Protocol 3: Measuring Water Content via Coulometric Karl Fischer Titration
-
Instrument Preparation: Ensure the Karl Fischer titrator is properly set up with fresh, anhydrous reagents (anolyte and catholyte) and that the titration cell is free of atmospheric moisture. Run a pre-titration to neutralize any residual water in the cell.
-
Sample Preparation: In a dry, gas-tight syringe, draw up a precise volume or weight of the this compound or solvent to be analyzed. The sample size should be chosen based on the expected water content to ensure an accurate reading.
-
Injection: Quickly inject the sample into the titration cell through the septum, taking care to minimize exposure to the atmosphere.
-
Titration: The instrument will automatically begin the titration. Iodine is generated electrochemically, which reacts stoichiometrically with the water in the sample.[13][17]
-
Data Recording: The instrument calculates the total amount of water based on the total charge required to generate the iodine, typically reporting the result in ppm (μg/g) or percentage.
-
Cleanup: Properly dispose of the spent Karl Fischer reagents according to your institution's safety guidelines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 13. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
- 14. mt.com [mt.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. cscscientific.com [cscscientific.com]
- 17. worldoftest.com [worldoftest.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | 5308-25-8 [chemicalbook.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Refinement of workup procedures for 1-Ethylpiperazine products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound and how do they arise?
A1: The most common impurities in this compound are typically piperazine (B1678402) and N,N'-diethylpiperazine.[1][2][3] These impurities often originate from the synthesis process. For instance, when this compound is synthesized by the ethylation of piperazine, incomplete reaction can leave residual piperazine starting material.[2][4] Conversely, over-ethylation can lead to the formation of the side-product N,N'-diethylpiperazine.[2][4] The presence of these impurities is critical to control, especially in pharmaceutical applications, as they can lead to the formation of undesired derivatives of the final drug substance.[1]
Q2: My this compound product is discolored (yellow to orange). What could be the cause and how can I prevent it?
A2: Discoloration of this compound, which should ideally be a colorless to pale yellow liquid, can be due to oxidation or the presence of impurities.[4][5] The compound can be sensitive to air and may degrade over time, especially at elevated temperatures.[4] To prevent discoloration, it is recommended to store this compound in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place, ideally at temperatures below 15°C.[5]
Q3: What are the recommended analytical methods for determining the purity of this compound?
A3: The most common and effective analytical methods for purity assessment of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][6][7] GC is particularly useful for separating and quantifying volatile impurities like piperazine and N,N'-diethylpiperazine.[1][7] HPLC, especially Reverse Phase (RP-HPLC), is also a suitable method for analysis.[6] Non-aqueous titration can also be used to determine the overall purity.
Troubleshooting Guides
Problem 1: Low Purity of this compound after Synthesis
-
Symptom: GC or HPLC analysis shows significant peaks corresponding to piperazine and/or N,N'-diethylpiperazine.
-
Possible Cause 1: Incomplete Reaction. If a significant amount of piperazine is present, the ethylation reaction may not have gone to completion.
-
Solution: Consider increasing the reaction time, temperature, or the molar ratio of the ethylating agent.
-
-
Possible Cause 2: Over-alkylation. The presence of N,N'-diethylpiperazine indicates that the reaction conditions were too harsh, leading to the addition of a second ethyl group.[4]
-
Solution: Reduce the reaction temperature, shorten the reaction time, or use a more controlled addition of the ethylating agent.
-
-
Possible Cause 3: Inefficient Work-up. The purification process may not be effectively removing the impurities.
Problem 2: Poor Separation of Impurities during GC Analysis
-
Symptom: Peaks for piperazine, this compound, and N,N'-diethylpiperazine are not well-resolved in the gas chromatogram.
-
Possible Cause 1: Inappropriate GC Column. The stationary phase of the column may not be suitable for separating these closely related amines.
-
Solution: A mid-polarity column, such as a DB-17, has been shown to be effective for this separation.[7]
-
-
Possible Cause 2: Suboptimal Temperature Program. The oven temperature program may not be providing adequate separation.
-
Solution: Optimize the temperature ramp. A program that starts at a lower temperature and holds for a period before ramping up can improve the separation of volatile components.[7]
-
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate. The flow rate of the carrier gas (e.g., Helium) affects the resolution.
-
Solution: Adjust the flow rate to the optimal range for the column being used. A typical flow rate is around 2 mL/min.[7]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 156-157 °C[2][4] |
| Density | ~0.899 g/mL at 25 °C[4][9] |
| Solubility | Soluble in water and common organic solvents[4][10] |
| Flash Point | 43 °C (109.4 °F) - closed cup[11] |
Table 2: Common Impurities in this compound Synthesis
| Impurity | Typical Origin | Boiling Point (°C) |
| Piperazine | Unreacted starting material | ~146 °C[2] |
| N,N'-Diethylpiperazine | Over-alkylation side product | ~170-172 °C |
Table 3: Example GC Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-17 (30 m, 0.53 mm ID, 1 µm film thickness)[7] |
| Carrier Gas | Helium[7] |
| Flow Rate | 2 mL/min[7] |
| Injector Temperature | 250 °C[7] |
| Detector (FID) Temperature | 260 °C[7] |
| Oven Program | 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min[7] |
| Injection Volume | 1.0 µL[7] |
| Diluent | Methanol[7] |
Experimental Protocols
Protocol 1: GC Analysis of this compound Purity
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Instrument Setup:
-
Install a DB-17 column (or equivalent) in the gas chromatograph.
-
Set the instrument parameters as outlined in Table 3.
-
Allow the instrument to stabilize.
-
-
Injection: Inject 1.0 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram for the duration of the run.
-
Analysis: Identify the peaks corresponding to piperazine, this compound, and N,N'-diethylpiperazine based on their retention times (determined using standards). Calculate the percentage purity by area normalization.
Protocol 2: Fractional Distillation for Purification of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Ensure all joints are properly sealed.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Begin heating the flask gently.
-
Collect the initial fraction, which may contain lower-boiling impurities.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (approximately 156-157 °C).
-
Stop the distillation before the pot runs dry to avoid the concentration of higher-boiling impurities like N,N'-diethylpiperazine.
-
-
Analysis: Analyze the collected fraction by GC or HPLC to confirm its purity.
Visualizations
References
- 1. hakon-art.com [hakon-art.com]
- 2. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 6. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS No.5308-25-8,this compound Suppliers [lookchem.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. 1-エチルピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 1-Ethylpiperazine and 1-Methylpiperazine in Drug Synthesis
For researchers and professionals in drug development, the selection of reagents is a critical step that influences the efficiency, purity, and overall success of a synthetic route. Among the vast array of building blocks, substituted piperazines play a pivotal role in the structure of numerous pharmaceuticals. This guide provides an objective comparison of two commonly used piperazine (B1678402) derivatives, 1-Ethylpiperazine and 1-Methylpiperazine (B117243), supported by their physicochemical properties and roles in established drug synthesis protocols.
Physicochemical Properties: A Foundation for Reactivity
The seemingly minor difference of an ethyl versus a methyl group attached to the piperazine nitrogen can lead to notable variations in physical properties, which in turn affect their handling, reaction conditions, and scalability.
| Property | This compound | 1-Methylpiperazine |
| Molecular Formula | C6H14N2[1][2] | C5H12N2[3][4] |
| Molecular Weight | 114.19 g/mol [1] | 100.16 g/mol [3][5] |
| Boiling Point | 157 °C[6][7][8] | 138 °C[3] |
| Density | 0.899 g/mL at 25 °C[6][7][8] | 0.903 g/mL at 25 °C[3] |
| Flash Point | 43 °C (109.4 °F) | 31.5 °C (88.7 °F) |
| Solubility | Soluble in water and common organic solvents[2][6][8] | Soluble in water, ether, and ethanol[3][9] |
| Refractive Index | n20/D 1.469 | n20/D 1.466[3] |
The higher boiling point and flash point of this compound suggest it is slightly less volatile than 1-Methylpiperazine, which can be a consideration for safety and handling in large-scale synthesis. The choice between the two may also be influenced by the desired solubility profile of intermediates in the chosen solvent system.
Role in the Synthesis of Marketed Drugs
Both this compound and 1-Methylpiperazine are key intermediates in the synthesis of a wide range of pharmaceuticals. Their applications span various therapeutic areas, highlighting their versatility as scaffolds.
1-Methylpiperazine is a crucial component in the synthesis of several blockbuster drugs:
-
Imatinib (B729): An essential anti-cancer agent, particularly for chronic myeloid leukemia.[10][11]
-
Trifluoperazine: An antipsychotic medication.[3]
-
Cyclizine and Meclizine: Antihistamines used to treat nausea and vomiting.[13][14]
This compound is also a significant building block, notably in the synthesis of:
-
Enrofloxacin: A veterinary antibiotic.[12]
-
Ciprofloxacin Ethyl Ester: A derivative of the widely used antibiotic ciprofloxacin.[7][8]
The selection of either this compound or 1-Methylpiperazine is fundamentally dictated by the final drug's structure-activity relationship (SAR), where the N-substituent can influence target binding, metabolic stability, and pharmacokinetic properties.
Experimental Protocols: A Glimpse into Synthetic Utility
The following are generalized experimental workflows illustrating the incorporation of these piperazine derivatives in drug synthesis.
General Workflow for Incorporating Substituted Piperazines
Caption: Generalized workflow for drug synthesis using N-substituted piperazines.
Experimental Example: Synthesis of an Imatinib Intermediate using 1-Methylpiperazine
A common step in the synthesis of Imatinib involves the reaction of 4-(chloromethyl)benzoyl chloride with 1-methylpiperazine.
Protocol:
-
Reaction Setup: A solution of 1-methylpiperazine in a suitable aprotic solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath.
-
Addition of Reagent: A solution of 4-(chloromethyl)benzoyl chloride in the same solvent is added dropwise to the cooled 1-methylpiperazine solution while maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product, 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride, is then typically used in the next step of the Imatinib synthesis without further purification or can be purified by crystallization or chromatography if necessary.[11][15]
Decision Framework for Reagent Selection
The choice between this compound and 1-Methylpiperazine is a multi-faceted decision. The following diagram outlines key considerations for researchers.
Caption: Decision-making flowchart for selecting between this compound and 1-Methylpiperazine.
Conclusion
Both this compound and 1-Methylpiperazine are indispensable reagents in modern drug synthesis. While their reactivity as secondary amines is similar, the choice between them is primarily driven by the specific requirements of the target drug molecule, including its biological activity and pharmacokinetic profile. Physicochemical properties also play a secondary but important role in process development and scale-up. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. This compound | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. guidechem.com [guidechem.com]
- 5. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 5308-25-8 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 10. Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine - Lookchem [lookchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Page loading... [wap.guidechem.com]
- 13. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 14. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 15. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 1-Ethylpiperazine and Piperazine for Researchers
For researchers, scientists, and professionals in drug development, the selection of building blocks is critical. This guide provides an objective comparison of the chemical reactivity of 1-Ethylpiperazine and its parent compound, piperazine (B1678402), supported by physicochemical data and established experimental protocols.
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. While piperazine itself offers two reactive secondary amine sites, its N-alkylated derivatives, such as this compound, present a more nuanced reactivity profile with one secondary and one tertiary amine. Understanding the differences in their basicity and nucleophilicity is paramount for designing efficient synthetic routes and predicting molecular interactions in biological systems.
Chemical and Physical Properties: A Tabular Comparison
The fundamental differences in the structure of piperazine and this compound give rise to distinct physical and chemical properties. Piperazine is a symmetrical molecule with two secondary amines, making it a solid at room temperature. In contrast, the addition of an ethyl group in this compound disrupts this symmetry and introduces a tertiary amine, resulting in a liquid with a significantly lower melting point.
| Property | Piperazine | This compound |
| Molecular Formula | C₄H₁₀N₂ | C₆H₁₄N₂ |
| Molecular Weight | 86.14 g/mol | 114.19 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid |
| Melting Point | 106–110 °C | Approximately -60 °C |
| Boiling Point | 146 °C | 157 °C |
| Solubility in Water | Highly soluble | Soluble |
| pKa₁ | 9.73 | ~9.27 (predicted) |
| pKa₂ | 5.35 | Not applicable (for the tertiary amine) |
Comparative Reactivity: Basicity vs. Nucleophilicity
The reactivity of these two compounds is primarily governed by the availability of the lone pair of electrons on their nitrogen atoms. This is reflected in their basicity (the ability to accept a proton) and their nucleophilicity (the ability to attack an electrophilic center).
Basicity
Basicity is quantitatively measured by the pKa of the conjugate acid. For piperazine, two pKa values are reported, corresponding to the protonation of each nitrogen. The first pKa is 9.73, and the second is 5.35. In this compound, the secondary amine is the more basic site, with a predicted pKa of approximately 9.27.
The ethyl group in this compound has an electron-donating inductive effect, which should, in principle, increase the electron density on the adjacent nitrogen and thus increase its basicity. However, the presence of the alkyl group can also affect the solvation of the protonated amine, which plays a crucial role in its stability. For this compound, the slightly lower pKa compared to piperazine's first pKa suggests that the overall effect of ethylation leads to a modest decrease in the basicity of the secondary amine.
Nucleophilicity
While basicity and nucleophilicity are often correlated, they are not interchangeable. Nucleophilicity is also heavily influenced by steric hindrance.
-
Piperazine : The two secondary amines in piperazine are relatively unhindered, making them good nucleophiles. This allows piperazine to readily participate in reactions such as N-acylation and N-alkylation. Due to its symmetry, mono-functionalization of piperazine can be achieved with careful control of stoichiometry, but di-substitution is also a common outcome.
-
This compound : This molecule presents two distinct nucleophilic sites: a secondary amine and a tertiary amine.
-
The secondary amine is generally considered to be the more reactive nucleophile in reactions like acylation and alkylation. This is because it is less sterically hindered than the tertiary amine.
-
The tertiary amine , while basic, is a poorer nucleophile for reactions that involve the formation of a new covalent bond, largely due to the steric bulk of the ethyl group and the two ring carbons attached to it. Secondary amines are generally more reactive nucleophiles than tertiary amines due to less steric hindrance.[1][2]
-
In a competitive reaction, an electrophile will preferentially react with the secondary amine of this compound over the tertiary amine. When comparing the two molecules, the secondary amines of piperazine are expected to be slightly more nucleophilic than the secondary amine of this compound, a trend that aligns with their respective pKa values.
Relevance in Signaling Pathways
The piperazine scaffold is a well-established "privileged structure" in pharmacology, frequently found in ligands for G-protein coupled receptors (GPCRs). Arylpiperazine derivatives, in particular, are common in drugs targeting aminergic GPCRs such as dopamine (B1211576) and serotonin (B10506) receptors. These receptors are crucial in the central nervous system and are implicated in conditions like schizophrenia, depression, and Parkinson's disease.
The specific nature of the substitution on the piperazine ring, including N-alkylation, plays a critical role in determining the ligand's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at these receptors. The ability of the piperazine nitrogens to engage in hydrogen bonding and ionic interactions within the receptor binding pocket is fundamental to their pharmacological effect.
Experimental Protocols
To quantitatively assess the reactivity of amines like piperazine and this compound, standardized experimental protocols are employed. Below are methodologies for determining nucleophilicity and for monitoring reaction kinetics.
Determining Nucleophilicity via Kinetic Measurements (Mayr's Method)
This method involves measuring the second-order rate constants of the amine's reaction with a series of reference electrophiles (e.g., benzhydrylium ions) of known electrophilicity.
Methodology: Spectrophotometric Kinetic Assay
-
Preparation of Solutions :
-
Stock solutions of reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) are prepared in a dry, inert solvent such as acetonitrile (B52724).
-
Solutions of the amine (piperazine or this compound) are prepared in the desired reaction solvent (e.g., acetonitrile or a buffered aqueous solution).
-
-
Kinetic Measurements :
-
The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions in a thermostated cuvette inside a stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer.
-
The disappearance of the intensely colored benzhydrylium cation is monitored over time by measuring the decrease in absorbance at its λmax.
-
-
Data Analysis :
-
Under pseudo-first-order conditions (with the amine in large excess), the observed rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the amine concentration.
-
The nucleophilicity parameters N and s for the amine are then derived using the linear free-energy relationship: log k (20 °C) = s(E + N) , by plotting the measured log k₂ values against the known E parameters of the reference electrophiles.
-
Monitoring Reaction Kinetics with NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time, providing quantitative data on the concentration of reactants and products.
Methodology: In-situ NMR Reaction Monitoring
-
Sample Preparation :
-
The reaction is set up directly in an NMR tube by adding the reactants and a deuterated solvent for locking. An internal standard with a known concentration can be included for accurate quantification.
-
-
Instrument Setup :
-
The NMR spectrometer is tuned and shimmed for the sample.
-
An arrayed experiment is set up to acquire a series of 1D spectra (e.g., ¹H NMR) at regular time intervals.
-
-
Data Acquisition :
-
The reaction is initiated (e.g., by adding the final reagent or by a temperature change), and the automated acquisition of spectra begins.
-
-
Data Processing and Analysis :
-
The series of spectra are processed uniformly.
-
The integrals of characteristic peaks for the reactants and products are measured in each spectrum.
-
The concentration of each species over time is calculated relative to the internal standard.
-
This concentration-time data is then used to determine the reaction order and the rate constant.
-
Conclusion
References
Validating the Structure of 1-Ethylpiperazine: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive validation of the structure of 1-Ethylpiperazine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison with related piperazine (B1678402) derivatives, supported by experimental data and protocols.
Structural Elucidation through NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, integrations, and coupling patterns in 1H NMR, and the chemical shifts in 13C NMR, it is possible to deduce the connectivity of atoms and thus confirm the compound's structure.
In the case of this compound, we expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the piperazine ring protons. The 13C NMR spectrum should show distinct signals for the different carbon environments within the molecule.
Comparative Analysis of NMR Data
To provide a robust validation, the NMR data for this compound is compared with that of two structural analogs: 1-Methylpiperazine and 1,4-Dimethylpiperazine. This comparison helps in assigning the signals accurately and understanding the influence of the N-substituent on the chemical shifts of the piperazine ring protons and carbons.
Table 1: 1H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH2- (Ethyl) | 2.40 | Quartet | 2H |
| -CH3 (Ethyl) | 1.081 | Triplet | 3H | |
| -CH2- (Piperazine, adjacent to N-Et) | 2.395 | Multiplet | 4H | |
| -CH2- (Piperazine, adjacent to NH) | 2.903 | Multiplet | 4H | |
| -NH- (Piperazine) | 1.54 | Singlet | 1H | |
| 1-Methylpiperazine | -CH3 (Methyl) | 2.264 | Singlet | 3H |
| -CH2- (Piperazine, adjacent to N-Me) | 2.369 | Multiplet | 4H | |
| -CH2- (Piperazine, adjacent to NH) | 2.884 | Multiplet | 4H | |
| -NH- (Piperazine) | 1.72 | Singlet | 1H | |
| 1,4-Dimethylpiperazine | -CH3 (Methyl) | 2.23 | Singlet | 6H |
| -CH2- (Piperazine) | 2.38 | Singlet | 8H |
Note: Data for this compound and 1-Methylpiperazine was obtained in CDCl3. Data for 1,4-Dimethylpiperazine is presented for comparison.[1][2][3]
Table 2: 13C NMR Data Comparison
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | -CH2- (Ethyl) | 52.4 |
| -CH3 (Ethyl) | 12.1 | |
| -CH2- (Piperazine, adjacent to N-Et) | 54.2 | |
| -CH2- (Piperazine, adjacent to NH) | 46.1 | |
| 1-Methylpiperazine | -CH3 (Methyl) | 46.2 |
| -CH2- (Piperazine, adjacent to N-Me) | 55.1 | |
| -CH2- (Piperazine, adjacent to NH) | 46.9 | |
| 1,4-Dimethylpiperazine | -CH3 (Methyl) | 46.3 |
| -CH2- (Piperazine) | 55.4 |
Note: Solvent for this compound and 1-Methylpiperazine data is CDCl3.[4]
Experimental Protocols
The following are detailed methodologies for the acquisition of 1H and 13C NMR spectra.
1H NMR Spectroscopy
-
Sample Preparation: A solution of the analyte (this compound) was prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
Processing: The acquired Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
13C NMR Spectroscopy
-
Sample Preparation: A solution of the analyte (this compound) was prepared by dissolving approximately 20-50 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). TMS was used as the internal standard.
-
Instrumentation: Spectra were recorded on a 100 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
Decoupling: Proton-decoupled
-
-
Processing: The FID was processed with a line broadening of 1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction.
Workflow for Structural Validation
The logical process for validating the structure of this compound using the obtained NMR data is illustrated in the following diagram.
Caption: Workflow for validating the structure of this compound using NMR data.
Conclusion
The 1H NMR spectrum of this compound clearly shows the characteristic signals for an ethyl group: a quartet around 2.40 ppm and a triplet around 1.081 ppm.[1] The integration of these signals corresponds to two and three protons, respectively. The multiplets for the piperazine ring protons are also consistent with the proposed structure. The 13C NMR spectrum displays four distinct signals, corresponding to the two carbons of the ethyl group and the two different types of methylene (B1212753) carbons in the piperazine ring, providing further evidence for the assigned structure.[4]
The comparison with 1-Methylpiperazine and 1,4-Dimethylpiperazine highlights the effect of the N-alkyl substituent on the chemical shifts of the neighboring protons and carbons. This comparative analysis strengthens the assignment of the signals and provides a high degree of confidence in the structural validation of this compound. The presented data and protocols offer a clear and objective guide for researchers in the field.
References
A Comparative Analysis of Chiral Piperazine Derivatives in Antipsychotic Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The piperazine (B1678402) scaffold is a cornerstone in the development of numerous therapeutics, particularly within the realm of antipsychotic medications. The introduction of chirality to these molecules can have profound effects on their pharmacological profiles, influencing their efficacy, selectivity, and adverse effect profiles. This guide provides a comparative analysis of key chiral piperazine derivatives used in the treatment of psychotic disorders, supported by quantitative data, detailed experimental protocols, and a visualization of a critical signaling pathway.
Data Presentation: Comparative Receptor Binding Affinities
The therapeutic effects and side-effect profiles of atypical antipsychotics are largely determined by their binding affinities to a range of neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of several chiral piperazine derivatives for key dopamine (B1211576) and serotonin (B10506) receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Iloperidone | Lurasidone | Bifeprunox |
| Dopamine D2 | 6.3[1] | Potent Antagonist[2] | 8.5[3] |
| Dopamine D3 | 7.1[4][5] | High Affinity | - |
| Dopamine D4 | 25[4][5] | Moderate Affinity | - |
| Serotonin 5-HT1A | 168[1] | Potent Partial Agonist[2] | 5.2[3] |
| Serotonin 5-HT2A | 5.6[4][5] | Potent Antagonist[2] | - |
| Serotonin 5-HT2C | 42.8[4][5] | Weak Affinity[2] | - |
| Serotonin 5-HT7 | 21.6[5] | Potent Antagonist[2] | - |
Note: Direct comparative Ki values for the individual enantiomers of these compounds are not consistently available in publicly accessible literature. The data presented is for the racemic or chirally undifferentiated compound.
Mandatory Visualization: Dopamine D2 Receptor Signaling Pathway
Many chiral piperazine antipsychotics exert their therapeutic effects by modulating the dopamine D2 receptor signaling pathway. The following diagram illustrates a simplified overview of this G-protein coupled receptor (GPCR) cascade.
Experimental Protocols
Dopamine D2 Receptor Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a radioligand competition assay.
1. Materials:
-
Receptor Source: Crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[6]
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[7][8]
-
Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).[9]
-
Test Compounds: Chiral piperazine derivatives at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9]
-
Scintillation Counter and scintillation fluid.
2. Membrane Preparation:
-
Harvest cells expressing the D2 receptor and place them in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at high speed in a refrigerated centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in an appropriate volume of assay buffer and determine the protein concentration.
3. Competition Binding Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Membrane preparation (containing a consistent amount of protein)
-
Either:
-
Test compound at a range of concentrations.
-
Assay buffer for total binding.
-
(+)-Butaclamol (10 µM) for non-specific binding.
-
-
[³H]-Spiperone at a final concentration near its Kd value (typically 0.2-0.5 nM).[10]
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each test compound concentration by subtracting the non-specific binding (counts in the presence of butaclamol) from the total binding (counts in the absence of test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
A Researcher's Guide to Alternatives for 1-Ethylpiperazine in Organic Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the choice of a tertiary amine base is a critical parameter that can dictate the success, efficiency, and scalability of a reaction. 1-Ethylpiperazine is a commonly employed reagent, valued for its role as a basic catalyst and acid scavenger. However, considerations such as reaction specificity, steric hindrance, nucleophilicity, and cost necessitate a broader understanding of viable alternatives.
This guide provides a comprehensive comparison of common alternatives to this compound, focusing on N-Methylpiperazine, Triethylamine (TEA), and N,N-Diisopropylethylamine (DIPEA). The comparison is supported by physical property data and a representative experimental protocol to assist researchers in making informed decisions for their synthetic endeavors.
Structural and Property Comparison of Amine Bases
The utility of a tertiary amine base is governed by a balance of its basicity (pKa of the conjugate acid) and its steric bulk, which modulates its nucleophilicity. Electron-donating alkyl groups generally increase basicity.[1] However, excessive steric hindrance around the nitrogen's lone pair can render the amine non-nucleophilic, a desirable trait in many reactions where the base should only act as a proton scavenger.[2]
Below is a summary of the key physical and chemical properties of this compound and its common alternatives.
| Reagent | Structure | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | Density (g/mL) | Key Features |
| This compound | C₆H₁₄N₂ | 114.19 | 157 | 9.80 | 0.899 | Bidentate base, good solubility in polar solvents. | |
| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 138 | 9.65 | 0.903 | Structurally similar to this compound, slightly less sterically hindered. | |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 89-90 | ~10.75 | 0.726 | Common, cost-effective, moderately hindered, can act as a nucleophile. | |
| DIPEA (Hünig's Base) | C₈H₁₉N | 129.24 | 126-127 | ~10.7 | 0.742 | Highly sterically hindered, non-nucleophilic proton scavenger. |
Performance in Synthetic Applications
The choice of base can significantly impact the outcome of a reaction. While direct comparative studies screening all four bases under identical conditions are sparse, their individual characteristics make them suitable for different applications.
-
N-Methylpiperazine : Due to its structural similarity to this compound, it can often be used interchangeably. It serves as a crucial building block in the synthesis of various pharmaceuticals.
-
Triethylamine (TEA) : A workhorse in organic synthesis, TEA is an effective acid scavenger in a vast number of reactions, including acylations and protections.[3] However, its relatively lower steric bulk means it can sometimes act as a nucleophile, leading to unwanted side products.[4]
-
N,N-Diisopropylethylamine (DIPEA) : Known as Hünig's base, DIPEA is prized for being a strong, yet non-nucleophilic base. The significant steric hindrance provided by the two isopropyl groups prevents the nitrogen from participating in nucleophilic attack, making it the base of choice for reactions sensitive to such side reactions, like peptide couplings and alkylations of secondary amines.[2][4]
Quantitative Data from a Representative Reaction: SNAr
Nucleophilic Aromatic Substitution (SNAr) reactions are sensitive to the base used. The following data, compiled from a study on the N-arylation of amines with fluorobenzonitriles in an aqueous medium, highlights how different organic bases can influence reaction yield. While this compound was not screened in this specific study, the results for DIPEA and TEA provide a valuable benchmark.
| Base Used (Organic Component) | Reaction Time (h) | Yield (%) |
| DIPEA | 3 | 90 |
| TEA | 3 | 75 |
| DBU | 3 | 72 |
| DBN | 3 | 70 |
Data sourced from a study on SNAr reactions in aqueous media. The reaction involved 2-fluorobenzonitrile, piperidine, and a 1:1 mixture of the specified organic base with Na₂CO₃.[4]
This data indicates that under these specific SNAr conditions, the more hindered DIPEA facilitated a higher yield compared to TEA and other common organic bases.[4]
Experimental Protocols
Representative Protocol: Amide Coupling using HATU
Amide bond formation is a fundamental transformation where tertiary amine bases are essential. They activate the coupling reagent and neutralize the acidic byproduct. The following is a general, representative protocol for an amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which can be adapted to compare the efficacy of this compound and its alternatives.[5][6][7]
Objective: To synthesize an amide from a carboxylic acid and a primary or secondary amine using a tertiary amine base.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Tertiary Amine Base (e.g., this compound, N-Methylpiperazine, TEA, or DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM, or ACN)
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in the anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the tertiary amine base (2.5 eq) dropwise to the reaction mixture.
-
Allow the mixture to stir at 0 °C for 10-15 minutes to facilitate the pre-activation of the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a minimal amount of the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization, as appropriate.
Visualizing Relationships and Workflows
Structural Relationships of Amine Bases
The following diagram illustrates the structural similarities and differences between this compound and its alternatives, highlighting the increasing steric bulk around the basic nitrogen atom.
Caption: Structural relationship between piperazine-based and acyclic tertiary amine bases.
Workflow for Selecting an Appropriate Amine Base
The selection of a base is a multi-factorial decision. This diagram outlines a logical workflow for choosing between this compound and its common alternatives based on key reaction requirements.
References
- 1. chemistryguru.com.sg [chemistryguru.com.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Confirming the Purity of 1-Ethylpiperazine: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of pharmaceuticals, the purity of starting materials and intermediates is paramount. 1-Ethylpiperazine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the reaction yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for confirming the purity of this compound, supported by experimental protocols and data.
The Role of Elemental Analysis in Purity Assessment
Elemental analysis is a robust and cost-effective technique used to determine the elemental composition of a sample.[1][2] For a pure compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should closely align with the theoretically calculated values based on its molecular formula. Any significant deviation can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
Theoretical Elemental Composition of this compound
This compound has the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol .[3][][5] The theoretical elemental composition is calculated as follows:
-
Carbon (C): (6 * 12.01) / 114.19 * 100% = 63.11%
-
Hydrogen (H): (14 * 1.01) / 114.19 * 100% = 12.36%
-
Nitrogen (N): (2 * 14.01) / 114.19 * 100% = 24.53%
Comparison of Purity Determination Methods
While elemental analysis is a powerful tool, a comprehensive assessment of purity often involves orthogonal methods. The table below compares elemental analysis with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two other widely used techniques for purity determination in the pharmaceutical industry.[6][7][8]
| Parameter | Elemental Analysis (CHN) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, N₂). | Separation of volatile components based on their boiling points and interaction with a stationary phase. | Separation of components based on their partitioning between a mobile and a stationary phase. |
| Information Provided | Elemental composition (%C, %H, %N). Confirms the empirical formula. | Detects and quantifies volatile impurities. Provides a purity value based on peak area percentage. | Detects and quantifies non-volatile and thermally labile impurities. Provides a purity value based on peak area percentage. |
| Strengths | - High precision and accuracy for elemental composition.- Confirms the identity of the main component.- Relatively low cost per sample. | - Excellent for separating and quantifying volatile impurities (e.g., residual solvents).- High sensitivity. | - Versatile for a wide range of compounds.- High resolution and sensitivity.- Can be used for both qualitative and quantitative analysis. |
| Limitations | - Does not identify the nature of impurities.- Insensitive to isomeric impurities.- Requires a relatively pure sample for accurate results. | - Limited to volatile and thermally stable compounds.- Derivatization may be required for non-volatile compounds. | - Can be more time-consuming for method development.- May require different columns and mobile phases for different types of impurities. |
Experimental Data: A Comparative Overview
The following table presents a comparison of the theoretical elemental composition of this compound with hypothetical experimental results for a high-purity sample, alongside typical results from GC and HPLC analysis. For elemental analysis, an acceptable deviation from the theoretical value is generally considered to be within ±0.4%.[6][7][9]
| Analysis Method | Parameter | Theoretical Value (%) | Hypothetical Experimental Result (%) | Purity Indication |
| Elemental Analysis | % Carbon | 63.11 | 62.95 | High Purity |
| % Hydrogen | 12.36 | 12.41 | High Purity | |
| % Nitrogen | 24.53 | 24.60 | High Purity | |
| Gas Chromatography | Peak Area % | - | 99.9% | High Purity (for volatile components) |
| HPLC | Peak Area % | - | 99.8% | High Purity (for non-volatile components) |
Experimental Protocols
Elemental Analysis (CHN) of this compound
Principle: The liquid sample is weighed into a tin capsule and combusted in a high-temperature furnace in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[1][10][11][12]
Apparatus:
-
CHN Elemental Analyzer
-
Microbalance (accurate to ±0.001 mg)
-
Tin capsules for liquid samples
-
Syringe for sample handling
Procedure:
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 1-2 mg of this compound into a pre-weighed tin capsule.
-
Seal the capsule securely to prevent any loss of the volatile liquid.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer with a certified organic standard of known elemental composition (e.g., acetanilide).
-
-
Analysis:
-
Place the sealed tin capsule into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample is dropped into a furnace heated to ~900-1000 °C.
-
The combustion products are swept by a helium carrier gas through a reduction tube to convert nitrogen oxides to N₂.
-
The gases (He, CO₂, H₂O, N₂) are then passed through a chromatographic column to separate them.
-
The separated gases are detected by the TCD.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N based on the TCD signal and the sample weight.
-
Compare the experimental percentages with the theoretical values to assess the purity of the this compound sample.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for purity confirmation and the logical relationship between elemental analysis data and the purity assessment.
Caption: Experimental workflow for confirming the purity of this compound via elemental analysis.
Caption: Logical diagram illustrating how elemental analysis data is used to confirm compound purity.
References
- 1. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 2. azom.com [azom.com]
- 3. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 5. lornajane.net [lornajane.net]
- 6. Process | Graphviz [graphviz.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. The graphviz template for flow chart. · GitHub [gist.github.com]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Graphviz [graphviz.org]
- 11. agilent.com [agilent.com]
- 12. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]
A Comparative Guide to 1-Ethylpiperazine: Experimental Data and Protocols for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive cross-reference of experimental data for 1-Ethylpiperazine, drawing from PubChem and other scientific sources. It offers an objective comparison of its properties and includes detailed experimental protocols to support its application in research and synthesis.
Physicochemical and Spectroscopic Data of this compound
A summary of key quantitative data for this compound is presented below, compiled from various chemical databases and experimental reports. This information is crucial for designing and interpreting experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| CAS Number | 5308-25-8 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Guidechem[2] |
| Odor | Amine-like | Guidechem[2] |
| Melting Point | -60 °C | ChemicalBook[3] |
| Boiling Point | 157 °C | ChemicalBook[3] |
| Density | 0.899 g/mL at 25 °C | ChemicalBook[3] |
| Refractive Index (n20/D) | 1.469 | ChemicalBook[3] |
| Flash Point | 43 °C (closed cup) | Sigma-Aldrich |
| Solubility | Soluble in water and organic solvents | Guidechem[2] |
| ¹H NMR (CDCl₃) | δ 1.11 (t, 3H), 2.41 (q, 2H), 2.45-2.55 (m, 4H), 2.65-2.75 (m, 4H) ppm | PubChem[1] |
| ¹³C NMR (CDCl₃) | δ 12.0, 46.9, 52.8, 54.5 ppm | ChemicalBook[4] |
| Mass Spectrometry (EI) | Major fragments (m/z): 114, 99, 85, 71, 56, 42 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided to facilitate reproducibility in a laboratory setting.
Synthesis of this compound from Piperazine (B1678402) and Bromoethane (B45996)
This common laboratory method involves the N-alkylation of piperazine with an ethylating agent.
Materials:
-
Piperazine
-
Bromoethane
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Distilled water
Procedure:
-
Dissolve piperazine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium carbonate to the solution to act as a base.
-
Slowly add bromoethane to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain crude this compound.
-
Purify the product by distillation under reduced pressure.
Note: This reaction may produce N,N'-diethylpiperazine as a byproduct.[2] Purification by distillation is crucial to isolate the desired mono-ethylated product.
Synthesis workflow for this compound.
Gas Chromatography (GC) Analysis of this compound
This method is suitable for determining the purity of this compound and quantifying it in reaction mixtures.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.53 mm, 1 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium at a flow rate of 2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 10 minutes.
-
Ramp: Increase to 260 °C at a rate of 35 °C/min.
-
Hold: Maintain at 260 °C for 2 minutes.
-
-
Injection Volume: 1.0 µL.
-
Diluent: Methanol (B129727).
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to create a series of calibration standards.
-
Prepare the sample for analysis by dissolving a known quantity in methanol to a concentration within the calibration range.
Workflow for GC analysis of this compound.
Comparison with Alternatives in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals, notably the fluoroquinolone antibiotic, Enrofloxacin.[5] The piperazine moiety is crucial for the biological activity of these drugs.
Synthesis of Enrofloxacin
The synthesis of Enrofloxacin involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with this compound.[5]
Alternative Piperazine Derivatives:
While this compound is commonly used, other N-substituted piperazines could theoretically be employed in similar reactions. For instance, N-methylpiperazine is another readily available and widely used reagent in pharmaceutical synthesis.
Comparative Considerations:
-
Reactivity: The nucleophilicity of the secondary amine in the piperazine ring is the key to its reactivity. The ethyl group in this compound has a slight electron-donating effect, which can marginally increase the nucleophilicity compared to an unsubstituted piperazine.
-
Steric Hindrance: The ethyl group is relatively small and generally does not pose significant steric hindrance in reactions at the secondary amine. Larger N-substituents could potentially slow down the reaction rate.
-
Pharmacological Activity: The nature of the N-substituent on the piperazine ring can significantly impact the pharmacological properties of the final drug molecule, including its potency, selectivity, and pharmacokinetic profile. The ethyl group in Enrofloxacin is integral to its antibacterial activity. Replacing it with a different group would result in a different drug with potentially different properties.
-
Byproducts: The synthesis of N-mono-substituted piperazines can sometimes be challenging due to the potential for di-substitution. The reaction conditions need to be carefully controlled to maximize the yield of the desired product.[2]
In the context of producing a specific drug like Enrofloxacin, this compound is not just an alternative but a required building block. However, in the broader context of drug discovery and development, the choice of the N-substituent on the piperazine ring is a critical part of the medicinal chemistry strategy to optimize the drug's properties.
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[2] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Comparative study of synthesis routes for N-substituted piperazines
A Comparative Guide to the Synthesis of N-Substituted Piperazines for Researchers and Drug Development Professionals
The piperazine (B1678402) moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals targeting diverse therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to efficiently and selectively synthesize N-substituted piperazines is therefore of paramount importance to drug discovery and development. This guide provides a comparative analysis of the most common and effective synthetic routes for the preparation of these valuable compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The selection of an appropriate synthetic strategy for a desired N-substituted piperazine depends on several factors, including the nature of the substituent, the desired scale of the reaction, and the availability of starting materials. The following sections provide a comparative overview of the most prevalent methods.
Data Summary
The table below summarizes key quantitative data for the primary synthesis routes discussed in this guide. It is important to note that yields and optimal conditions can vary significantly based on the specific substrates, catalysts, and reaction setups used.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct N-Alkylation | Piperazine, Alkyl Halide | Base (e.g., K₂CO₃, DIPEA) | 25 - 80 | 1 | Variable, often moderate for mono-alkylation | Simple procedure, readily available reagents.[1][2] | Risk of di-alkylation, requiring excess piperazine or careful control.[1][2] |
| Reductive Amination | Piperazine, Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃, H₂) | 25 - 80 | 1 - 100 | 70 - 95+ | High yields, good functional group tolerance, direct formation of C-N bond.[3] | Stoichiometric use of reducing agents can generate significant waste.[3] |
| Buchwald-Hartwig Amination | Piperazine, Aryl Halide | Palladium Catalyst, Phosphine Ligand, Base | 80 - 120 | 1 | 80 - 98 | Excellent for N-arylation, high yields, broad substrate scope.[4][5] | Requires expensive and air-sensitive catalysts and ligands.[4] |
| Amide Coupling followed by Reduction | Piperazine, Carboxylic Acid | Coupling Agent (e.g., EDC, HOBt), then Reducing Agent (e.g., LiAlH₄) | 25 (coupling), 25-66 (reduction) | 1 | 60 - 85 (overall) | Utilizes readily available carboxylic acids, modular approach.[6][7] | Two-step process, harsh reducing agents may be required. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Direct N-Alkylation of Piperazine
This protocol describes a general procedure for the mono-N-alkylation of piperazine using an alkyl halide.[2]
Materials:
-
Piperazine
-
Alkyl Halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (B52724) (MeCN)
Procedure:
-
To a dried reaction flask, add piperazine (5-10 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile and stir the suspension at room temperature.
-
Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylpiperazine.
Protocol 2: Reductive Amination
This protocol outlines the synthesis of an N-substituted piperazine from a piperazine and an aldehyde using sodium triacetoxyborohydride (B8407120).[8]
Materials:
-
Piperazine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolve piperazine (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation and stir the solution at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of piperazine using a palladium catalyst.[4] For mono-arylation, N-Boc-piperazine is commonly used, followed by a deprotection step.
Materials:
-
N-Boc-piperazine
-
Aryl Halide (e.g., 4-bromotoluene)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XantPhos)
-
Base (e.g., NaO-t-Bu)
-
Anhydrous Toluene (B28343)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2 equivalents), the base (1.4 equivalents), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the N-arylpiperazine.
Visualizations
The following diagrams illustrate key workflows and mechanisms discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking 1-Ethylpiperazine-Derived Catalysts: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and yield. Among the diverse array of available catalysts, those derived from 1-Ethylpiperazine have emerged as versatile and effective mediators in a variety of chemical transformations. This guide provides an objective comparison of the performance of this compound-derived catalysts against common alternatives, supported by experimental data to inform catalyst selection in research and development.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. While traditionally employing phosphine-based ligands for palladium catalysts, recent research has explored the use of nitrogen-containing ligands, including those derived from piperazine (B1678402).
One notable example involves a palladium(II) complex featuring a 2-((4-arylpiperazin-1-yl)methyl)phenol ligand, where the piperazine moiety is a derivative of 1-arylpiperazine, structurally related to this compound. This catalyst has demonstrated high efficiency in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
Table 1: Performance of a 2-((4-Arylpiperazin-1-yl)methyl)phenol-Pd(II) Catalyst in Suzuki-Miyaura Cross-Coupling of 5-Iodovanillin with Phenylboronic Acid
| Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 0.05 | K₂CO₃ | H₂O | 100 | 5 | 95 |
This demonstrates the potential of piperazine-derived ligands to facilitate efficient cross-coupling reactions at low catalyst loadings.
Comparison with Triethylamine (B128534) as a Base
In many Suzuki-Miyaura protocols, a tertiary amine like triethylamine (TEA) is employed as a base. While not a direct catalyst, the choice of base significantly impacts reaction efficiency. Some protocols have successfully utilized TEA as both a base and a solvent. For comparison, a standard ligand-free palladium-catalyzed Suzuki-Miyaura reaction using triethylamine is presented.
Table 2: Performance of a Ligand-Free Palladium Catalyst with Triethylamine in the Suzuki-Miyaura Cross-Coupling of Aryl Bromides and Arylboronic Acids
| Catalyst | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Triethylamine | Room Temp | 12 | Good |
While a direct quantitative comparison with the this compound-derived catalyst under identical conditions is not available in the reviewed literature, the data suggests that piperazine-derived ligands can enable high yields with potentially lower catalyst loadings and in aqueous media, which is advantageous from a green chemistry perspective.
Performance in Acylation Reactions
Acylation is a fundamental transformation for the synthesis of esters and amides. 4-(Dimethylamino)pyridine (DMAP) is a widely recognized and highly efficient catalyst for these reactions. While direct comparative data for this compound-derived catalysts in acylation is scarce, the performance of DMAP serves as a crucial benchmark.
Table 3: Performance of DMAP in the Acetylation of a Hindered Alcohol
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMAP | Acetic Anhydride | Dichloromethane | Room Temp | 2 | >95 |
The high catalytic activity of DMAP is attributed to the formation of a highly reactive N-acylpyridinium intermediate. The nucleophilicity of the amine catalyst is a key determinant of its performance. Given that this compound is a tertiary amine, it is expected to exhibit catalytic activity in acylation reactions, though likely less potent than the "super catalyst" DMAP due to electronic and steric differences. Further research is warranted to quantify the performance of this compound derivatives in this context.
Experimental Protocols
Suzuki-Miyaura Coupling with 2-((4-Arylpiperazin-1-yl)methyl)phenol-Pd(II) Catalyst
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
2-((4-Arylpiperazin-1-yl)methyl)phenol-Pd(II) complex (0.05 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and potassium carbonate.
-
Add water to the flask.
-
Stir the mixture at 100 °C for 5 hours.
-
After cooling to room temperature, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Ligand-Free Suzuki-Miyaura Coupling with Triethylamine
Materials:
-
Aryl bromide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triethylamine (5 mL)
Procedure:
-
In a reaction vessel, dissolve the aryl bromide and arylboronic acid in triethylamine.
-
Add palladium(II) acetate to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizing Catalytic Pathways
To illustrate the fundamental processes involved, the following diagrams depict a generalized catalytic cycle for the Suzuki-Miyaura reaction and a workflow for a typical acylation reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a catalyst-mediated acylation reaction.
A Comparative Guide to Analytical Methods for the Detection of 1-Ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantitative determination of 1-Ethylpiperazine, a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] The accurate detection and quantification of residual this compound are critical for ensuring the purity, safety, and efficacy of final drug products. This document outlines the experimental protocols and performance data for the most common analytical techniques employed for this purpose, with a focus on a validated Gas Chromatography (GC) method.
Overview of Analytical Techniques
The primary methods for the analysis of this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to its chemical properties, this compound presents unique challenges for detection. It lacks a strong chromophore, making UV detection in HPLC challenging without derivatization.[2] Consequently, GC with Flame Ionization Detection (FID) is a robust and widely validated method. Alternative HPLC detection methods such as Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) can also be employed.[3]
Gas Chromatography with Flame Ionization Detection (GC-FID)
A simple and cost-effective GC-FID method has been developed and validated for the quantification of this compound, often in the presence of related compounds like piperazine (B1678402) and 1-methyl piperazine, in bulk drug substances.[2][4]
Comparative Performance Data
The following table summarizes the validation parameters for a published GC-FID method for the analysis of this compound.
| Validation Parameter | Performance | Reference |
| Limit of Detection (LOD) | 0.005% (of analyte concentration, i.e., 1000µg mL–1) | [2] |
| Limit of Quantification (LOQ) | 0.02% (of analyte concentration, i.e., 1000µg mL–1) | [2] |
| Linearity Range | LOQ to 200% of the analyte concentration (25 µg mL-1 to 150 µg mL-1) | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Accuracy (Recovery) | 99.0% to 101.0% | [2] |
| Precision (%RSD) | < 2.0% | [2] |
Detailed Experimental Protocol: GC-FID
This protocol is based on a validated method for the determination of this compound in pharmaceutical drug substances like vardenafil (B611638) and sildenafil.[2][4]
Instrumentation:
-
Gas Chromatograph: Agilent 6890 GC system or equivalent.[2]
-
Detector: Flame Ionization Detector (FID).[2]
-
Column: DB-17 [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm, 1 µm film thickness (USP Phase G3).[2]
-
Software: ChemStation or equivalent.[2]
Chromatographic Conditions:
-
Carrier Gas: Helium.[2]
-
Flow Rate: 2 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Detector Temperature: 260°C.[2]
-
Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[2][4]
-
Injection Mode: Split (1:5 ratio).[2]
-
Injection Volume: 1.0 µL.[2]
-
Diluent: Methanol (B129727).[2]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol. Dilute the stock solution to the desired concentrations for calibration standards (e.g., ranging from LOQ to 200% of the expected analyte concentration).[2]
-
Sample Solution: Accurately weigh and dissolve the drug substance in methanol to achieve a known concentration (e.g., 1000 µg/mL).[2]
High-Performance Liquid Chromatography (HPLC)
While GC-FID is a well-established method, HPLC offers an alternative approach. The primary challenge with HPLC is the detection of this compound due to its poor UV absorbance.[2] To overcome this, specific detectors or derivatization techniques are necessary.
Alternative HPLC Detection Methods
| Detector | Principle | Considerations | Reference |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Provides high sensitivity and selectivity. | [5] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles. | A universal detector for non-volatile compounds. | [3] |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles before detection, offering a more uniform response. | A universal detector with good sensitivity. | [3] |
Experimental Protocol: HPLC with MS-compatible Mobile Phase
A reverse-phase HPLC method with a simple mobile phase can be used for the analysis of this compound.[5]
Instrumentation:
-
HPLC System: A standard HPLC system with a suitable detector (MS, ELSD, or CAD).
-
Column: Newcrom R1 column or equivalent reverse-phase column.[5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[5]
-
Detection: MS, ELSD, or CAD.[3]
Method Validation Workflow
The validation of any analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the typical stages of analytical method validation.
Conclusion
For the routine analysis of this compound in pharmaceutical substances, the validated GC-FID method offers a reliable, robust, and cost-effective solution with excellent sensitivity, accuracy, and precision. While HPLC methods provide an alternative, they necessitate the use of more specialized and expensive detectors like MS, ELSD, or CAD due to the compound's lack of a UV chromophore. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity.
References
A Comparative Analysis of 1-Ethylpiperazine and Other N-Alkyl Piperazines in N-Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Alkyl Piperazine (B1678402) Performance in Palladium-Catalyzed Cross-Coupling Reactions.
The N-aryl piperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of the N-alkyl piperazine substrate can significantly influence reaction outcomes, including yield and reaction kinetics. This guide provides a comparative overview of 1-ethylpiperazine versus other N-alkyl piperazines in the context of N-arylation reactions, supported by available experimental data and established chemical principles.
While direct, side-by-side comparative studies detailing the performance of a wide range of N-alkyl piperazines in specific reactions are not extensively available in the reviewed literature, a comparative analysis can be constructed based on existing examples and the principles of steric and electronic effects. This guide focuses on the Buchwald-Hartwig amination of aryl halides as a representative and widely used reaction for the synthesis of N-aryl piperazines.
Influence of the N-Alkyl Group on Reactivity
The reactivity of N-alkyl piperazines in reactions like the Buchwald-Hartwig amination is primarily influenced by two key factors related to the N-alkyl substituent:
-
Steric Hindrance: The size of the alkyl group can sterically hinder the approach of the piperazine nitrogen to the palladium catalyst complex and the aryl halide. A larger alkyl group can decrease the rate of reaction. Therefore, a general trend of reactivity might be expected to follow: Piperazine > N-Methylpiperazine > this compound > N-Butylpiperazine.
-
Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect increases the nucleophilicity of the nitrogen atom, which could potentially increase the rate of the reaction. However, in the context of palladium-catalyzed amination, the steric effects often play a more dominant role.
Based on these principles, this compound is expected to exhibit slightly lower reactivity compared to N-methylpiperazine due to the larger steric bulk of the ethyl group. Both would likely be less reactive than the parent piperazine, which lacks any steric hindrance at the second nitrogen.
Comparative Performance in Buchwald-Hartwig Amination
To illustrate the performance of different N-substituted piperazines, we have compiled data from individual studies on the Buchwald-Hartwig amination of 4-bromotoluene (B49008). It is important to note that these reactions were not performed in a side-by-side comparative study, and variations in catalysts, ligands, and reaction conditions can affect the outcomes.
| N-Substituted Piperazine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Methylpiperazine | 4-Bromotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 5 min | 80% | [1] |
| Piperidine (B6355638) | 4-Bromotoluene | Pd₂(dba)₃ / SIPr·HCl | LHMDS | THF | 22 | 10 h | 98% | [2] |
Note: Data for a directly comparable reaction with this compound was not found in the surveyed literature. Piperidine is included as a related cyclic secondary amine for reference.
The available data shows that N-methylpiperazine can effectively participate in the Buchwald-Hartwig amination, providing a good yield in a very short reaction time under ambient temperature.[1] The high yield obtained with piperidine suggests that less sterically hindered secondary amines can be excellent substrates in this reaction.[2]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with N-Methylpiperazine
The following protocol is based on a reported procedure for the synthesis of N-(4-methylphenyl)-N'-methylpiperazine.[1]
Materials:
-
4-Bromotoluene
-
N-Methylpiperazine
-
(NHC)Pd(allyl)Cl catalyst (e.g., IPr-Pd-allyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer
-
Argon or Nitrogen source
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the (NHC)Pd(allyl)Cl catalyst (typically 1-2 mol%).
-
Add sodium tert-butoxide (1.2-1.5 equivalents).
-
Seal the flask and purge with an inert gas (Argon or Nitrogen).
-
Add anhydrous dioxane via syringe.
-
Add 4-bromotoluene (1.0 equivalent) via syringe.
-
Add N-methylpiperazine (1.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is reported to be complete within 5 minutes.[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-(4-methylphenyl)-N'-methylpiperazine.
Visualizing the Process and Influencing Factors
To better understand the experimental process and the factors influencing the reactivity of N-alkyl piperazines, the following diagrams are provided.
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Influence of N-alkyl group size on steric hindrance.
Conclusion
In the palladium-catalyzed N-arylation of piperazines, the structure of the N-alkyl substituent plays a crucial role. While direct comparative data is limited, fundamental principles of organic chemistry suggest that the steric bulk of the alkyl group is a primary determinant of reactivity. This compound, with its ethyl group, is expected to be slightly less reactive than N-methylpiperazine but more reactive than N-alkyl piperazines with larger alkyl chains. The provided experimental data for N-methylpiperazine demonstrates that high yields can be achieved under mild conditions. For researchers and drug development professionals, the selection of an N-alkyl piperazine should consider the balance between potential differences in reactivity and the desired structural features of the final product. Further systematic studies would be beneficial to provide a more quantitative comparison across a broader range of N-alkyl piperazines.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of compounds containing the 1-ethylpiperazine scaffold. This compound itself is a heterocyclic organic compound primarily utilized as a synthetic intermediate or building block in the development of more complex molecules.[1][2][3] Its direct biological activity is not extensively documented; rather, its significance lies in its incorporation into a wide array of pharmacologically active agents. The piperazine (B1678402) ring, a six-membered ring with two opposing nitrogen atoms, is a versatile scaffold in medicinal chemistry, and modifications to this core structure can lead to significant differences in medicinal properties.[4][5]
This document will explore the biological activities of various derivatives synthesized using this compound, presenting quantitative data, experimental protocols, and visualizations to illustrate the structure-activity relationships and experimental workflows.
Comparative Biological Activity Data
The biological potency of piperazine-containing compounds is highly dependent on the other chemical moieties attached to the piperazine ring. The following table summarizes the cytotoxic and inhibitory activities of several complex molecules that incorporate a piperazine or ethylpiperazine structure. This data highlights the broad range of therapeutic areas being explored, from oncology to enzyme inhibition.
| Compound Class/Derivative | Target/Cell Line | Assay Type | Measured Activity (IC₅₀/GI₅₀) |
| N-Ethyl-Piperazinyl-Amide of Ursonic Acid (Compound 4) | Various Cancer Cell Lines | Cytotoxicity Assay | 0.70–0.99 µM (most sensitive lines)[6] |
| Vindoline-[4-(trifluoromethyl)benzyl]piperazine Conjugate (23) | MDA-MB-468 (Breast Cancer) | Growth Inhibition Assay | GI₅₀ = 1.00 µM[7] |
| Vindoline-1-bis(4-fluorophenyl)methyl piperazine Conjugate (25) | HOP-92 (Non-Small Cell Lung Cancer) | Growth Inhibition Assay | GI₅₀ = 1.35 µM[7] |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivative (C-4) | A-549 (Lung Carcinoma) | Cytotoxicity Assay | IC₅₀ = 33.20 µM[8][9] |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivative (C-5) | A-549 (Lung Carcinoma) | Cytotoxicity Assay | IC₅₀ = 21.22 µM[8][9] |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivative (C-4) | HCT-116 (Colon Cancer) | Cytotoxicity Assay | IC₅₀ = 11.33 µM[8][9] |
| (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(...)ethanone Derivative (C-14) | MIAPaCa-2 (Pancreatic Cancer) | Cytotoxicity Assay | IC₅₀ < 1 µM[8][9] |
| Piperazine-1,2,4-triazole Derivative (10a) | Tyrosinase | Enzyme Inhibition Assay | IC₅₀ = 31.2 ± 0.7 µM[10] |
| Piperazine-1,2,4-triazole Derivative (10b) | Tyrosinase | Enzyme Inhibition Assay | IC₅₀ = 30.7 ± 0.2 µM[10] |
Experimental Protocols
The data presented above are derived from established in vitro assays designed to quantify the biological effects of chemical compounds on cells or enzymes. Below are detailed methodologies for the key experiments cited.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[11][12]
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., 4T1, A-549, HCT-116) are seeded into 96-well plates at a specific density (e.g., 5.0 × 10³ cells per well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]
-
Compound Treatment: The cells are treated with the synthesized piperazine derivatives at various concentrations for a specified period (e.g., 24 or 48 hours). Control wells containing untreated cells and vehicle controls are included.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 50 μg/mL). The plates are incubated for another 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are calculated from the dose-response curves.
-
2. NCI-60 Human Tumor Cell Line Screen
This is a comprehensive drug discovery tool utilized by the National Cancer Institute (NCI) to screen compounds against a panel of 60 different human cancer cell lines.
-
Principle: The assay assesses the growth inhibitory effects of a test compound across a broad spectrum of cancer types, providing insights into its potency and selectivity.
-
Protocol:
-
Compound Submission: Test compounds, such as the novel piperazine derivatives, are submitted to the NCI's Developmental Therapeutics Program (DTP).
-
Single-Dose Screening: Initially, compounds are tested at a single high concentration (e.g., 10⁻⁵ M) against the 60 cell lines. The results are reported as the percent growth (GP %) of treated cells compared to untreated controls. Negative values indicate cell death.[6]
-
Five-Dose Assay: Compounds showing significant growth inhibition in the single-dose screen are selected for a more detailed five-dose assay to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) values.
-
Data Analysis: The response of each cell line to the compound is plotted, and the key parameters (GI₅₀, TGI, LC₅₀) are calculated. This comprehensive dataset helps to identify patterns of activity and potential mechanisms of action.
-
Visualizations: Workflows and Relationships
Logical Relationship of this compound in Drug Synthesis
The following diagram illustrates the role of this compound as a foundational chemical scaffold. It is not typically the final active agent but serves as a key intermediate that is chemically modified to produce a diverse range of biologically active derivative compounds.
Caption: Role of this compound as a synthetic intermediate.
General Workflow for In Vitro Cytotoxicity Screening
This diagram outlines the standard experimental process for evaluating the cytotoxic potential of newly synthesized piperazine derivatives against cancer cell lines, from initial cell culture to final data analysis.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 5308-25-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Interpreting the Purity of Commercial 1-Ethylpiperazine: A Comparative Guide for Researchers
For scientists and professionals in drug development, understanding the purity and impurity profile of a chemical intermediate like 1-ethylpiperazine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for interpreting the Certificate of Analysis (CoA) for commercial this compound, compares it with potential alternatives, and offers detailed experimental protocols for its analysis.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis for commercial this compound provides key data on its purity and the presence of any impurities. Below is a summary of typical specifications found on a CoA, which are essential for researchers to evaluate before use in synthesis.
Table 1: Typical Certificate of Analysis for Commercial this compound
| Parameter | Typical Specification | Significance in Research and Drug Development |
| Appearance | Clear, colorless to pale yellow liquid | A significant deviation in color may indicate the presence of degradation products or impurities. |
| Assay (by GC) | ≥ 98.0%[1] | This is the percentage of this compound in the material. A higher assay value indicates a purer product, which is crucial for stoichiometric calculations in a synthesis. |
| Water Content (by Karl Fischer) | ≤ 0.5% | Excess water can interfere with moisture-sensitive reactions and affect the overall yield and purity of the final product. |
| Piperazine (B1678402) | ≤ 0.5% | An unreacted starting material from one of the common synthesis routes. Its presence can lead to the formation of undesired side products. |
| N,N'-Diethylpiperazine | ≤ 0.5% | A common byproduct of the ethylation of piperazine.[2] This impurity can compete with this compound in subsequent reactions, leading to the formation of difficult-to-separate impurities in the final API. |
| Other Impurities | ≤ 1.0% | This category includes any other unidentified impurities. A high percentage of "other impurities" warrants further investigation to identify the components and assess their potential impact on the synthesis. |
Comparison with Alternatives in Pharmaceutical Synthesis
This compound is a common building block in the synthesis of various pharmaceuticals, including vardenafil (B611638) and sildenafil.[1] However, depending on the target molecule, other piperazine derivatives may be used. The choice of the piperazine derivative directly influences the properties of the final API.
Table 2: Comparison of this compound with Alternatives in the Synthesis of PDE5 Inhibitors
| Building Block | Resulting Moiety in Final API | Rationale for Use |
| This compound | 4-Ethylpiperazine | Used in the synthesis of drugs like Vardenafil. The ethyl group can contribute to the desired potency and selectivity of the final compound. |
| 1-Methylpiperazine | 4-Methylpiperazine | A key intermediate in the synthesis of Sildenafil. The methyl group is a critical part of the final drug structure, influencing its pharmacological activity. |
| Piperazine | Unsubstituted Piperazine | Can be used to synthesize a variety of piperazine-containing APIs where the nitrogen is further functionalized later in the synthesis or remains unsubstituted. |
Experimental Protocols for Quality Assessment
To independently verify the purity and identity of a batch of this compound, the following analytical methods are commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and identify and quantify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol.
-
GC-MS System: An Agilent 6890N gas chromatograph coupled to an Agilent 5975 mass selective detector, or an equivalent system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
¹H-NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard ¹H single pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Analysis: The resulting spectrum should be consistent with the known structure of this compound, showing a triplet for the methyl protons, a quartet for the methylene (B1212753) protons of the ethyl group, and two multiplets for the piperazine ring protons.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quality control analysis of a commercial batch of this compound.
Caption: Quality Control Workflow for Commercial this compound.
By following this guide, researchers can confidently interpret the Certificate of Analysis for commercial this compound, understand its quality in the context of its intended use, and perform the necessary analytical tests to ensure its suitability for their research and development needs.
References
A Comparative Cost-Benefit Analysis of 1-Ethylpiperazine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Routes to a Key Pharmaceutical Intermediate
1-Ethylpiperazine is a crucial intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. The selection of a synthetic route for its production is a critical decision, influenced by factors such as yield, purity, cost, safety, and environmental impact. This guide provides a comparative cost-benefit analysis of the most common methods for synthesizing this compound, supported by available experimental data and detailed protocols to aid researchers and production chemists in making informed decisions.
Executive Summary of Synthesis Methods
Three primary methods for the synthesis of this compound are prevalent in both laboratory and industrial settings:
-
Alkylation of Piperazine (B1678402) with Ethyl Halides: A direct and straightforward approach involving the reaction of piperazine with an ethylating agent like ethyl bromide or ethyl chloride.
-
Catalytic Reaction of Piperazine with Ethanol (B145695): A more cost-effective and environmentally friendly method that utilizes ethanol as the ethylating agent in the presence of a catalyst.
-
Reductive Amination of Piperazine with Acetaldehyde (B116499): A two-step, one-pot reaction where piperazine is first condensed with acetaldehyde to form an enamine or iminium ion, which is then reduced to the final product.
Each method presents a unique profile of advantages and disadvantages, which are summarized in the following sections.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data and qualitative aspects of the three main synthesis methods for this compound.
| Parameter | Alkylation with Ethyl Bromide | Catalytic Reaction with Ethanol | Reductive Amination with Acetaldehyde |
| Typical Yield | ~69%[1] | Up to 88.7% conversion of piperazine, with selectivity for this compound varying with conditions[2] | Moderate to Good (Specific data not widely reported in comparative studies) |
| Purity of Crude Product | Good, but can be contaminated with N,N'-diethylpiperazine[3] | Contains N,N'-diethylpiperazine as a major byproduct[2] | Potential for byproducts from self-condensation of acetaldehyde. |
| Reaction Temperature | Room temperature to reflux (e.g., 70°C)[1] | 80 - 350°C[2] | Typically room temperature to moderate heating. |
| Reaction Pressure | Atmospheric | 0.1 - 10.0 MPa[2] | Atmospheric |
| Reaction Time | 1 - 3 hours[1] | 2 - 5 hours[2] | Varies (typically a few hours) |
| Primary Reactants | Piperazine, Ethyl Bromide | Piperazine, Ethanol | Piperazine, Acetaldehyde, Reducing Agent |
| Approx. Reactant Cost | Piperazine: ~ | Piperazine: ~ | Piperazine: ~ |
| Key Advantages | Simple procedure, relatively fast reaction times.[3] | Lower cost of starting materials, more environmentally friendly ethylating agent. | Avoids the use of expensive and hazardous alkyl halides. |
| Key Disadvantages | High cost and toxicity of ethyl bromide, formation of dialkylated byproduct.[3] | Requires high temperatures and pressures, specialized catalyst, and significant byproduct formation.[2] | Requires a reducing agent, potential for side reactions involving acetaldehyde. |
| Safety & Environment | Ethyl bromide is a toxic and regulated substance.[5] | High pressure and temperature operations require specialized equipment and safety protocols. Ethanol is flammable. | Acetaldehyde is a volatile and flammable liquid. The choice of reducing agent can have safety and environmental implications. |
Experimental Protocols
Detailed Experimental Protocol: Synthesis of this compound via Catalytic Reaction with Ethanol
This protocol is based on the data presented in Chinese patent CN1962649A, which provides a detailed example of this synthesis method.
Materials:
-
Piperazine anhydrous (260 g)
-
Ethanol (46 g)
-
Cu-Co-Mo/Al₂O₃ catalyst (4.5 g)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: The Cu-Co-Mo/Al₂O₃ catalyst is prepared as described in the patent, with a specific composition of Cu, Co, Mo, Ni, Mn, Mg, and Cr on an Al₂O₃ support.
-
Reaction Setup: The high-pressure autoclave is charged with 260 g of anhydrous piperazine, 46 g of ethanol, and 4.5 g of the Cu-Co-Mo/Al₂O₃ catalyst. The molar ratio of piperazine to ethanol is approximately 3:1.
-
Reaction Conditions: The reactor is sealed and pressurized. The reaction mixture is heated to a temperature range of 190-210°C, and the pressure is maintained at 6.0 MPa. The reaction is allowed to proceed for 3 hours with stirring.
-
Work-up and Purification: After 3 hours, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The crude product contains unreacted piperazine, this compound, and N,N'-diethylpiperazine.
-
Analysis and Isolation: The composition of the crude product is determined by gas chromatography. Based on the patent data, the crude product contains approximately 185.2 g of unreacted piperazine, 88.9 g of this compound, and 10.8 g of N,N'-diethylpiperazine. The piperazine conversion is calculated to be 28.77%. The desired this compound can be isolated from the mixture by fractional distillation.
Mandatory Visualization
Logical Workflow for Synthesis Method Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate synthesis method for this compound based on key project requirements.
Caption: Decision tree for selecting a this compound synthesis method.
Conclusion
The choice of synthesis method for this compound is a multifaceted decision that requires careful consideration of economic, chemical, and safety factors.
-
The catalytic reaction of piperazine with ethanol emerges as a strong candidate for large-scale industrial production due to the low cost of ethanol. However, it requires significant capital investment in high-pressure equipment and catalyst development, and the separation of the desired product from the dialkylated byproduct and unreacted starting material is a key challenge.
-
Alkylation with ethyl bromide offers a simpler, lower-temperature process that can be attractive for smaller-scale synthesis where the higher cost of the alkylating agent is less of a concern. The primary drawbacks are the cost and hazards associated with ethyl bromide and the need to control the formation of N,N'-diethylpiperazine.
-
Reductive amination with acetaldehyde provides a viable alternative that avoids the use of hazardous alkyl halides. This method's suitability is often dependent on the specific reducing agent used and the ability to control side reactions of the aldehyde.
Ultimately, the optimal method will depend on the specific priorities of the research or production team, including budget constraints, required purity, production scale, and available equipment and expertise. This guide provides a foundational framework for making that critical decision.
References
- 1. Piperazines Price-China Piperazines Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 2. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Ethyl Bromide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 5. Ethanol Market and Pricing Data – December 24, 2024 - U.S. Grains & BioProducts Council [grains.org]
- 6. Ethanol Market and Pricing Data – January 31, 2024 - U.S. Grains & BioProducts Council [grains.org]
- 7. Ethanol Market and Pricing Data – January 3, 2024 - U.S. Grains & BioProducts Council [grains.org]
- 8. Acetaldehyde - Price, Ethanal Manufacturers, Suppliers [tradeindia.com]
- 9. Acetaldehyde price,buy Acetaldehyde - chemicalbook [m.chemicalbook.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. indexbox.io [indexbox.io]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Ethylpiperazine
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. 1-Ethylpiperazine, a flammable liquid and corrosive substance, requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound waste is classified as hazardous and must comply with all local, regional, and national regulations.[1][2][3]
-
Waste Identification and Classification : The user must classify the waste based on its application and any contaminants.[1] this compound waste is considered hazardous.[1]
-
Containerization :
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[4]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Disposal Method :
-
Never dispose of this compound down the drain or in the sewer system.[1] Large amounts can affect the pH of water and be harmful to aquatic organisms.[1]
-
The recommended disposal method is to engage a licensed professional waste disposal service.[5]
-
Alternatively, the waste may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Landfilling may be an option, but only when in strict compliance with local regulations.[1]
-
-
Documentation : Maintain a detailed record of the amount of this compound waste generated and its disposal date and method, in accordance with institutional and regulatory requirements.
Quantitative Disposal Parameters
While specific quantitative data for disposal is highly dependent on local regulations, the following table outlines the key parameters that researchers must be aware of and for which they need to obtain specific values from their local authorities.
| Parameter | Regulatory Limit/Guideline | Source of Information |
| pH of Aqueous Waste | Must be within the range specified by local water authority before any discharge. This compound is alkaline. | Local Environmental Protection Agency or Water Authority |
| Concentration in Effluent | Maximum allowable concentration for discharge (if permitted). Typically very low or zero. | Local Environmental Protection Agency or Water Authority |
| Waste Codes | Specific codes to be assigned based on the waste's characteristics and origin. | European Waste Catalogue (EWC) or equivalent regional classification system[1] |
Experimental Protocol for Neutralization (General Guidance)
For small spills, a cautious neutralization might be necessary before absorption and disposal. This should only be performed by trained personnel.
-
Containment : Surround the spill with an inert absorbent material like sand, vermiculite, or earth.[3][4]
-
Neutralization : Slowly and carefully add a dilute acid (e.g., 5% hydrochloric acid) to the spilled this compound. Monitor the pH continuously with pH paper or a calibrated meter until it is neutral (pH 6-8). This process may generate heat and fumes, so it must be done in a well-ventilated area with appropriate PPE.
-
Absorption : Once neutralized, absorb the mixture with an inert material.
-
Collection and Disposal : Scoop the absorbent material into a designated hazardous waste container. Seal and label the container for disposal by a licensed waste management company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Ethylpiperazine
For Immediate Reference: Key Safety and Handling Protocols for 1-Ethylpiperazine
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. By adhering to these procedures, you can mitigate risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[1][2] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][3] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use.[1][3] | Prevents skin contact, which can cause skin irritation or burns.[1][3] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure, such as a lab coat. In case of potential splashing, consider a chemical-resistant apron.[1][3] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, or for large-scale use or emergencies, wear a respirator with an appropriate filter (e.g., type ABEK EN14387).[1][4] | Protects against inhalation of vapors, which can cause respiratory irritation.[1][5] |
Operational Plan for Safe Handling
Following a systematic operational plan is paramount for minimizing risks associated with this compound.
Step 1: Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3][5]
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[1][6]
-
Gather all necessary PPE: Confirm that all required personal protective equipment is available and in good condition.
-
Locate Emergency Equipment: Ensure easy access to an eyewash station, safety shower, and fire extinguisher.[3]
-
Prepare a Spill Kit: Have a spill kit readily available that is appropriate for flammable and corrosive liquids. This should include inert absorbent materials like sand, silica (B1680970) gel, or universal binder.[3]
Step 2: Handling the Chemical
-
Grounding and Bonding: When transferring this compound, use proper grounding and bonding techniques to prevent static discharge, which can be an ignition source.[1][7]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid igniting the flammable vapors.[1][8]
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist. Avoid contact with eyes, skin, and clothing.[3][5]
-
Keep Away from Ignition Sources: this compound is a flammable liquid and vapor. Keep it away from open flames, hot surfaces, and sparks.[1][6] No smoking in the handling area.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][6]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean Work Area: Clean the work area to remove any residual contamination.
-
Proper Storage: Store this compound in a cool, dry, well-ventilated area away from heat and incompatible materials.[1][6] The storage area should be designated for flammable liquids.[3][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Step 1: Waste Collection
-
Segregate Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Container Requirements: The waste container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the contents identified.
Step 2: Storage of Waste
-
Store Safely: Store the waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.
-
Follow Storage Regulations: Adhere to all institutional and local regulations for the storage of hazardous waste.
Step 3: Disposal
-
Professional Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[1] Do not dispose of it in the regular trash or pour it down the drain.[2]
-
Container Disposal: Empty containers may retain flammable and hazardous residues. Handle them with care and dispose of them as hazardous waste.[1]
Emergency Procedures: First Aid
In the event of exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
